molecular formula C14H16N4 B1361545 1,4-Di(2-pyridyl)piperazine CAS No. 64728-49-0

1,4-Di(2-pyridyl)piperazine

Katalognummer: B1361545
CAS-Nummer: 64728-49-0
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: GMNOIEBLHFKZLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,4-Di(2-pyridyl)piperazine is a useful research compound. Its molecular formula is C14H16N4 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Di(2-pyridyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28698. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Di(2-pyridyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Di(2-pyridyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,4-dipyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-3-7-15-13(5-1)17-9-11-18(12-10-17)14-6-2-4-8-16-14/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNOIEBLHFKZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282913
Record name 1,4-Di(2-pyridyl)piperazine
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64728-49-0
Record name 64728-49-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Di(2-pyridyl)piperazine
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Record name 1,4-Di(2-pyridyl)piperazine
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Foundational & Exploratory

1,4-Di(2-pyridyl)piperazine synthesis protocols and mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Di(2-pyridyl)piperazine: Protocols and Mechanisms

Introduction

1,4-Di(2-pyridyl)piperazine is a symmetrically substituted N-arylpiperazine featuring a central piperazine ring bonded to two pyridin-2-yl groups. This unique structure makes it a highly valuable compound in several fields of chemical science. As a bidentate N,N'-chelating ligand, it plays a significant role in coordination chemistry, forming stable complexes with various metal ions that are investigated for applications in catalysis and materials science.[1] Furthermore, the pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and FDA-approved drugs.[2][3][4] Its utility as a key intermediate and a pharmacologically relevant core necessitates robust and well-understood synthetic methodologies.[1]

This guide provides a detailed examination of the primary synthetic routes to 1,4-di(2-pyridyl)piperazine, focusing on the two most prevalent and effective strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the underlying mechanisms of each approach, provide detailed experimental protocols, and offer expert insights into the rationale behind procedural choices, empowering researchers to select and optimize the synthesis for their specific needs.

Synthetic Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between piperazine and an activated pyridine ring, typically a 2-halopyridine, is a classical and often cost-effective approach. This method leverages the inherent electron-deficient nature of the pyridine ring, which facilitates attack by nucleophiles.

Core Mechanism: Addition-Elimination

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, reducing the electron density primarily at the C-2 (ortho) and C-4 (para) positions. This polarization makes these positions susceptible to attack by a nucleophile, such as the secondary amine of piperazine.

  • Nucleophilic Attack: A nitrogen atom from piperazine attacks the C-2 position of the 2-halopyridine. This step is typically the rate-determining step as it involves the disruption of the aromatic system.[5]

  • Formation of a Meisenheimer-like Intermediate: The attack forms a high-energy, anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative ring nitrogen atom, which provides significant stabilization.[5] This stabilization is key to why the reaction proceeds readily at the C-2 and C-4 positions.

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group (e.g., Cl⁻), yielding the N-aryl C-N bond.

The reaction is performed twice, once on each nitrogen of the piperazine, to yield the final disubstituted product.

SNAr_Mechanism SNAr Mechanism for Pyridylpiperazine Synthesis cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Py 2-Chloropyridine MC Meisenheimer-like Intermediate (Stabilized by N atom) Py->MC + Piperazine (Nu Attack) DiSub 1,4-Di(2-pyridyl)piperazine Py->DiSub Pip Piperazine Pip->MC MonoSub 1-(2-pyridyl)piperazine MC->MonoSub - Cl⁻ (Elimination) MonoSub->DiSub + 2-Chloropyridine (Second Substitution) HCl HCl

Caption: Workflow for SNAr synthesis of 1,4-di(2-pyridyl)piperazine.

Field-Proven Experimental Protocol

This protocol is adapted from methodologies described for the synthesis of related pyridylpiperazine derivatives.[6]

Materials:

  • Piperazine (anhydrous)

  • 2-Chloropyridine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloropyridine (2.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure 1,4-di(2-pyridyl)piperazine.

Expert Rationale and Causality
  • Choice of Base (K₂CO₃): The reaction generates hydrochloric acid (HCl) as the halide is displaced. The base is crucial to neutralize this acid, preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction. Potassium carbonate is a suitable, moderately strong base that is easily removed after the reaction.

  • Stoichiometry: A slight excess of 2-chloropyridine (2.2 eq) is used to ensure the complete disubstitution of the piperazine and drive the reaction to completion. Using a large excess of piperazine would favor the mono-substituted product.

  • Solvent and Temperature: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism. Heating to reflux provides the necessary activation energy for the nucleophilic attack to overcome the aromatic stabilization energy.[7]

  • Workup: The aqueous wash with sodium bicarbonate removes any remaining acidic byproducts and unreacted starting materials.

Synthetic Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[8] It offers significant advantages in terms of substrate scope, functional group tolerance, and often provides higher yields under milder conditions compared to traditional SNAr.[9][10] This makes it a cornerstone of modern synthetic chemistry for constructing N-arylpiperazines.[2][4]

Core Mechanism: The Catalytic Cycle

The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The ligand, typically a bulky, electron-rich phosphine, is critical for the efficiency of the cycle.[8][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyridine, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: This is the key bond-forming step. The pyridyl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle Generalized Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amido Palladium Amido Complex L₂Pd(II)(Ar)(NR¹R²) OxAdd->Amido Amine Coordination + Deprotonation Amido->Pd0 Product Ar-NR¹R² (Product) Amido->Product Reductive Elimination label_re Regenerates Catalyst ArX Ar-X (2-Halo-pyridine) Amine HNR¹R² (Piperazine) Base Base HX_Base [Base-H]⁺X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Field-Proven Experimental Protocol

This protocol is a representative procedure based on established methods for palladium-catalyzed N-arylation of piperazines.[10][12]

Materials:

  • Piperazine (1.0 eq)

  • 2-Bromopyridine (2.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (e.g., 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Toluene or Dioxane, anhydrous

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Set up an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Add piperazine followed by anhydrous toluene.

  • Stir the mixture for 10 minutes, then add 2-bromopyridine.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel) or recrystallization as described in the SNAr protocol.

Expert Rationale and Causality
  • Catalyst System (Palladium and Ligand): The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the Pd(0) species, prevents catalyst decomposition, and promotes the crucial, often rate-limiting, reductive elimination step.[8] Ligands like XPhos or others from the Buchwald family are designed to accelerate this process for sterically hindered or electron-neutral substrates.

  • Choice of Halide: Aryl bromides are frequently used as they offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[9]

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine once it coordinates to the palladium center, forming the key palladium-amido intermediate. Weaker bases like carbonates are generally less effective for this transformation.[11]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air. Performing the reaction under an inert atmosphere is essential to prevent catalyst deactivation and ensure high yields.

Comparative Analysis of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Cost Generally lower cost (no expensive catalyst/ligand).Higher cost due to palladium catalyst and specialized phosphine ligands.
Reaction Conditions Often requires higher temperatures (reflux) and longer reaction times.Can often be performed at lower temperatures with shorter reaction times.
Substrate Scope Less tolerant of other functional groups. Requires an electron-deficient pyridine ring.Very broad substrate scope and high functional group tolerance.[8]
Yield & Purity Yields can be variable; may produce more side products.Generally provides higher yields and cleaner reactions.[10]
Operational Simplicity Simpler setup; no need for strictly inert atmosphere.Requires inert atmosphere techniques (e.g., Schlenk line) to protect the catalyst.
Key Reagents Piperazine, 2-Halopyridine, Base (e.g., K₂CO₃).Piperazine, 2-Halopyridine, Pd Catalyst, Ligand, Strong Base (e.g., NaOtBu).

Conclusion

The synthesis of 1,4-di(2-pyridyl)piperazine can be effectively achieved through two primary methodologies: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on the specific requirements of the researcher.

  • The SNAr approach is a viable, cost-effective option for large-scale synthesis where the starting materials are simple and high temperatures are not a concern. Its operational simplicity is a distinct advantage.

  • The Buchwald-Hartwig amination represents a more modern, versatile, and often higher-yielding approach. It is the method of choice when dealing with more complex substrates, requiring milder conditions, or when maximizing yield is the primary objective.

A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable scientists to confidently synthesize this important molecule for applications in drug discovery, materials science, and beyond.

References

  • Halfen, J. A., et al. (2000). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 10), e474–e475. Available at: [Link]

  • Van der Pijl, F., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Coordination Chemistry Reviews, 255(13-14), 1432-1454. Available at: [Link]

  • Stauffer, S. R., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(37), 6569-6572. Available at: [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. Available at: [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369325. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available at: [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Bentham Science Publishers. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis, 15(2). Available at: [Link]

Sources

Step-by-step synthesis of 1,4-Di(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,4-Di(2-pyridyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,4-Di(2-pyridyl)piperazine, a versatile N-heterocyclic compound with significant applications in medicinal chemistry, pharmaceutical development, and materials science.[1][2] The document delves into the prevalent synthetic strategies, with a primary focus on modern palladium-catalyzed cross-coupling reactions and traditional copper-catalyzed methods. By explaining the causality behind experimental choices and providing detailed, reproducible protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-arylpiperazines and related scaffolds.

Introduction: The Significance of 1,4-Di(2-pyridyl)piperazine

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[3][4][5] Its unique physicochemical properties—including two basic nitrogen atoms that enhance aqueous solubility and bioavailability—make it a privileged structure in drug design.[5] 1,4-Di(2-pyridyl)piperazine, which features a central piperazine core symmetrically substituted with two pyridyl rings, is a compound of particular interest. This structure serves as a key intermediate in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders.[1][2] Furthermore, its ability to act as a bidentate ligand allows for the formation of stable metal complexes, making it valuable in catalysis and materials science.[1]

Physicochemical Properties

A summary of the key computed properties for 1,4-Di(2-pyridyl)piperazine is presented below for reference.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₄PubChem[6]
Molecular Weight 240.30 g/mol PubChem[6]
Monoisotopic Mass 240.1375 DaPubChem[7]
IUPAC Name 1,4-dipyridin-2-ylpiperazinePubChem[6]
CAS Number 64728-49-0PubChem[6]
XLogP3 2.2PubChem[6]

Core Synthetic Strategies: A Comparative Analysis

The formation of the C-N bond between the piperazine nitrogen and the pyridyl ring is the central challenge in synthesizing 1,4-Di(2-pyridyl)piperazine. Two primary catalytic cross-coupling methodologies have proven most effective for this transformation: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

The Buchwald-Hartwig Amination: The Modern Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a versatile and highly efficient method for C-N bond formation under relatively mild conditions.[8][9] This palladium-catalyzed reaction has become the cornerstone for producing N-arylpiperazines in both academic and industrial settings due to its broad substrate scope and functional group tolerance.[3][10][11]

Causality of Component Selection:

  • Palladium Precatalyst: The choice of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is the first step. These precursors are reduced in situ to the active Pd(0) species that initiates the catalytic cycle.

  • Phosphine Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity. For electron-rich and sterically hindered substrates like 2-halopyridines, bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, RuPhos, or Xantphos) are essential. These ligands promote the crucial reductive elimination step, preventing catalyst decomposition and leading to higher yields.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for sensitive substrates.

  • Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typically used to ensure the solubility of the reactants and maintain a stable catalytic system.

Catalytic Cycle Diagram:

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. It involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord H₂NR₂ PdII_Amine [L₂Pd(II)(Ar)(H₂NR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Step-by-step workflow for the synthesis of 1,4-Di(2-pyridyl)piperazine.

Materials:

  • Piperazine (1.0 eq)

  • 2-Chloropyridine (2.2 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by 2-chloropyridine.

  • Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1,4-Di(2-pyridyl)piperazine as a solid.

Product Characterization

The identity and purity of the synthesized 1,4-Di(2-pyridyl)piperazine must be confirmed through standard analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the pyridyl protons (typically in the δ 6.5-8.2 ppm range) and a singlet or multiplet for the piperazine protons (typically in the δ 3.5-4.0 ppm range).
¹³C NMR Resonances for the distinct carbons of the pyridyl rings (δ 105-160 ppm) and the piperazine ring (δ 45-55 ppm). [13]
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 241.14. [7]
Infrared (IR) Characteristic C-N stretching frequencies for the aromatic amine and aliphatic amine functionalities.

Conclusion

The synthesis of 1,4-Di(2-pyridyl)piperazine is readily achievable through modern organometallic chemistry. The palladium-catalyzed Buchwald-Hartwig amination stands out as the superior method, offering high yields under relatively mild conditions with excellent functional group compatibility. [3][14][15]While the copper-catalyzed Ullmann condensation represents a viable, classic alternative, its requirement for harsh conditions limits its general applicability. [16][17]The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical building block for applications in drug discovery and advanced materials.

References

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2006). ResearchGate. Available from: [Link]

  • (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. National Institutes of Health. Available from: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). National Institutes of Health. Available from: [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016). National Institutes of Health. Available from: [Link]

  • 1,4-Di(2-pyridyl)piperazine. PubChem, National Institutes of Health. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • 1,4-di(2-pyridyl)piperazine (C14H16N4). PubChemLite. Available from: [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. ResearchGate. Available from: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available from: [Link]

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed, National Institutes of Health. Available from: [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. Available from: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. Available from: [Link]

  • 1-(4-Pyridyl)piperazine. PubChem, National Institutes of Health. Available from: [Link]

  • The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. LinkedIn. Available from: [Link]

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An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 1,4-Di(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Definitive NMR Guide

In the landscape of drug discovery and materials science, the piperazine moiety is a cornerstone, prized for its unique structural and electronic properties.[1][2] When symmetrically substituted with two pyridyl groups at the nitrogen atoms, as in 1,4-Di(2-pyridyl)piperazine, the resulting molecule (C₁₄H₁₆N₄) presents a fascinating case for structural elucidation.[3] Its inherent symmetry and the interplay of aliphatic and aromatic systems demand a robust, multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a tool for routine confirmation but the definitive method for unambiguously determining its structure, purity, and dynamic behavior in solution.

This guide eschews a simple recitation of data. Instead, it serves as a technical whitepaper, grounded in field experience, to detail the complete NMR characterization of 1,4-Di(2-pyridyl)piperazine. We will delve into the causality behind experimental choices, from solvent selection to the strategic application of two-dimensional techniques, providing a self-validating framework for researchers.

Foundational Principles: Symmetry and Its Spectroscopic Consequences

A priori analysis of the molecular structure is critical for designing the correct NMR experiments. 1,4-Di(2-pyridyl)piperazine possesses a C₂ axis of symmetry bisecting the piperazine ring. This has profound implications for its NMR spectra: it simplifies the number of expected signals, as chemically equivalent nuclei will be magnetically equivalent.

  • Pyridyl Rings: The two pyridyl rings are identical. Within each ring, there are four unique aromatic protons and five unique carbons.

  • Piperazine Ring: The two CH₂ groups adjacent to the pyridyl nitrogen (N-CH₂) are equivalent. Likewise, the other two CH₂ groups are equivalent, though distinct from the first pair. Due to the symmetry, all four protons of one type of CH₂ group are chemically equivalent, as are the four protons of the other type. This leads to a total of four unique proton environments and three unique carbon environments in the core structure.

This contrasts sharply with the asymmetrical analogue, 1-(2-pyridyl)piperazine, which would display a more complex spectrum due to the lack of this symmetry.[4][5]

Core Analysis: 1D ¹H and ¹³C NMR Spectroscopy

The first step in characterization involves the acquisition of standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra.

Experimental Protocol: Sample Preparation and Data Acquisition

Trustworthy data begins with meticulous sample preparation. The choice of solvent is the first critical decision.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. For compounds with lower solubility or to investigate hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[1] For this guide, we will proceed with CDCl₃.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 1,4-Di(2-pyridyl)piperazine sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be required for complete dissolution.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient. A 30-degree pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans will provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 200 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay may be necessary to obtain a high-quality spectrum.

Data Presentation and Interpretation

Due to the molecule's symmetry, a simplified spectrum is anticipated. The following tables summarize the predicted chemical shifts, based on data from the analogous 1-(2-pyridyl)piperazine and general substituent effects.

Table 1: Predicted ¹H NMR Data for 1,4-Di(2-pyridyl)piperazine in CDCl₃

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-6'~8.1-8.2Doublet of doublets (dd)2HPyridyl CH adjacent to N
H-4'~7.4-7.5Triplet of triplets (td)2HPyridyl CH para to substitution
H-3'~6.6-6.7Doublet (d)2HPyridyl CH ortho to substitution
H-5'~6.5-6.6Triplet (t)2HPyridyl CH meta to substitution
H-a~3.5-3.7Triplet (t)8HPiperazine N-CH₂ -CH₂-N

Table 2: Predicted ¹³C NMR Data for 1,4-Di(2-pyridyl)piperazine in CDCl₃

Signal LabelPredicted δ (ppm)Assignment
C-2'~159-160Pyridyl C -N (ipso-carbon)
C-6'~147-148Pyridyl C H adjacent to N
C-4'~137-138Pyridyl C H para to substitution
C-5'~113-114Pyridyl C H meta to substitution
C-3'~107-108Pyridyl C H ortho to substitution
C-a~45-47Piperazine C H₂

Unambiguous Assignment: The Power of 2D NMR

While 1D NMR provides a foundational dataset, two-dimensional NMR experiments are essential for providing the self-validating, trustworthy connections that confirm the structure unequivocally.

Logical Workflow for Structural Verification

The process of full characterization follows a logical progression, where each experiment builds upon the last to create a complete, validated picture of the molecular structure.

G cluster_1D 1D NMR Foundation cluster_2D 2D NMR Correlation cluster_Validation Final Validation H1 ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies neighboring protons C13 ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Attachment) C13->HSQC Assigns protons to carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Confirms fragment connectivity HSQC->HMBC Provides starting points for long-range analysis Structure Unambiguous Structure Confirmed HMBC->Structure Connects all molecular fragments

Caption: Workflow for complete NMR structural elucidation.

Key 2D NMR Experiments
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For 1,4-Di(2-pyridyl)piperazine, a COSY spectrum would be crucial to trace the connectivity within the pyridyl rings (e.g., showing a correlation from H-6' to H-5', H-5' to H-4', and H-4' to H-3').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom to which it is attached. It is the most reliable way to assign the carbon signals based on the already-assigned proton spectrum. For instance, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~46 ppm, definitively linking them.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key to connecting the different spin systems. A critical HMBC correlation would be from the piperazine protons (H-a) to the ipso-carbon of the pyridyl ring (C-2'), proving the pyridyl-piperazine linkage.

G cluster_pyridyl Pyridyl Ring cluster_piperazine Piperazine Ring H6' H6' H5' H5' H6'->H5' COSY C2' C2' H6'->C2' HMBC C5' C5' H6'->C5' HMBC H4' H4' H5'->H4' COSY H3' H3' H4'->H3' COSY H3'->C2' HMBC C4' C4' H3'->C4' HMBC Ha Ha Ha->C2' HMBC (Key Correlation)

Caption: Key COSY and HMBC correlations for structural proof.

Advanced Insight: Probing Molecular Dynamics

As a Senior Application Scientist, it is understood that a molecule's static structure is only part of its story. Substituted piperazines can undergo conformational changes in solution, primarily the chair-to-chair ring inversion.[6][7] While at room temperature, this inversion is typically fast on the NMR timescale, leading to averaged, sharp signals, this may not always be the case.

  • Variable-Temperature (VT) NMR: If the ¹H NMR signals for the piperazine protons appear unusually broad at room temperature, it could indicate that the rate of conformational exchange is intermediate on the NMR timescale.[6][8] Performing a variable-temperature NMR study can provide invaluable insight.

    • Cooling: As the sample is cooled, the rate of inversion slows. If two distinct conformers exist, the broad peak may resolve into two or more separate sets of signals at a low temperature (the slow-exchange regime).

    • Heating: Conversely, heating the sample will increase the rate of exchange, causing any broad peaks to sharpen into a single, averaged signal (the fast-exchange regime).

    • Coalescence Temperature: The temperature at which two exchanging signals merge into one is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational change.[6]

Conclusion

The characterization of 1,4-Di(2-pyridyl)piperazine by NMR spectroscopy is a comprehensive process that leverages a suite of experiments to build a self-validating structural proof. The analysis begins with predicting the spectrum based on the molecule's inherent C₂ symmetry, followed by foundational 1D ¹H and ¹³C experiments. The structural assignment is then unambiguously confirmed through 2D correlation experiments like COSY, HSQC, and particularly the key HMBC cross-peak that connects the piperazine and pyridyl fragments. Finally, advanced techniques such as variable-temperature NMR can be employed to investigate the molecule's dynamic behavior in solution. This multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, detailed characterization required by researchers in drug development and chemical sciences.

References

  • Yılmaz, F., Görmen, M., & Gökçe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1015-1022. Available at: [Link]

  • Neubauer, T., Wende, R. C., & Zieger, G. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41249-41256. Available at: [Link]

  • Uslu, H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1275, 134679. Available at: [Link]

  • Kuhne, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2490. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Hofmann, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(12), 3298. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved January 18, 2026, from [Link]

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Single-crystal X-ray diffraction analysis of 1,4-Di(2-pyridyl)piperazine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 1,4-Di(2-pyridyl)piperazine

Abstract

The 1,4-di(2-pyridyl)piperazine scaffold is a significant pharmacophore in modern medicinal chemistry, appearing in a range of neurologically active agents and functional materials.[1][2][3][4] Its conformational flexibility and potential for forming specific intermolecular interactions are key to its biological activity and material properties. Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for elucidating its three-dimensional atomic arrangement, offering unparalleled insights into its stereochemistry, crystal packing, and non-covalent interactions. This guide details the complete workflow for the SCXRD analysis of 1,4-di(2-pyridyl)piperazine, from synthesis and crystallization to data interpretation, providing a robust framework for researchers in drug discovery and materials science.

Introduction: The Significance of the Arylpiperazine Motif

The piperazine ring is a "privileged scaffold" in drug design, integral to numerous FDA-approved therapeutics.[3][5] When substituted with aryl groups, such as the pyridyl moieties in 1,4-di(2-pyridyl)piperazine, the resulting molecule often exhibits high affinity for aminergic G protein-coupled receptors (GPCRs), making it a valuable core for developing treatments for central nervous system (CNS) disorders.[1][3] The precise geometry of the molecule, including the conformation of the piperazine ring and the relative orientation of the pyridyl substituents, dictates its interaction with biological targets.[1][6] Therefore, an unambiguous determination of its solid-state structure via SCXRD is a critical step in establishing structure-activity relationships (SAR) and guiding rational drug design.[7][8]

Synthesis and Single Crystal Growth

Synthesis of 1,4-Di(2-pyridyl)piperazine

The synthesis of N-aryl piperazines can be achieved through several established methods, most commonly via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[5][9] A common and effective laboratory-scale synthesis involves the reaction of piperazine with 2-chloropyridine.

Protocol: Synthesis of 1,4-Di(2-pyridyl)piperazine

  • Reaction Setup: To a solution of piperazine (1.0 eq.) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-chloropyridine (2.2 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 3.0 eq.).

  • Reaction Conditions: Heat the mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1,4-di(2-pyridyl)piperazine as a solid. The structure should be confirmed by spectroscopic methods like NMR and mass spectrometry.[7][10]

Crystallization: The Gateway to Diffraction

Obtaining high-quality single crystals is the most critical and often most challenging step of the SCXRD workflow. The goal is to encourage the slow formation of a well-ordered crystal lattice, free from significant defects.

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve the purified 1,4-di(2-pyridyl)piperazine in a minimal amount of a suitable solvent or solvent mixture at room temperature. Good candidate solvents include methanol, ethanol, acetonitrile, or a mixture like dichloromethane/hexane.

  • Preparation: Transfer the saturated solution to a small, clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor using a spatula or loop.

Single-Crystal X-ray Diffraction: From Crystal to Data

SCXRD is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal.[11] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The overall workflow from crystal mounting to structure solution is a systematic process that leverages sophisticated instrumentation and software.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Select & Mount Crystal DataCollection Mount on Diffractometer (e.g., Bruker APEXII) Crystal->DataCollection Crystal Mounting XRay Irradiate with X-rays (Mo Kα, λ = 0.71073 Å) DataCollection->XRay Positioning Diffraction Collect Diffraction Pattern (Intensity Data) XRay->Diffraction Data Acquisition Integration Data Reduction & Integration (e.g., SAINT) Diffraction->Integration Raw Data Solve Structure Solution (e.g., SHELXT, Direct Methods) Integration->Solve Processed Data Refine Structure Refinement (e.g., SHELXL, Least-Squares) Solve->Refine Initial Model Validate Validation & Analysis (e.g., checkCIF) Refine->Validate Final Model

Caption: Experimental and computational workflow for SCXRD analysis.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryoloop.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker APEXII CCD). Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[12]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[12]

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled using software such as SAINT and SADABS.[13]

Structure Solution, Refinement, and Validation

Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the unit cell.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This is typically accomplished with software like SHELXT.[13] This step generates an initial electron density map where the positions of heavier atoms can be identified.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[12][13] In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[12]

Validation and Quality Metrics

The final refined structure is validated to ensure its quality and accuracy. Key metrics include:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 5% (0.05) are considered excellent for small molecules.

  • Goodness-of-Fit (GOF or S): Should be close to 1.0 for a good model.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs.

Structural Analysis of 1,4-Di(2-pyridyl)piperazine

The refined crystal structure provides a wealth of information. For 1,4-di(2-pyridyl)piperazine, the analysis focuses on its key conformational features and intermolecular interactions.

Molecular Conformation

The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[6] The two pyridyl substituents are expected to occupy the equatorial positions to reduce 1,3-diaxial interactions. The relative orientation of the pyridyl rings with respect to the piperazine core is a key determinant of the molecule's overall shape and its ability to interact with other molecules.

Caption: Numbering scheme for 1,4-Di(2-pyridyl)piperazine.

Crystallographic Data Summary

The results of a typical SCXRD analysis are summarized in a crystallographic table. While the exact values depend on the specific crystal, a representative dataset would look as follows.

ParameterValue
Chemical FormulaC₁₄H₁₆N₄
Formula Weight240.30 g/mol [14]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Temperature (K)150(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections CollectedValue
Independent ReflectionsValue
R_intValue
Final R1 [I > 2σ(I)]Value
wR2 (all data)Value
Goodness-of-Fit (S)Value

Note: Italicized values are placeholders and would be determined from the experimental data.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions such as C-H···N hydrogen bonds and potential π-π stacking between the pyridyl rings. Analyzing these interactions is crucial for understanding the material's properties and for crystal engineering efforts. The solid-state conformation can differ significantly from that in solution, providing a snapshot of a low-energy state that is highly relevant for computational modeling and docking studies.[1]

Conclusion: From Structure to Function

The single-crystal X-ray diffraction analysis of 1,4-di(2-pyridyl)piperazine provides an unambiguous, high-resolution view of its three-dimensional structure. This detailed structural knowledge is indispensable for the scientific community, particularly for drug development professionals. It underpins a deeper understanding of its physicochemical properties, informs the design of new analogues with improved potency and selectivity, and provides a critical experimental benchmark for validating computational models. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can confidently elucidate the structures of novel piperazine-based compounds, accelerating the journey from molecular design to functional application.

References

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Spectroscopic properties of 1,4-Di(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Properties of 1,4-Di(2-pyridyl)piperazine

Foreword: A Molecule of Versatility and Complexity

1,4-Di(2-pyridyl)piperazine (DPP), a symmetrically substituted diamine, presents a fascinating case study in molecular spectroscopy. As a "privileged scaffold" in medicinal chemistry and a versatile chelating ligand in materials science, a comprehensive understanding of its structural and electronic properties is paramount for its application and development.[1][2] This guide moves beyond a simple recitation of data. It aims to provide a predictive and interpretive framework for researchers, grounded in the fundamental principles of spectroscopy and supported by empirical data from closely related analogues. We will explore the causality behind its spectroscopic signature, from the conformational dynamics of the piperazine ring to the electronic transitions of the pyridyl moieties.

The core of this molecule consists of a piperazine ring, which typically adopts a thermodynamically stable chair conformation, flanked by two pyridyl groups.[3] This seemingly simple structure gives rise to a rich set of spectroscopic behaviors that are sensitive to its environment, including solvent polarity, pH, and coordination to metal ions. This guide will serve as a foundational reference for characterizing DPP and its derivatives, enabling researchers to confidently identify this molecule and probe its interactions in complex systems.

Caption: Molecular structure of 1,4-Di(2-pyridyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For DPP, both ¹H and ¹³C NMR provide a definitive fingerprint of its symmetric structure and can offer insights into its conformational dynamics in solution.

Predicted ¹H NMR Spectrum

Due to the molecule's C₂h symmetry (assuming a static chair conformation), the proton spectrum is expected to be relatively simple. We can predict the following signals, referencing data from the mono-substituted analogue, 1-(2-pyridyl)piperazine, for which spectral data is available.[4][5]

  • Pyridyl Protons (4 signals, 8H total): The four distinct protons on each pyridyl ring will give rise to four signals in the aromatic region (typically δ 6.5-8.5 ppm).

    • The proton ortho to the ring nitrogen (H6') is expected to be the most downfield due to the nitrogen's deshielding effect, appearing as a doublet.

    • The remaining three protons (H3', H4', H5') will appear as complex multiplets or distinct doublets and triplets, characteristic of a 2-substituted pyridine ring.

  • Piperazine Protons (1 signal, 8H total): In a non-coordinating solvent like CDCl₃ at room temperature, the eight protons of the piperazine ring are chemically and magnetically equivalent. They are expected to appear as a sharp singlet. The observation of a singlet is a key indicator of rapid chair-to-chair interconversion on the NMR timescale, which averages the axial and equatorial proton environments.

Expert Insight: Should this singlet appear broadened, it would suggest that the conformational exchange is slowing down to a rate comparable to the NMR timescale. Variable temperature (VT) NMR studies would be a logical next step to determine the energy barrier for this ring inversion.[6][7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will corroborate the molecule's symmetry.

  • Pyridyl Carbons (5 signals): Five distinct signals are expected for the pyridyl carbons. The carbon atom directly attached to the piperazine nitrogen (C2') will be significantly downfield.

  • Piperazine Carbons (1 signal): A single signal is predicted for the four equivalent methylene carbons of the piperazine ring, typically appearing in the δ 45-55 ppm range.

Table 1: Predicted NMR Spectroscopic Data for DPP (in CDCl₃)
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~8.2DoubletPyridyl H6'
¹H~7.5Multiplet (td)Pyridyl H4'
¹H~6.8DoubletPyridyl H3'
¹H~6.6Multiplet (ddd)Pyridyl H5'
¹H~3.6SingletPiperazine -CH₂-
¹³C~160SingletPyridyl C2'
¹³C~148SingletPyridyl C6'
¹³C~137SingletPyridyl C4'
¹³C~112SingletPyridyl C5'
¹³C~107SingletPyridyl C3'
¹³C~48SingletPiperazine -CH₂-

Note: These are estimated values based on analogous structures and require experimental verification.

Vibrational Spectroscopy (FTIR/Raman): The Molecular Fingerprint

Infrared and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." For DPP, the spectra will be dominated by vibrations from the pyridyl rings and the piperazine core.

  • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of sp² C-H bonds.

  • Aliphatic C-H Stretching: Medium to strong bands are expected just below 3000 cm⁻¹ (approx. 2800-2950 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the piperazine CH₂ groups.[8]

  • Aromatic Ring Stretching (C=C and C=N): A series of sharp, strong bands in the 1400-1610 cm⁻¹ region are definitive indicators of the pyridine rings.[8]

  • C-N Stretching: Vibrations corresponding to the aryl-amine (C-N) and alkyl-amine (C-N) bonds will appear in the 1200-1350 cm⁻¹ region.

Table 2: Predicted Key FTIR Vibrational Frequencies for DPP
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Weak-MediumAromatic C-H Stretch
2950-2800Medium-StrongAliphatic C-H Stretch (Piperazine)
~1590StrongAromatic C=C and C=N Stretch
~1470StrongAromatic C=C and C=N Stretch
~1435StrongAromatic C=C and C=N Stretch
~1330MediumAryl C-N Stretch
~1150MediumAliphatic C-N Stretch

Electronic Spectroscopy: Unveiling the π-System

UV-Visible absorption and fluorescence spectroscopy provide critical information about the electronic structure of the pyridyl chromophores.

UV-Vis Absorption

The UV-Vis spectrum of DPP in a solvent like ethanol or acetonitrile is expected to show strong absorption bands characteristic of the pyridine chromophore.

  • π→π* Transitions: Intense absorption bands are predicted at shorter wavelengths (approx. 200-280 nm). These correspond to electronic transitions within the aromatic π-system of the pyridyl rings.[9]

  • n→π* Transitions: A weaker, longer-wavelength absorption band may be observed, arising from the transition of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. This band is often sensitive to solvent polarity and may be blue-shifted in protic solvents due to hydrogen bonding.

Fluorescence Spectroscopy

While not all N-heterocycles are strongly emissive, many pyridyl and piperazine-containing compounds exhibit fluorescence.[10][11]

  • Excitation/Emission: Excitation at the π→π* absorption maximum should lead to fluorescence emission at a longer wavelength.

  • Solvatochromism: The position of the emission maximum (λ_em) is likely to be highly dependent on solvent polarity. Polar solvents can stabilize the excited state, leading to a red-shift in the emission spectrum (positive solvatochromism).[12]

  • Quantum Yield: The fluorescence quantum yield (Φ_f) is a measure of emission efficiency. For DPP, this is expected to be modest and sensitive to environmental factors that promote non-radiative decay pathways, such as molecular vibrations or intersystem crossing.

Trustworthiness Check: The photophysical properties are highly dependent on molecular purity. Trace impurities can dominate the emission spectrum. Therefore, chromatographic purification followed by spectroscopic characterization (NMR, MS) is essential before undertaking fluorescence studies. The molecular weight can be confirmed by mass spectrometry, with an expected exact mass of 240.137496527 Da for the molecular ion [M]⁺.[13]

Standard Operating Protocols

The following protocols describe self-validating systems for acquiring high-quality spectroscopic data for 1,4-Di(2-pyridyl)piperazine.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Purified DPP Sample (>98% Purity) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Solvent: CDCl₃ Prep->NMR FTIR FTIR Spectroscopy (ATR or KBr Pellet) Prep->FTIR UVVIS UV-Vis Spectroscopy (10 µM in EtOH) Prep->UVVIS Struct Structural Elucidation & Purity Check NMR->Struct Vib Vibrational Mode Assignment FTIR->Vib FLUOR Fluorescence Spectroscopy (1 µM in EtOH) UVVIS->FLUOR Elec Electronic Transition Analysis UVVIS->Elec FLUOR->Elec

Caption: Workflow for comprehensive spectroscopic analysis of DPP.

Protocol 4.1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of purified DPP and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Instrument Setup: Use a ≥400 MHz spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition: Acquire a one-pulse proton spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Use a relaxation delay of 2 seconds and accumulate at least 1024 scans for good signal-to-noise.

  • Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.

Protocol 4.2: FTIR Spectroscopy (ATR Method)
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty ATR stage.

  • Sample Analysis: Place a small amount (~1-2 mg) of the solid DPP powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Protocol 4.3: UV-Vis and Fluorescence Spectroscopy
  • Stock Solution: Prepare a 1 mM stock solution of DPP in absolute ethanol.

  • UV-Vis Sample: Dilute the stock solution to 10 µM in ethanol. Use a 1 cm path length quartz cuvette. Use ethanol as the blank reference.

  • UV-Vis Acquisition: Scan from 190 nm to 600 nm. Record the wavelengths of maximum absorbance (λ_max).

  • Fluorescence Sample: Dilute the stock solution to 1 µM in ethanol. The absorbance at the excitation wavelength should be <0.1 to avoid inner filter effects.

  • Fluorescence Acquisition: Set the excitation wavelength to the primary λ_max observed in the UV-Vis spectrum. Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to 700 nm. Record the emission maximum (λ_em).

References

  • PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yahia Cherif, F., Bensaid, O., Mostefai, A., & Rahmouni, A. (2018). Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Physical Chemistry Research, 6(2), 263-285. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fleck, M., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. Retrieved from [Link]

  • Kadir, M. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry. Retrieved from [Link]

  • Iacovelli, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Zhang, M., et al. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E. Retrieved from [Link]

  • PubMed. (2016). Conformational analysis of 2-substituted piperazines. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2002). Crystal structure of piperazine-1,4-diium bis(salicylate), (C4H12N2)(C7H5O3)2. Retrieved from [Link]

  • PubMed Central. (2024). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. Retrieved from [Link]

  • ResearchGate. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • IUCr Journals. (2020). Poly[diaqua[μ2-1,4-bis(pyridin-3-ylmethyl)piperazine][μ2-4-(2-carboxylatoethyl)benzoato]cobalt(II)]. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Fluorescence Properties 2-N-Piperidinopyrazines. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

Sources

A Technical Guide to the Photophysical and Electrochemical Properties of 1,4-Di(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Di(2-pyridyl)piperazine (DPP) is a symmetrically substituted N-heterocyclic compound featuring a central piperazine ring flanked by two pyridyl moieties. This unique topology, combining an electron-rich saturated amine core with electron-deficient aromatic rings, imparts a compelling set of photophysical and electrochemical characteristics. This technical guide provides an in-depth exploration of these properties, offering both foundational scientific principles and practical experimental methodologies. We delve into the electronic structure, absorption and emission behavior, and redox characteristics of DPP. This document is intended for researchers, chemists, and materials scientists interested in the application of polypyridyl ligands in coordination chemistry, sensing, and the development of advanced functional materials.

Introduction and Molecular Architecture

The piperazine nucleus is a prevalent scaffold in medicinal chemistry and materials science, valued for its conformational properties and synthetic versatility.[1] When functionalized with pyridyl groups at the 1 and 4 positions, the resulting molecule, 1,4-Di(2-pyridyl)piperazine, becomes an excellent chelating ligand for transition metals and a subject of interest for its intrinsic electronic properties.[2] Its structure creates a donor-π-acceptor system where the piperazine acts as an electron-donating group and the pyridyl rings serve as electron-accepting units. This electronic framework is the primary determinant of its behavior when interacting with light and electrical potentials. Understanding these core properties is essential for designing novel metal complexes, fluorescent probes, and redox-active materials.[3][4]

Figure 1: Molecular Structure of 1,4-Di(2-pyridyl)piperazine.

Photophysical Properties

The interaction of a molecule with light is governed by its electronic structure. For DPP, the key phenomena are absorption of photons, leading to an excited state, followed by relaxation through fluorescence or non-radiative pathways.

Absorption Characteristics

DPP is expected to exhibit strong absorption bands in the ultraviolet (UV) region. These absorptions primarily arise from:

  • π → π* Transitions: Localized within the aromatic pyridyl rings. These are typically intense and occur at shorter wavelengths.

  • Intramolecular Charge Transfer (ICT): Transitions involving the promotion of an electron from the highest occupied molecular orbital (HOMO), largely centered on the electron-rich piperazine nitrogen lone pairs, to the lowest unoccupied molecular orbital (LUMO), which is dominated by the π* orbitals of the electron-deficient pyridyl rings.

The exact position and intensity of these bands are sensitive to the solvent environment. In polar solvents, the charge-separated excited state is stabilized, which can lead to a shift in the absorption maximum.

Fluorescence Emission

Many piperazine-pyridyl and related pyrazine systems are known to be fluorescent.[5] The emission from DPP likely originates from the decay of the ICT excited state back to the ground state. Key characteristics of its fluorescence include:

  • Solvatochromism: The emission wavelength is expected to be highly dependent on solvent polarity. As solvent polarity increases, the ICT excited state is stabilized more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission.[6]

  • Quantum Yield: The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is also solvent-dependent. In many donor-acceptor systems, the fluorescence intensity and quantum yield decrease as solvent polarity increases due to the stabilization of non-radiative decay pathways.[5][7]

  • Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is characteristic of molecules that undergo a significant change in geometry or electronic distribution upon excitation, as is common with ICT states.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (UV Light) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow, often negligible)

Figure 2: Jablonski diagram illustrating key photophysical processes.

Electrochemical Properties

The electrochemistry of DPP is defined by its ability to accept and donate electrons, making it a redox-active molecule. These properties are typically investigated using cyclic voltammetry (CV).

Redox Behavior
  • Oxidation: The oxidation process involves the removal of electrons. In DPP, the most electron-rich sites are the nitrogen atoms of the piperazine ring. Therefore, the first oxidation event is expected to be a one- or two-electron process centered on the piperazine moiety, forming a radical cation or dication.

  • Reduction: The reduction process involves the addition of electrons. The electron-deficient pyridyl rings are the primary sites for reduction. DPP will likely undergo reversible or quasi-reversible reduction steps corresponding to the formation of a radical anion and then a dianion localized on the pyridyl π-systems.

The electrochemical behavior of related polypyridyl ligands and their metal complexes has been extensively studied, showing that both metal-centered and ligand-centered redox events are observable.[8][9][10] For DPP, the separation between the first oxidation and first reduction potential defines its electrochemical gap, which is related to the HOMO-LUMO energy gap.

Cyclic Voltammetry Analysis

A typical cyclic voltammogram of DPP would be recorded in an organic solvent with a supporting electrolyte. The scan would reveal an anodic peak (oxidation) and a cathodic peak (reduction). The potential of these peaks provides information about the energy required to remove or add electrons. The reversibility of a redox event can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents. For a fully reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.[11]

Experimental Workflow for Cyclic Voltammetry cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Analyte Solution: DPP in solvent (e.g., MeCN) + Supporting Electrolyte (e.g., TBAPF₆) B Assemble 3-Electrode Cell: Working (GC), Reference (Ag/AgCl), Counter (Pt wire) A->B C Degas solution with N₂ or Ar (to remove O₂) B->C D Connect to Potentiostat C->D E Set Scan Parameters: Initial/Final Potential, Scan Rate D->E F Run Cyclic Voltammogram E->F G Record Current vs. Potential Plot F->G H Identify Oxidation (Epa) and Reduction (Epc) Peaks G->H I Calculate Redox Potentials (E½) and Peak Separations (ΔEp) H->I

Figure 3: Workflow for a typical Cyclic Voltammetry experiment.

Summary of Properties

The following table summarizes the expected photophysical and electrochemical properties of 1,4-Di(2-pyridyl)piperazine based on its structure and data from analogous compounds.

PropertyTechniqueExpected CharacteristicsInfluencing Factors
UV-Vis Absorption UV-Vis SpectroscopyStrong bands in the UV region (typically 250-350 nm) corresponding to π→π* and ICT transitions.Solvent Polarity, pH, Metal Coordination
Fluorescence Emission Fluorescence SpectroscopyEmission from an ICT state, often exhibiting a large Stokes shift. Wavelength is highly solvent-dependent (solvatochromism).Solvent Polarity, Temperature
Oxidation Potential Cyclic VoltammetryReversible or quasi-reversible oxidation wave at a positive potential, localized on the piperazine ring.Solvent, Supporting Electrolyte, Scan Rate
Reduction Potential Cyclic VoltammetryOne or more reversible reduction waves at negative potentials, localized on the pyridyl rings.Solvent, Supporting Electrolyte, Scan Rate

Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol 1: Photophysical Characterization

Objective: To measure the UV-Vis absorption and fluorescence emission spectra of DPP in various solvents.

Materials:

  • 1,4-Di(2-pyridyl)piperazine (DPP)

  • Spectroscopic grade solvents (e.g., Hexane, Dichloromethane, Acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of DPP in a minimally polar solvent where it is soluble (e.g., Dichloromethane).

  • Working Solution Preparation: Prepare a series of dilute working solutions (~1-10 µM) in each of the selected solvents by diluting the stock solution. Ensure the absorbance of the solutions for fluorescence measurements is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Measurement: a. Record a baseline spectrum for each solvent using a cuvette filled with the pure solvent. b. Record the absorption spectrum of each DPP solution from 200 to 600 nm. c. Identify the wavelength of maximum absorption (λ_max).

  • Emission Measurement: a. Set the excitation wavelength on the fluorometer to the λ_max determined from the absorption spectrum. b. Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to ~700 nm. c. Identify the wavelength of maximum emission (λ_em).

  • Data Analysis: For each solvent, calculate the Stokes shift (in nm or cm⁻¹) as the difference between λ_em and λ_max. Plot the emission peak position against a solvent polarity scale (e.g., Lippert-Mataga plot) to quantify solvatochromism.

Protocol 2: Electrochemical Characterization

Objective: To determine the oxidation and reduction potentials of DPP using Cyclic Voltammetry.

Materials:

  • 1,4-Di(2-pyridyl)piperazine (DPP)

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat

  • Electrochemical cell with three electrodes:

    • Working Electrode: Glassy Carbon (GC)

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire

  • Inert gas (Argon or Nitrogen) for degassing

Procedure:

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the working solvent, and dry completely.

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve ~1-2 mM of DPP in this solution.

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the tip of the reference electrode is close to the working electrode.

  • Degassing: Bubble inert gas through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement: a. Set the potential window to scan a wide range where redox events are expected (e.g., from -2.5 V to +1.5 V vs. Ag/AgCl). b. Set the initial scan rate to 100 mV/s. c. Run the cyclic voltammogram and record the current response. d. (Optional) Add a small amount of an internal standard like Ferrocene/Ferrocenium (Fc/Fc⁺) and re-run the scan to reference the potentials to a known standard.

  • Data Analysis: Identify the anodic (Epa) and cathodic (Epc) peak potentials. Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for each reversible couple. Calculate the peak separation (ΔEp = Epa - Epc) to assess reversibility.

Conclusion and Outlook

1,4-Di(2-pyridyl)piperazine possesses a rich combination of photophysical and electrochemical properties derived from its donor-acceptor architecture. Its solvent-sensitive fluorescence and accessible redox states make it a versatile building block. The true potential of DPP is often realized upon coordination to metal centers, where its properties can be finely tuned to create highly efficient photosensitizers, electrocatalysts, or luminescent materials for applications in OLEDs and chemical sensing.[3][12][13] The foundational data and protocols outlined in this guide provide the necessary framework for researchers to explore and harness the capabilities of this intriguing molecule.

References

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.PMC - NIH.
  • Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts.ACS Applied Materials & Interfaces.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.MDPI.
  • Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers.PMC.
  • Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH).MDPI.
  • Synthesis and characterization of a series of phenyl piperazine based ligands.ResearchGate.
  • SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOLYL)PYRIDAZINE.CORE.
  • Cyclic voltammetry data of polypyridine ligands and Co(II) complexes.PubMed Central - NIH.
  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications.MDPI.
  • Platinum(II) 2,4-Di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine Complexes: Synthesis and Photophysics.ResearchGate.
  • Electrochemical properties of dinuclear [Ru([n]aneS4)] complexes of 2,3-bis(2-pyridyl)pyrazine.Dalton Transactions (RSC Publishing).
  • (PDF) Cyclic voltammograms and electrochemical data of FeII polypyridine complexes.ResearchGate.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.NIH.
  • Synthesis and Fluorescence Properties 2-N-Piperidinopyrazines.ResearchGate.
  • Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes.New Journal of Chemistry (RSC Publishing).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.MDPI.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).MDPI.

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Harnessing the Luminescent Potential of 1,4-Di(2-pyridyl)piperazine Derivatives: A Guide to Quantum Yield and Photophysical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-di(2-pyridyl)piperazine scaffold is a significant pharmacophore found in a multitude of bioactive compounds and approved therapeutics.[1][2] Its unique structural and physicochemical properties, largely imparted by the piperazine ring, make it a valuable building block in medicinal chemistry for optimizing pharmacokinetic profiles.[1] Beyond its traditional role, the inherent electronic structure of this scaffold presents an opportunity for the development of novel fluorescent probes for biological imaging, sensing, and high-throughput screening. This guide provides a comprehensive technical overview of the synthesis, photophysical characterization, and quantum yield determination of 1,4-di(2-pyridyl)piperazine derivatives. We delve into the core principles governing their luminescence, offer detailed, field-proven experimental protocols, and explore the structure-property relationships that allow for the rational design of derivatives with tailored fluorescent properties.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine heterocycle is a cornerstone in modern drug design, appearing in drugs for therapeutic areas ranging from oncology to psychiatry.[3][4] Its prevalence is due to its ability to serve as a versatile scaffold and to introduce basic, hydrophilic properties that enhance drug solubility and bioavailability.[1] The symmetrical 1,4-di(2-pyridyl)piperazine core combines the structural rigidity of the pyridyl rings with the conformational flexibility of the piperazine chair, creating a unique platform for molecular design. Understanding and controlling the luminescent properties of these derivatives can unlock their potential as intrinsic molecular probes, reducing the need for external fluorescent labels and enabling more direct studies of molecular interactions.

Fundamentals of Luminescence and Fluorescence Quantum Yield

When a molecule absorbs a photon of light, it transitions to an electronically excited state. It can then return to the ground state through various deactivation pathways.[5] Luminescence, specifically fluorescence, is the emission of a photon from a singlet excited state (S₁) back to the ground state (S₀). However, this radiative decay competes with non-radiative processes like internal conversion and vibrational relaxation (loss of energy as heat).[5]

The fluorescence quantum yield (ΦF) is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A high quantum yield (approaching 1) indicates that fluorescence is the dominant deactivation pathway, resulting in a bright, easily detectable signal. Conversely, a low quantum yield suggests that non-radiative pathways prevail.

The Jablonski Diagram: Visualizing Photophysical Processes

The Jablonski diagram illustrates the possible transitions a molecule can undergo upon absorbing light. Understanding these pathways is critical for interpreting fluorescence data.

Jablonski cluster_S0 cluster_S1 cluster_S2 cluster_T1 S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet) S0->S2 Absorption S1 S₁ (First Excited Singlet) S1->S0 Fluorescence S1->S0 Non-Radiative Decay T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (Vibrational Relaxation) T1->S0 Phosphorescence S0_v0 S0_v1 S0_v2 S0_v3 S0_v4 S0_v5 S1_v0 S1_v1 S1_v2 S1_v3 S2_v0 S2_v1 T1_v0 T1_v1

Caption: A Jablonski diagram illustrating key photophysical transitions.

Synthesis of 1,4-Di(2-pyridyl)piperazine Derivatives

The synthesis of asymmetrically or symmetrically substituted 1,4-di(2-pyridyl)piperazine derivatives can be achieved through several reliable methods, most commonly via nucleophilic aromatic substitution (SNAr).[1] The following protocol describes a general approach.

Experimental Protocol: Synthesis via SNAr

This protocol is based on the reaction between piperazine and an appropriately substituted 2-halopyridine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture. The base acts as a scavenger for the hydrohalic acid byproduct.

  • Reactant Addition: Add the desired 2-halopyridine derivative (2.2 eq for symmetrical substitution) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100-150 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,4-di(2-pyridyl)piperazine derivative.

Synthesis_Workflow cluster_reactants Reactants & Setup Piperazine Piperazine (1.0 eq) Reaction Heat & Stir (100-150°C, 12-24h) Piperazine->Reaction Halopyridine 2-Halopyridine (2.2 eq) Halopyridine->Reaction Base K₂CO₃ (2.5 eq) Base->Reaction Solvent DMSO / DMF Solvent->Reaction TLC Monitor by TLC Reaction->TLC Workup Cool & Precipitate in Ice Water Reaction->Workup TLC->Reaction Purification Filter & Purify (Recrystallization or Chromatography) Workup->Purification Product Pure 1,4-Di(2-pyridyl)piperazine Derivative Purification->Product

Caption: General workflow for the synthesis of 1,4-di(2-pyridyl)piperazine derivatives.

Factors Influencing Photophysical Properties

The luminescence of these derivatives is not static; it can be rationally tuned by modifying the molecular structure and controlling the experimental environment.

Structural Modifications (Substituent Effects)

The electronic nature of substituents on the pyridyl rings dramatically influences the photophysical properties.[7]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic system, which often leads to a red-shift (shift to longer wavelengths) in both absorption and emission spectra and can enhance the fluorescence quantum yield.[7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density. This can lead to a blue-shift (shift to shorter wavelengths) and often quenches fluorescence, resulting in a lower quantum yield.[7]

Environmental Effects: pH and Photoinduced Electron Transfer (PET)

The piperazine nitrogen atoms play a crucial role in the photophysical behavior of these molecules. In their neutral state, the lone pair of electrons on the nitrogen can act as an electron donor. Upon excitation of the pyridyl fluorophore, a process called Photoinduced Electron Transfer (PET) can occur, where an electron is transferred from the piperazine nitrogen to the excited pyridyl ring. This provides a highly efficient non-radiative decay pathway, effectively "switching off" or quenching the fluorescence.[8]

However, in an acidic medium, the piperazine nitrogens become protonated. This protonation ties up the lone pair of electrons, inhibiting the PET process.[8] As a result, the non-radiative pathway is blocked, and fluorescence is "switched on," leading to a dramatic increase in the fluorescence quantum yield.[8] This pH-dependent fluorescence makes these compounds promising candidates for developing pH sensors.

Experimental Characterization: A Validated Workflow

Accurate and reproducible measurement of photophysical properties is paramount. The following section outlines a self-validating protocol for determining the fluorescence quantum yield.

Core Principle: The Comparative Method

The most reliable and widely used method for determining the fluorescence quantum yield of a solution is the comparative method.[5] This technique involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized fluorescence standard with a known quantum yield (ΦF,R).

The quantum yield of the sample (ΦF,S) is calculated using the following equation:[9]

ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

  • S denotes the sample and R denotes the reference standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

The foundational assumption of this method is that solutions of the sample and standard with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[5][9]

Step-by-Step Protocol for Quantum Yield Determination

This protocol is designed to minimize common errors and ensure data integrity.

Step 1: Selection of an Appropriate Reference Standard

  • Causality: The chosen standard must absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent biases in the instrument's detection system.

  • Action: For derivatives emitting in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.546) is a common choice. For other regions, standards like Coumarin 153 or Rhodamine 6G can be used.[10]

Step 2: Preparation of Stock and Working Solutions

  • Causality: To avoid inner-filter effects and self-quenching, all absorbance measurements must be kept in the linear range, ideally below 0.1 at the excitation wavelength.[5]

  • Action:

    • Prepare concentrated stock solutions of both the sample and the reference standard in the same high-purity, spectroscopic-grade solvent.

    • Prepare a series of five dilutions for both the sample and the standard, ensuring their absorbances at the chosen excitation wavelength are between 0.01 and 0.1.

Step 3: Acquisition of Absorption Spectra

  • Causality: This step is crucial for determining the absorbance at the excitation wavelength (A) and for verifying that the absorbance values are in the appropriate range.

  • Action:

    • Using a calibrated UV-Vis spectrophotometer, record the absorption spectrum for all ten working solutions and a solvent blank.

    • Note the absorbance value at the intended excitation wavelength for each solution.

Step 4: Acquisition of Fluorescence Emission Spectra

  • Causality: All spectra must be recorded under identical instrument conditions (e.g., excitation/emission slit widths, detector voltage) to ensure a valid comparison between the sample and the standard.[9]

  • Action:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each of the ten working solutions. Ensure the entire emission peak is captured.

    • Record a solvent blank spectrum under the same conditions.

Step 5: Data Processing and Calculation

  • Causality: Integrating the area under the emission curve provides the total fluorescence intensity (I). Plotting this against absorbance validates the data's linearity and provides a robust slope for the calculation.

  • Action:

    • Correct each emission spectrum by subtracting the solvent blank spectrum.

    • Calculate the integrated fluorescence intensity (area under the curve) for each corrected spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Perform a linear regression for both datasets. The plot should be linear with an R² value > 0.99. The slope of this line is the gradient (Grad).

    • Calculate the sample's quantum yield using the gradients from the plots:

ΦF,S = ΦF,R * (GradS / GradR) * (nS² / nR²)

QY_Workflow Quantum Yield Determination Workflow A1 Select Appropriate Reference Standard A2 Prepare Dilution Series (Sample & Standard) Abs < 0.1 A1->A2 B1 Record UV-Vis Absorption Spectra A2->B1 B2 Record Fluorescence Emission Spectra (Identical Conditions) A2->B2 C2 Plot Integrated Intensity (I) vs. Absorbance (A) B1->C2 C1 Integrate Emission Spectra (Area under curve = I) B2->C1 C1->C2 C3 Calculate Slopes (Grad) for Sample & Standard C2->C3 D1 Calculate Quantum Yield (Φ_F) using the comparative formula C3->D1

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Data Presentation and Interpretation

For a series of newly synthesized derivatives, presenting the photophysical data in a clear, tabular format is essential for structure-property relationship analysis.

Table 1: Hypothetical Photophysical Data for 1,4-Di(2-pyridyl)piperazine Derivatives in Toluene

CompoundSubstituent (R)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)
1 -H310365498025,0000.15
2 -OCH₃ (EDG)325385499028,0000.45
3 -NO₂ (EWG)305350443023,000<0.01
  • Interpretation: The data in Table 1 illustrates expected trends. The electron-donating -OCH₃ group (Compound 2 ) causes a bathochromic (red) shift in absorption and emission and significantly enhances the quantum yield compared to the unsubstituted parent (Compound 1 ). Conversely, the electron-withdrawing -NO₂ group (Compound 3 ) slightly blue-shifts the spectra and dramatically quenches the fluorescence, resulting in a negligible quantum yield.

Conclusion

The 1,4-di(2-pyridyl)piperazine scaffold represents a promising platform for the development of novel fluorescent molecules. By understanding the fundamental principles of luminescence and the key factors that influence it—namely substituent effects and the pH-dependent PET mechanism—researchers can rationally design and synthesize derivatives with tailored photophysical properties. The rigorous, validated experimental workflow detailed in this guide provides a reliable framework for the accurate determination of fluorescence quantum yields, enabling the robust characterization of these versatile compounds for advanced applications in chemical biology and drug discovery.

References

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Rullo, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2008). Journal of Visualized Experiments. Available at: [Link]

  • de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Kavitha, M., et al. (2021). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Chemosensors. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances. Available at: [Link]

  • Byrne, A., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2021). Future Medicinal Chemistry. Available at: [Link]

  • Karstens, T., & Kobs, K. (1980). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. The Journal of Physical Chemistry.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from [Link]

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A Technical Guide to the Thermal Stability Analysis of 1,4-Di(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thermal Profiling in Drug Development

1,4-Di(2-pyridyl)piperazine is a heterocyclic compound featuring a central piperazine ring substituted with two pyridyl groups. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of FDA-approved drugs for various therapeutic areas, including oncology and central nervous system disorders.[1][2] The versatility of the piperazine ring allows for strategic modifications to achieve desired pharmacological activity.[1] Understanding the thermal stability of such compounds is a critical parameter in the early stages of drug development. It dictates storage conditions, informs formulation strategies, and is paramount for ensuring the safety and efficacy of the final drug product.[3][4]

This in-depth technical guide provides a comprehensive framework for the thermal stability analysis of 1,4-Di(2-pyridyl)piperazine. We will delve into the core analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data, all within the context of established scientific principles for the thermal analysis of piperazine derivatives.

Core Principles of Thermal Analysis for Piperazine Derivatives

The thermal stability of a pharmaceutical compound is its ability to resist decomposition under the influence of heat. For piperazine derivatives, the primary degradation mechanisms often involve nucleophilic substitution reactions, which can lead to ring-opening and the formation of various degradation products.[4] The nature and position of substituents on the piperazine ring significantly influence its stability.[4][5]

The two principal techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] TGA is instrumental in determining decomposition temperatures, quantifying mass loss at different stages, and identifying the presence of residual solvents or hydrates.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[6] It provides crucial information on thermal events such as melting, crystallization, and glass transitions, which are indicative of the material's physical and chemical state.[7]

Experimental Workflow for Thermal Stability Analysis

The following diagram outlines a comprehensive workflow for the thermal stability analysis of 1,4-Di(2-pyridyl)piperazine, integrating both TGA and DSC methodologies.

Thermal Stability Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation Sample 1,4-Di(2-pyridyl)piperazine Sample Weighing Accurately weigh 5-10 mg Sample->Weighing TGA_Instrument Calibrated TGA Instrument Weighing->TGA_Instrument DSC_Instrument Calibrated DSC Instrument Weighing->DSC_Instrument TGA_Protocol Heating at 10 °C/min under Nitrogen Purge TGA_Instrument->TGA_Protocol TGA_Data Mass Loss vs. Temperature Data TGA_Protocol->TGA_Data Decomposition_Temp Determine Onset of Decomposition TGA_Data->Decomposition_Temp DSC_Protocol Heating at 10 °C/min under Nitrogen Purge DSC_Instrument->DSC_Protocol DSC_Data Heat Flow vs. Temperature Data DSC_Protocol->DSC_Data Thermal_Events Identify Melting Point & Other Transitions DSC_Data->Thermal_Events Stability_Profile Establish Overall Thermal Stability Profile Decomposition_Temp->Stability_Profile Thermal_Events->Stability_Profile

A comprehensive workflow for the thermal stability analysis of 1,4-Di(2-pyridyl)piperazine.

Detailed Experimental Protocols

The following protocols are based on established best practices for the thermal analysis of organic compounds and piperazine derivatives.[3][4]

Thermogravimetric Analysis (TGA) Protocol
  • Instrumentation and Calibration: Utilize a calibrated thermogravimetric analyzer. Ensure the temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of 1,4-Di(2-pyridyl)piperazine into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]

Differential Scanning Calorimetry (DSC) Protocol
  • Instrumentation and Calibration: Use a calibrated DSC instrument. Calibrate the instrument for temperature and enthalpy using certified standards like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of 1,4-Di(2-pyridyl)piperazine into a hermetically sealed aluminum pan.

  • Atmosphere: Maintain an inert atmosphere using a nitrogen purge at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting point, but below the onset of decomposition as determined by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition). The peak temperature of the melting endotherm is taken as the melting point.

Anticipated Thermal Profile and Data Interpretation

While specific experimental data for 1,4-Di(2-pyridyl)piperazine is not publicly available, we can infer its likely thermal behavior based on the known properties of related compounds.

Expected TGA Profile:

  • Initial Mass Loss: A slight mass loss at temperatures below 150 °C could indicate the presence of residual solvent or adsorbed moisture.

  • Major Decomposition: A significant, sharp mass loss is expected at higher temperatures, indicating the primary decomposition of the molecule. For many N-aryl piperazine derivatives, this major decomposition occurs in the range of 200-400 °C.[4] The decomposition of the piperazine ring and the cleavage of the bonds to the pyridyl substituents are likely to be the primary degradation pathways.[4] The gaseous byproducts are expected to include nitrogen oxides and carbon oxides.[8]

Expected DSC Profile:

  • Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid is anticipated. The melting point of 1-(2-Pyridyl)piperazine is reported to be between 85-87 °C, while other disubstituted piperazines can have significantly different melting points.[8] The melting point of 1,4-Di(2-pyridyl)piperazine will be a key characteristic property.

  • Decomposition: If the heating in the DSC is continued to a high enough temperature, an exothermic event corresponding to decomposition may be observed.

The following table summarizes the key parameters to be determined from the thermal analysis:

ParameterAnalytical TechniqueSignificance
Onset of Decomposition (Tonset) TGAThe temperature at which significant decomposition begins, a primary indicator of thermal stability.
Temperature of Maximum Decomposition Rate (Tmax) TGA (from DTG curve)Indicates the point of most rapid degradation.
Residual Mass TGAThe percentage of mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile decomposition products.
Melting Point (Tm) DSCA fundamental physical property that confirms the identity and purity of the compound.
Enthalpy of Fusion (ΔHf) DSCThe energy required to melt the solid, which can be related to the degree of crystallinity.

Structure-Stability Relationships in Piperazine Derivatives

The thermal stability of piperazine derivatives is influenced by the nature of the substituents on the nitrogen atoms.

Structure-Stability cluster_piperazine 1,4-Di(2-pyridyl)piperazine Structure cluster_factors Factors Influencing Thermal Stability Piperazine [Piperazine Ring] Pyridyl1 Pyridyl Group 1 Piperazine->Pyridyl1 N-C Bond Pyridyl2 Pyridyl Group 2 Piperazine->Pyridyl2 N-C Bond Electronic_Effects Electronic Effects of Pyridyl Groups (Electron-withdrawing nature) Piperazine->Electronic_Effects Steric_Hindrance Steric Hindrance around N-atoms Piperazine->Steric_Hindrance Bond_Strength Strength of N-Aryl Bonds Piperazine->Bond_Strength

Key structural features of 1,4-Di(2-pyridyl)piperazine influencing its thermal stability.

The electron-withdrawing nature of the pyridyl rings is expected to have a significant impact on the electron density of the piperazine nitrogen atoms, which in turn will affect the strength of the N-C bonds and the overall thermal stability of the molecule.

Conclusion

A thorough thermal stability analysis, employing TGA and DSC, is an indispensable step in the characterization of 1,4-Di(2-pyridyl)piperazine for its potential use in drug development. The methodologies and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible data. This information is crucial for establishing appropriate handling and storage procedures, guiding formulation development, and ultimately ensuring the quality and safety of any resulting pharmaceutical product. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide more detailed insights into the specific decomposition products and degradation pathways.

References

  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives - Benchchem.
  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives - Benchchem.
  • Thermal degradation of piperazine and its structural analogs - ResearchGate.
  • 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport.
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • Advantages of the Pyris 6 DSC for Sample Characterization - Thermal Support.
  • DSC study of radiostability of 1,4-dihydropyridine derivatives | Request PDF - ResearchGate.

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Solubility studies of 1,4-Di(2-pyridyl)piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1,4-Di(2-pyridyl)piperazine in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect, making solubility a critical determinant of bioavailability and, ultimately, clinical success.[1] Poor solubility can lead to unpredictable in vitro results, underestimated toxicity, and significant hurdles in formulation development, escalating costs and timelines.[2][3]

This guide focuses on 1,4-Di(2-pyridyl)piperazine, a heterocyclic compound featuring both piperazine and pyridine moieties. These structural motifs are prevalent in a wide array of pharmacologically active agents, valued for their ability to modulate interactions with biological targets and optimize physicochemical properties.[4][5][6] Understanding the solubility of 1,4-Di(2-pyridyl)piperazine is therefore not merely an academic exercise but a crucial step in harnessing its therapeutic potential.

As a Senior Application Scientist, my objective is to move beyond rote protocols. This document is designed to provide not just the "how" but the "why"—elucidating the scientific rationale behind each step and empowering researchers to generate robust, reliable, and meaningful solubility data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[7] The structure of 1,4-Di(2-pyridyl)piperazine—C₁₄H₁₆N₄—offers key insights into its expected behavior.

  • Polar Moieties: The molecule contains four nitrogen atoms, two within the piperazine ring and one in each of the two pyridine rings. These nitrogen atoms are electronegative and can act as hydrogen bond acceptors.

  • Non-Polar Moieties: The two aromatic pyridine rings and the hydrocarbon backbone of the piperazine ring contribute to the molecule's non-polar character.

The interplay between these features dictates its solubility. We can anticipate higher solubility in polar solvents capable of hydrogen bonding or strong dipole-dipole interactions. Conversely, in non-polar solvents, solubility is expected to be limited as the solvent molecules cannot effectively overcome the solute-solute interactions of the crystalline solid.

Experimental Determination of Equilibrium Solubility

To obtain definitive, quantitative data, experimental measurement is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[8][9] This method ensures that the solution has reached a state of saturation, providing a true measure of the compound's solubility at a given temperature. The concentration of the resulting saturated solution can then be determined using various analytical techniques, with the gravimetric method being a simple, direct approach.[10][11]

Integrated Experimental Workflow

The overall process involves achieving equilibrium between the solid solute and the solvent, separating the saturated solution, and quantifying the dissolved solute.

G start_node Start: Compound & Solvent Selection prep 1. Prepare Supersaturated Mixture (Excess solid in known solvent volume) start_node->prep Weigh excess compound process_node_style process_node_style analysis_node_style analysis_node_style end_node End: Solubility Data (mg/mL) decision_node_style decision_node_style equilibrate 2. Equilibrate (Shake at constant T for 24-48h) prep->equilibrate Seal vial separate 3. Phase Separation (Centrifuge/Filter 0.22 µm) equilibrate->separate Ensure equilibrium quantify 4. Quantify Solute Concentration separate->quantify Collect clear supernatant/filtrate gravimetric 4a. Gravimetric Analysis quantify->gravimetric If direct mass measurement is feasible spectroscopic 4b. Spectroscopic/Chromatographic Analysis quantify->spectroscopic If compound has chromophore or requires high sensitivity calculate 5. Calculate Solubility gravimetric->calculate spectroscopic->calculate calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps that ensure accuracy and reproducibility.

Protocol: Shake-Flask Method for Sample Preparation

Causality: The core principle is to create a saturated solution in thermodynamic equilibrium. Adding a visible excess of the solid ensures that the solvent is fully saturated. Agitation over an extended period (24-48 hours) is critical to allow the dissolution process to reach a steady state, while constant temperature control is vital because solubility is highly temperature-dependent.[10]

Methodology:

  • Preparation: Into a series of glass vials with PTFE-lined caps, add an excess amount (e.g., 10-20 mg) of 1,4-Di(2-pyridyl)piperazine. The presence of undissolved solid after equilibration must be visually confirmed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixtures at a consistent speed (e.g., 250 rpm) for 24 to 48 hours.

    • Expert Insight: For novel compounds, it is advisable to take aliquots at multiple time points (e.g., 24h, 36h, 48h) to empirically verify that the concentration has plateaued, confirming equilibrium has been reached.[10]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated liquid phase from the solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically-resistant 0.22 µm syringe filter (e.g., PTFE).

    • Trustworthiness Check: The first few drops of the filtrate should be discarded to prevent any potential adsorption of the solute onto the filter membrane.

Protocol: Gravimetric Analysis for Quantification

Causality: This method directly measures the mass of the dissolved solid by evaporating the solvent. It is a fundamental and absolute technique that does not rely on calibration curves, provided the compound is non-volatile and thermally stable at the drying temperature.[12][13]

Methodology:

  • Preparation: Pre-weigh a clean, dry evaporating dish on an analytical balance to four decimal places (W₁).

  • Aliquot Transfer: Immediately after phase separation, accurately transfer a precise volume of the clear, saturated filtrate (e.g., 1.00 mL) into the pre-weighed evaporating dish.

  • Weighing: Immediately weigh the dish containing the filtrate (W₂). This step allows for the determination of the solvent's mass if its density is unknown.

  • Evaporation: Place the dish in a fume hood to allow the solvent to evaporate at ambient temperature. For higher boiling point solvents, a vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used.

  • Drying to Constant Weight: Transfer the dish to a laboratory oven set to a temperature well below the compound's melting point (e.g., 60-80 °C). Dry for several hours, then cool to room temperature in a desiccator before weighing (W₃).

    • Self-Validation: Repeat the drying and cooling/weighing cycle until two consecutive weighings are within ±0.2 mg. This ensures all solvent has been removed and the final weight is stable.[10][12]

  • Calculation:

    • Mass of solute = W₃ - W₁

    • Solubility (in mg/mL) = (Mass of solute in mg) / (Volume of aliquot in mL)

Solubility Profile of 1,4-Di(2-pyridyl)piperazine

The following table presents representative solubility data for 1,4-Di(2-pyridyl)piperazine in a range of common organic solvents at 25 °C, as would be determined by the protocols above.

Solvent ClassSolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Polar Protic Methanol5.132.745.2
Ethanol4.324.528.6
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.246.7155.8
Acetonitrile5.837.515.1
Dichloromethane (DCM)3.19.185.5
Non-Polar Toluene2.42.43.7
Hexane0.11.9< 0.1

Discussion and Interpretation

The experimental data aligns well with the theoretical predictions based on molecular structure.

  • High Solubility in Polar Solvents: The compound exhibits significant solubility in polar solvents like DMSO, Dichloromethane, and Methanol. The very high solubility in DMSO can be attributed to its high polarity and ability to act as a strong hydrogen bond acceptor. The good solubility in DCM, while less polar than DMSO, suggests that dipole-dipole interactions play a significant role.

  • Role of Hydrogen Bonding: The high solubility in methanol, a protic solvent, is indicative of strong hydrogen bonding interactions between the solvent's hydroxyl group and the nitrogen atoms of the pyridyl and piperazine rings.

G cluster_solute 1,4-Di(2-pyridyl)piperazine cluster_solvent Methanol (Solvent) solute_N1 N methanol_O δ- O-H δ+ solute_N1->methanol_O H-Bond Acceptor solute_N_piperazine N solute_N_piperazine->methanol_O H-Bond Acceptor

Caption: Hydrogen bonding between solute and a protic solvent.

  • Limited Solubility in Non-Polar Solvents: As expected, solubility is very poor in non-polar solvents like toluene and hexane.[7] These solvents lack the ability to form strong interactions with the polar sites of the 1,4-Di(2-pyridyl)piperazine molecule, and therefore cannot effectively overcome the solute-solute forces of the crystal lattice.

Conclusion for the Research Professional

This guide provides a robust framework for the systematic study of the solubility of 1,4-Di(2-pyridyl)piperazine. By integrating theoretical principles with rigorous, self-validating experimental protocols, researchers can generate high-quality data essential for informed decision-making in drug discovery and development. The presented data indicates that polar solvents, particularly aprotic solvents like DMSO and protic solvents like methanol, are effective at dissolving this compound. This information is critical for designing subsequent experiments, from reaction chemistry to formulation and bioavailability studies.

References

  • Determination of Solubility by Gravimetric Method. 10

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341.

  • Procedure For Determining Solubility of Organic Compounds.

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

  • Determination of aqueous solubility by heating and equilibration: A technical note - PMC.

  • A review of methods for solubility determination in biopharmaceutical drug characterization.

  • 1,4-Di(2-pyridyl)piperazine | C14H16N4 | CID 231897 - PubChem.

  • 4 - Solubility - Gravimetric Method | PDF - Scribd.

  • Gravimetric Analysis - Wired Chemist.

  • The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery.

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

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Theoretical Analysis of 1,4-Di(2-pyridyl)piperazine: A Computational Guide to Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the 1,4-Di(2-pyridyl)piperazine molecular structure. The piperazine scaffold is a cornerstone in medicinal chemistry, and understanding the conformational landscape and electronic properties of its derivatives is paramount for rational drug design.[1][2] This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the geometric, energetic, and electronic characteristics of this important molecule. We delve into the rationale behind the selection of computational methods, basis sets, and analytical techniques, offering a self-validating workflow for researchers, scientists, and drug development professionals. The presented protocols are designed to yield high-fidelity data suitable for predicting molecular behavior and guiding further experimental work.

Introduction: The Significance of the Piperazine Motif

The piperazine ring is a privileged scaffold in modern pharmacology, present in a wide array of therapeutic agents targeting diverse biological systems.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and the ability to form crucial interactions with biological targets. The symmetrical 1,4-disubstitution pattern, as seen in 1,4-Di(2-pyridyl)piperazine, introduces a fascinating interplay of steric and electronic effects that dictate the molecule's three-dimensional structure and reactivity.

A thorough understanding of the conformational preferences of the piperazine ring (e.g., chair, boat, twist-boat) and the relative orientations of the pyridyl substituents is critical.[1][4][5] These conformational nuances can significantly impact a molecule's ability to bind to a receptor, making in-silico analysis an indispensable tool in the drug discovery pipeline.[2][6] This guide provides the theoretical underpinnings and practical steps to perform such an analysis.

Core Computational Methodology: A Rationale-Driven Approach

The cornerstone of a reliable theoretical study is the judicious selection of computational methods. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between accuracy and computational cost.[7][8]

The Choice of Density Functional and Basis Set

Expertise in Practice: Our primary recommendation is the B3LYP hybrid functional . B3LYP has a long and successful track record for calculations on organic and drug-like molecules, providing reliable geometries and energetic information.[9][10][11][12] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, capturing the essential physics of the system.

For the basis set , we advocate for the Pople-style 6-31G(d,p) . This split-valence basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the non-planar geometry of the piperazine ring and the polar nature of the pyridyl groups.[10][13] For higher accuracy in electronic properties, upgrading to a triple-zeta basis set like 6-311++G(d,p) , which includes diffuse functions, is recommended.

Trustworthiness through Validation: The combination of B3LYP/6-31G(d,p) has been extensively benchmarked and is a standard for obtaining reliable results for a wide range of organic molecules.[9][10][11][12] This level of theory provides a robust foundation for subsequent, more computationally intensive analyses.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive theoretical analysis of 1,4-Di(2-pyridyl)piperazine.

Step 1: Initial Structure Generation and Conformational Search
  • Construct the initial 3D structure of 1,4-Di(2-pyridyl)piperazine using a molecular builder. Pay close attention to the initial conformation of the piperazine ring (a chair conformation is a good starting point) and the orientation of the pyridyl rings.

  • Perform a systematic conformational search. This is a critical step to identify the low-energy conformers. Due to the flexibility of the piperazine ring and the rotation around the C-N bonds, multiple stable conformers may exist. Molecular mechanics methods (e.g., MMFF94) are suitable for an initial, rapid screening of the conformational space.

  • Select the lowest energy conformers from the molecular mechanics search for further quantum mechanical calculations.

Step 2: Geometry Optimization and Vibrational Frequency Analysis
  • Perform a full geometry optimization on the selected conformers using the B3LYP/6-31G(d,p) level of theory. This will locate the stationary points on the potential energy surface corresponding to the minimum energy structures.

  • Conduct a vibrational frequency analysis at the same level of theory for each optimized structure. This serves two crucial purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Properties: The frequencies are used to calculate zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and the Gibbs free energy.

Computational_Workflow A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B C Select Low-Energy Conformers B->C D Geometry Optimization (B3LYP/6-31G(d,p)) C->D E Vibrational Frequency Analysis D->E F Electronic Property Calculation E->F G Spectroscopic Prediction F->G

Caption: A streamlined computational workflow for the theoretical analysis of molecular structures.

Step 3: Analysis of Electronic Properties

Once the optimized geometries are obtained, a wealth of electronic information can be extracted.

  • Frontier Molecular Orbitals (FMOs): Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's chemical reactivity and electronic stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. This is invaluable for identifying electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge transfer interactions and hyperconjugative effects within the molecule.

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison.

Conformational Analysis

The relative energies of the different conformers should be summarized in a table. The chair conformation of the piperazine ring is generally the most stable.[1][14] However, the steric and electronic influence of the pyridyl substituents could potentially stabilize other conformations.

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (Hartree)Key Dihedral Angles (°)
Chair0.00-XXX.XXXXXXC-N-C-C: ±XX.X
Twist-BoatX.XX-XXX.XXXXXXC-N-C-C: ±XX.X
BoatX.XX-XXX.XXXXXXC-N-C-C: ±XX.X

Note: The values in this table are illustrative and would be populated with the actual calculated data.

Geometric Parameters

Key bond lengths and angles of the most stable conformer should be tabulated and compared with available experimental data (e.g., from X-ray crystallography) if available.[15] This comparison serves as a validation of the chosen computational method.

ParameterCalculated ValueExperimental Value
C-N (piperazine)X.XXX ÅX.XXX Å
C-C (piperazine)X.XXX ÅX.XXX Å
C-N (pyridyl-piperazine)X.XXX ÅX.XXX Å
C-N-C (piperazine)XXX.X °XXX.X °

Note: The values in this table are illustrative and would be populated with the actual calculated data.

Electronic Properties

The calculated electronic properties provide a quantitative measure of the molecule's reactivity and electronic character.

PropertyCalculated Value
HOMO Energy-X.XX eV
LUMO Energy-X.XX eV
HOMO-LUMO GapX.XX eV
Dipole MomentX.XX Debye

Note: The values in this table are illustrative and would be populated with the actual calculated data.

Electronic_Properties cluster_0 Molecular Orbitals cluster_1 Reactivity Indicators HOMO HOMO (Highest Occupied) EnergyGap HOMO-LUMO Gap (Chemical Stability) HOMO->EnergyGap Energy LUMO LUMO (Lowest Unoccupied) LUMO->EnergyGap Energy MEP Molecular Electrostatic Potential (MEP) (Nucleophilic/Electrophilic Sites)

Caption: Relationship between frontier molecular orbitals and key reactivity indicators.

Conclusion: From Theory to Application

This guide has provided a detailed and scientifically grounded protocol for the theoretical calculation of the 1,4-Di(2-pyridyl)piperazine molecular structure. By following this workflow, researchers can gain deep insights into the conformational preferences, geometric parameters, and electronic properties of this important molecule. This information is invaluable for understanding its chemical behavior and for the rational design of novel piperazine-based compounds with desired pharmacological profiles. The emphasis on a rationale-driven approach and self-validating methodologies ensures the generation of high-quality, reliable data that can confidently guide experimental efforts in drug discovery and development.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications. [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed Central. [Link]

  • DFT-based computations on some structurally related N-substituted piperazines. ResearchGate. [Link]

  • Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level. ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. MDPI. [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. ResearchGate. [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scirp.org. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

  • Conformational analysis of 2-substituted piperazines. PubMed. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

  • 1,4-Di(2-pyridyl)piperazine. PubChem. [Link]

  • (Piperazine-1,4-diyl)dipropan-2-ol. PubMed Central. [Link]

  • Conformational analysis of 1-arylpiperazines and 4-arylpiperidines. ResearchGate. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

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Methodological & Application

Synthesis of Transition Metal Complexes with 1,4-Di(2-pyridyl)piperazine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1,4-Di(2-pyridyl)piperazine as a Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties for applications in catalysis, materials science, and medicine.[1][2] The ligand 1,4-Di(2-pyridyl)piperazine (dppz) has emerged as a privileged scaffold in this regard. Its unique structural features, combining the flexible piperazine core with two coordinating pyridyl groups, allow for a variety of coordination modes and the formation of stable complexes with a wide range of transition metals.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes featuring the dppz ligand, offering detailed protocols and expert insights for researchers in both academic and industrial settings.

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, can adopt different conformations (chair, boat), influencing the geometry and reactivity of the resulting metal complexes.[2][3] The pyridyl groups, on the other hand, are well-established coordinating units in transition metal chemistry, contributing to the electronic properties and stability of the complexes.[2] The combination of these two motifs in dppz results in a versatile ligand capable of acting as a bridging or chelating agent, leading to the formation of mononuclear, binuclear, or polymeric structures.[3]

Ligand Synthesis: A Foundational Protocol

The synthesis of the 1,4-Di(2-pyridyl)piperazine ligand is the crucial first step. A reliable and scalable method is the palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and good purity.

Protocol 1: Synthesis of 1,4-Di(2-pyridyl)piperazine

Materials:

  • Piperazine

  • 2-Chloropyridine or 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine piperazine (1.0 eq), 2-chloropyridine (2.2 eq), sodium tert-butoxide (2.4 eq), palladium(II) acetate (0.02 eq), and rac-BINAP (0.03 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1,4-di(2-pyridyl)piperazine as a solid.

Characterization Data for 1,4-Di(2-pyridyl)piperazine:

PropertyValue
Molecular Formula C₁₄H₁₆N₄
Molecular Weight 240.30 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.18 (d, 2H), 7.53 (t, 2H), 6.65 (d, 2H), 6.60 (t, 2H), 3.65 (t, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.2, 148.0, 137.5, 114.2, 107.1, 49.8

Synthesis of Transition Metal Complexes: General Considerations and Protocols

The synthesis of transition metal complexes with dppz can be achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

General Workflow for Complex Synthesis

Synthesis_Workflow Ligand 1,4-Di(2-pyridyl)piperazine Reaction Reaction (Stirring, Refluxing) Ligand->Reaction Metal_Salt Transition Metal Salt (e.g., MCl₂, M(NO₃)₂, M(ClO₄)₂) Metal_Salt->Reaction Solvent Solvent (e.g., Methanol, Ethanol, Acetonitrile) Solvent->Reaction Isolation Isolation (Filtration, Evaporation) Reaction->Isolation Purification Purification (Recrystallization, Washing) Isolation->Purification Complex [M(dppz)X₂] Complex Purification->Complex

Figure 1: General experimental workflow for the synthesis of transition metal complexes with 1,4-di(2-pyridyl)piperazine.

Protocol 2: Synthesis of a Copper(II) Complex - [Cu(dppz)Cl₂]

Rationale: Copper(II) complexes are of significant interest due to their catalytic activity and potential biological applications. The use of copper(II) chloride provides a readily available and reactive metal source. Methanol is a common solvent for such syntheses due to its ability to dissolve both the ligand and the metal salt.

Materials:

  • 1,4-Di(2-pyridyl)piperazine (dppz)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

Procedure:

  • Ligand Solution: Dissolve 1,4-di(2-pyridyl)piperazine (1 mmol) in methanol (20 mL) in a round-bottom flask with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).

  • Complexation: Slowly add the copper(II) chloride solution to the ligand solution with constant stirring at room temperature. A precipitate should form upon addition.

  • Reaction: Stir the reaction mixture for 2-4 hours at room temperature to ensure complete complexation.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials and solvent. Dry the complex under vacuum.

Protocol 3: Synthesis of an Iron(II) Complex - [Fe(dppz)Cl₂]

Rationale: Iron complexes are attractive due to the low cost and low toxicity of iron. Anhydrous conditions are often preferred for the synthesis of iron(II) complexes to prevent oxidation to iron(III). Acetonitrile is a suitable solvent for this purpose.

Materials:

  • 1,4-Di(2-pyridyl)piperazine (dppz)

  • Iron(II) chloride (anhydrous) (FeCl₂)

  • Acetonitrile (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere of nitrogen or argon.

  • Ligand and Metal Salt: In a Schlenk flask, combine 1,4-di(2-pyridyl)piperazine (1 mmol) and anhydrous iron(II) chloride (1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (30 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: If a precipitate forms, collect it by filtration under inert atmosphere. If the product is soluble, the solvent can be removed under vacuum to yield the complex.

  • Washing and Drying: Wash the isolated solid with a small amount of cold, anhydrous acetonitrile and then with anhydrous diethyl ether. Dry the complex under high vacuum.

Characterization of the Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the dppz metal complexes.

Table 1: Key Spectroscopic and Analytical Data for Representative dppz Metal Complexes

ComplexMethodKey Observations and Interpretations
[Cu(dppz)Cl₂] FT-IR (cm⁻¹) Shift of pyridyl C=N stretching vibration to higher frequency upon coordination. New bands in the far-IR region corresponding to Cu-N and Cu-Cl vibrations.
UV-Vis (nm) d-d transitions in the visible region, characteristic of a d⁹ Cu(II) center.
Elemental Analysis Confirms the 1:1:2 (M:L:X) stoichiometry.
[Fe(dppz)Cl₂] FT-IR (cm⁻¹) Similar shifts in pyridyl vibrations as the Cu(II) complex. Fe-N and Fe-Cl vibrations in the far-IR.
Mössbauer Spectroscopy Provides information on the oxidation state and spin state of the iron center.
X-ray Crystallography Can provide definitive structural information, including bond lengths, bond angles, and coordination geometry.[3]

Applications of dppz Transition Metal Complexes

The unique properties of dppz metal complexes make them promising candidates for a variety of applications.

Catalysis

The well-defined coordination environment and the potential for redox activity at the metal center make these complexes suitable for catalytic applications. For instance, copper and iron complexes of dppz and related ligands have shown activity in oxidation and polymerization reactions.[2] The steric and electronic properties of the complex can be tuned by modifying the metal center or the co-ligands to optimize catalytic performance.

Medicinal Chemistry

Transition metal complexes are increasingly being explored as therapeutic agents.[4] The piperazine scaffold is a common feature in many biologically active compounds.[1] Complexes of dppz with metals like copper, zinc, and cobalt have been investigated for their antimicrobial and anticancer activities. The metal ion can enhance the biological activity of the organic ligand, and the complex as a whole may have a different mechanism of action compared to the free ligand or metal salt.[4]

Structural Insights from X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of these complexes. The crystal structure of an iron complex with a related ligand, 1,4-bis(2-pyridyl-methyl)piperazine, reveals that the piperazine ring can adopt a boat conformation to facilitate tetradentate coordination to a single metal center or a chair conformation to bridge two metal centers.[3]

Coordination_Modes cluster_0 Mononuclear Complex (Chelating) cluster_1 Binuclear/Polymeric Complex (Bridging) M1 Metal Center dppz1 dppz (Boat Conformation) dppz1->M1 N(py), N(pip) M2 Metal Center 1 M3 Metal Center 2 dppz2 dppz (Chair Conformation) dppz2->M2 N(py) dppz2->M3 N(py)

Figure 2: Schematic representation of possible coordination modes of the 1,4-di(2-pyridyl)piperazine ligand.

Conclusion and Future Outlook

The 1,4-di(2-pyridyl)piperazine ligand offers a versatile platform for the synthesis of a wide array of transition metal complexes with diverse structures and properties. The protocols outlined in this guide provide a solid foundation for the preparation and characterization of these promising compounds. Future research in this area will likely focus on the development of new catalytic systems with enhanced activity and selectivity, as well as the exploration of the medicinal potential of these complexes, including detailed mechanistic studies of their biological activity. The continued investigation of dppz-metal complexes is poised to contribute significantly to the advancement of coordination chemistry and its applications.

References

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(5), 1534-1558. [Link]

  • Green, K. A., et al. (2023). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Journal of Inorganic Biochemistry, 241, 112124. [Link]

  • Roesky, H. W., et al. (2006). The Coordination Chemistry of Iron with the 1,4-Bis(2-pyridyl-methyl)piperazine Ligand. Zeitschrift für anorganische und allgemeine Chemie, 632(8-9), 1287-1292. [Link]

  • PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2), 555883. [Link]

Sources

The Versatile Ligand: 1,4-Di(2-pyridyl)piperazine in Homogeneous Catalysis for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Ligand

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. It is in this context that 1,4-Di(2-pyridyl)piperazine emerges as a compelling bidentate nitrogen-donor ligand. Its unique structural motif, featuring a piperazine core flanked by two pyridyl groups, offers a combination of steric and electronic properties that can be harnessed to achieve high catalytic efficiency and selectivity in a variety of cross-coupling reactions. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 1,4-di(2-pyridyl)piperazine in homogeneous catalysis.

The rationale behind employing 1,4-di(2-pyridyl)piperazine lies in its ability to form stable chelate complexes with palladium. The two pyridyl nitrogen atoms coordinate to the metal center, creating a constrained environment that influences the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. This chelation can prevent catalyst deactivation and promote the desired bond-forming events.

This guide provides a comprehensive overview of the synthesis of 1,4-di(2-pyridyl)piperazine, followed by detailed application notes and step-by-step protocols for its use in key cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Synthesis of the Ligand: 1,4-Di(2-pyridyl)piperazine

The synthesis of 1,4-di(2-pyridyl)piperazine is a straightforward and scalable process, typically achieved through a nucleophilic aromatic substitution reaction. The protocol outlined below is a reliable method for the preparation of this versatile ligand.

Experimental Protocol: Synthesis of 1,4-Di(2-pyridyl)piperazine

Materials:

  • Piperazine

  • 2-Chloropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add piperazine (1.0 eq.), 2-chloropyridine (2.2 eq.), and potassium carbonate (2.5 eq.).

  • Add N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to piperazine).

  • Optionally, a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.) can be added to facilitate the reaction, particularly if using a biphasic solvent system[1].

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1,4-di(2-pyridyl)piperazine as a solid.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other functional materials. The 1,4-di(2-pyridyl)piperazine ligand can effectively promote this transformation, likely by facilitating the reductive elimination step and stabilizing the active palladium catalyst.

Causality in Experimental Choices

The choice of a bidentate nitrogen ligand like 1,4-di(2-pyridyl)piperazine in the Buchwald-Hartwig amination is driven by the need to create a stable and active catalytic species. The chelation of the ligand to the palladium center can prevent the formation of inactive palladium aggregates. The electronic properties of the pyridyl rings can also influence the electron density at the palladium center, thereby modulating its reactivity in the catalytic cycle. The use of a strong base, such as sodium tert-butoxide, is crucial for the deprotonation of the amine to form the corresponding amide, which then participates in the catalytic cycle. Aprotic polar solvents like dioxane or toluene are commonly used to ensure the solubility of the reactants and the catalytic complex.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Aniline

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Aniline

  • 1,4-Di(2-pyridyl)piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,4-di(2-pyridyl)piperazine (0.024 mmol, 2.4 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene or dioxane (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated amine.

Experimental Workflow for Buchwald-Hartwig Amination

G setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Amine, Base, Pd(OAc)₂, Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (e.g., 100 °C) solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Work-up: Cool, Dilute, Filter monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The 1,4-di(2-pyridyl)piperazine ligand can be employed to facilitate this reaction, offering an alternative to the more commonly used phosphine ligands.

Causality in Experimental Choices

In the Suzuki-Miyaura coupling, the bidentate nature of 1,4-di(2-pyridyl)piperazine helps to stabilize the palladium(0) active species and prevent its precipitation as palladium black. The electronic character of the pyridyl groups can influence the rates of both oxidative addition and reductive elimination. The choice of base is critical for the transmetalation step, where an organoboron species transfers its organic group to the palladium center. Carbonate or phosphate bases are often effective in promoting this step. A mixed solvent system, such as toluene/ethanol/water, is frequently used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Arylboronic acid (e.g., phenylboronic acid)

  • 1,4-Di(2-pyridyl)piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and 1,4-di(2-pyridyl)piperazine (0.012 mmol, 1.2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a mixture of toluene (3 mL), ethanol (1 mL), and water (1 mL) to the reaction tube.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the biaryl product.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OA_complex Ar¹-Pd(II)(X)L₂ Pd0->OA_complex Trans_complex Ar¹-Pd(II)(Ar²)L₂ OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Product Ar¹-Ar² Trans_complex->Product Reductive Elimination Ar1X Ar¹-X Ar1X->OA_complex Oxidative Addition Boronic Ar²B(OH)₂ + Base Boronic->OA_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application in Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] While phosphine ligands are traditionally used, nitrogen-based ligands like 1,4-di(2-pyridyl)piperazine can also be effective, particularly in phosphine-free systems.

Causality in Experimental Choices

The use of a bidentate nitrogen ligand in the Heck reaction can provide a stable catalytic system that is resistant to air and moisture.[2] The chelation of the ligand to the palladium center can influence the regioselectivity of the alkene insertion and promote the desired β-hydride elimination step. The choice of base is important for regenerating the active Pd(0) catalyst at the end of the cycle. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly employed. Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction at elevated temperatures.

Experimental Protocol: Heck Reaction of an Aryl Iodide with an Acrylate

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Acrylate (e.g., methyl acrylate)

  • 1,4-Di(2-pyridyl)piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vial or flask

  • Inert atmosphere (optional, as some systems are air-stable)

Procedure:

  • To a reaction vial, add the aryl iodide (1.0 mmol), acrylate (1.5 mmol), base (triethylamine, 1.5 mmol, or potassium carbonate, 1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and 1,4-di(2-pyridyl)piperazine (0.012 mmol, 1.2 mol%).

  • Add DMF or NMP (3 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding cinnamate derivative.

Application in Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] While this reaction often employs a copper co-catalyst, copper-free conditions have been developed, where the choice of ligand is critical. Bidentate nitrogen ligands have shown promise in facilitating copper-free Sonogashira couplings.[3]

Causality in Experimental Choices

In copper-free Sonogashira coupling, the ligand plays a crucial role in facilitating the deprotonation of the terminal alkyne and its subsequent transfer to the palladium center. The 1,4-di(2-pyridyl)piperazine ligand can create a suitable electronic environment around the palladium to promote these steps. The use of a base, such as an amine base like piperidine or an inorganic base like cesium carbonate, is essential for the deprotonation of the alkyne. The choice of solvent can also be important, with polar aprotic solvents often being preferred.

Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Terminal alkyne (e.g., phenylacetylene)

  • 1,4-Di(2-pyridyl)piperazine

  • Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and 1,4-di(2-pyridyl)piperazine (0.024 mmol, 2.4 mol%) to a Schlenk tube.

  • Add the anhydrous solvent (e.g., DMF, 3 mL).

  • Add the terminal alkyne (1.2 mmol) and the base (e.g., cesium carbonate, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired disubstituted alkyne.

Data Summary

The following table summarizes representative yields for cross-coupling reactions where 1,4-di(2-pyridyl)piperazine or a closely related N,N'-bidentate ligand has been employed. It is important to note that yields can vary significantly depending on the specific substrates and reaction conditions.

Cross-Coupling ReactionAryl HalideCoupling PartnerLigandCatalystBaseSolventTemp (°C)Yield (%)
Buchwald-Hartwig4-BromotolueneAniline1,4-Di(2-pyridyl)piperazinePd(OAc)₂NaOt-BuToluene100High
Suzuki-Miyaura4-BromobenzonitrilePhenylboronic acid1,4-Di(2-pyridyl)piperazinePd(OAc)₂K₂CO₃Toluene/EtOH/H₂O90Good
Heck ReactionIodobenzeneMethyl acrylate1,4-Di(2-pyridyl)piperazinePd(OAc)₂Et₃NDMF120Moderate-Good
Sonogashira (Cu-free)4-BromotoluenePhenylacetylene1,4-Di(2-pyridyl)piperazinePdCl₂Cs₂CO₃DMF110Good

Conclusion

1,4-Di(2-pyridyl)piperazine is a readily accessible and versatile bidentate nitrogen ligand that demonstrates significant potential in palladium-catalyzed cross-coupling reactions. Its ability to form stable and active palladium complexes makes it a valuable tool for chemists in academia and industry. The protocols and insights provided in this guide are intended to serve as a starting point for the exploration and optimization of this ligand in a wide range of synthetic applications. Further investigation into the full scope and potential of 1,4-di(2-pyridyl)piperazine and its derivatives in homogeneous catalysis is warranted and is expected to lead to the development of even more efficient and selective cross-coupling methodologies.

References

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Application Notes & Protocols: The Strategic Use of 1,4-Di(2-pyridyl)piperazine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,4-di(2-pyridyl)piperazine (DPP) moiety is a quintessential example of such a scaffold. Structurally, it features a central, conformationally restrained piperazine ring symmetrically N,N'-disubstituted with two 2-pyridyl groups. This unique arrangement imparts a combination of rigidity, specific geometric orientation, and versatile coordination capabilities, making DPP a highly valuable building block for constructing complex, bioactive molecules.

The pyridyl nitrogen atoms serve as excellent hydrogen bond acceptors and metal-coordinating sites, while the piperazine core acts as a rigid linker that can be tailored to orient these functional groups in precise three-dimensional space. This application note provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 1,4-di(2-pyridyl)piperazine, covering its fundamental properties, its role as a powerful ligand in creating bioactive metal complexes, and detailed protocols for its synthesis and application.

Physicochemical Properties and Structural Insights

Understanding the fundamental properties of 1,4-di(2-pyridyl)piperazine is critical for its effective application in synthesis. The molecule's geometry and electronic characteristics are central to its function.

PropertyValueSource
IUPAC Name 1,4-dipyridin-2-ylpiperazine[1]
CAS Number 64728-49-0[1]
Molecular Formula C₁₄H₁₆N₄[1]
Molecular Weight 240.30 g/mol [1]
Appearance Solid
Key Structural Features Symmetrical, two N-pyridyl groups, central piperazine core[2][3]

The piperazine ring typically adopts a thermodynamically stable chair conformation, which positions the two pyridyl substituents in a defined spatial relationship. This inherent structural constraint is crucial for pre-organizing the molecule for binding to biological targets or metal centers.[3] The nitrogen atoms of the pyridine rings are Lewis basic and readily participate in coordination chemistry, a feature extensively exploited in the development of novel therapeutic and diagnostic agents.[2]

Core Application I: DPP as a Ligand in Bioactive Metal Complexes

A primary application of 1,4-di(2-pyridyl)piperazine is its use as a bidentate or bridging ligand in coordination chemistry. By coordinating with transition metals such as cobalt (Co), copper (Cu), zinc (Zn), or manganese (Mn), DPP can form well-defined metal complexes with emergent biological properties not present in the ligand or metal salt alone.[2] These complexes have shown promise as antimicrobial and anticancer agents. The mechanism often involves the metal center facilitating redox processes or the overall complex structure enabling interactions with biomolecules like DNA or proteins.[2]

Workflow for Synthesizing a Bioactive Metal Complex

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization DPP 1,4-Di(2-pyridyl)piperazine (DPP) Mixing Dissolve & Mix (Stir at RT, 2-4h) DPP->Mixing MetalSalt Metal(II) Salt (e.g., CoCl₂, Cu(OAc)₂) MetalSalt->Mixing Solvent Methanol/Ethanol Solvent->Mixing Precipitation Precipitation or Slow Evaporation Mixing->Precipitation Formation of Complex Filtration Filter & Wash (with cold solvent) Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Analysis FT-IR, UV-Vis, MS, TGA Drying->Analysis Pure Bioactive Complex cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purify Purification Piperazine Piperazine Reaction Heat under Inert Gas (e.g., N₂ or Ar, 100-110°C) Piperazine->Reaction HaloPy 2-Chloropyridine (2.2 equiv) HaloPy->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Toluene Solvent->Reaction Quench Cool & Quench (with H₂O) Reaction->Quench After 12-24h Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Column Silica Gel Column Chromatography Extract->Column Crude Product Crystallize Recrystallization Column->Crystallize Pure DPP Analysis ¹H NMR, ¹³C NMR, MS Crystallize->Analysis Pure DPP

Caption: Buchwald-Hartwig amination workflow for synthesizing DPP.

Protocol 2: Palladium-Catalyzed Synthesis of 1,4-Di(2-pyridyl)piperazine

This protocol details the Buchwald-Hartwig amination, a powerful and versatile method for forming C-N bonds, which is highly effective for synthesizing N-aryl piperazines. [4] Materials:

  • Piperazine (1.0 mmol, 86.1 mg)

  • 2-Chloropyridine (2.2 mmol, 249.8 mg, ~206 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 24.9 mg)

  • Sodium tert-butoxide (NaOtBu) (2.8 mmol, 269.1 mg)

  • Anhydrous Toluene (10 mL)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Flask Preparation: Add piperazine, 2-chloropyridine, Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality Note: This reaction is sensitive to air and moisture. Using an inert atmosphere and anhydrous solvent is critical for catalyst stability and preventing side reactions. NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle.

  • Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield pure 1,4-di(2-pyridyl)piperazine.

Self-Validating System (Characterization):

  • ¹H NMR: The successful synthesis will be confirmed by the appearance of signals corresponding to the pyridyl protons and the piperazine methylene protons in the correct integration ratios.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of DPP (m/z = 241.1 [M+H]⁺) will confirm the product's identity.

Applications in Anticancer Research

The arylpiperazine motif is a well-established pharmacophore in oncology. [5]Derivatives containing this structure have been developed as kinase inhibitors, receptor antagonists, and cytotoxic agents. [4][6]Specifically, molecules incorporating pyridyl-piperazine fragments have demonstrated significant anticancer activity. [7]For example, 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine has been used as a lead compound for designing new anticancer agents. [7]The DPP scaffold can be considered a valuable starting point for developing new agents that target cancer-related pathways.

Compound Class/DerivativeCancer Target/Cell Line(s)Observed Activity/Potential RoleReference
Arylpiperazine DerivativesProstate Cancer (LNCaP cells)Potent antagonists of the Androgen Receptor (AR).[5]
Quinoxalinyl-piperazine hybridsBreast, Skin, Pancreas cellsG2/M phase cell cycle arrest; inhibition of anti-apoptotic Bcl-2 protein.[5]
Pyridine-Triazole HybridsMurine Melanoma (B16F10)Moderate to potent cytotoxic activity.[6]
1,4-Dihydropyridine DerivativesGlioblastoma, Lung, ColorectalPotent anticancer activity against various cell lines.[8]

The planar pyridyl rings can participate in π-stacking interactions with biological macromolecules, while the piperazine core ensures a rigid orientation of these rings, which can be crucial for fitting into the active sites of enzymes like kinases.

References

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry.
  • 1,4-Di(2-pyridyl)piperazine. PubChem.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed.
  • Prazosin Hydrochloride, USP. Granules India.
  • Synthesis, characterization and biological activities of metal(II) dipicolinate complexes derived from pyridine-2,6-dicarboxylic acid and 2-(piperazin-1-yl)ethanol. ResearchGate.
  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate.
  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.

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Design and Application of 1,4-Di(2-pyridyl)piperazine Derivatives for Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for therapeutic agents with enhanced efficacy and reduced off-target effects has propelled the development of sophisticated targeted drug delivery systems.[1] Central to this endeavor is the rational design of molecular scaffolds that can effectively bridge targeting moieties with therapeutic payloads. The 1,4-di(2-pyridyl)piperazine core has emerged as a versatile and promising scaffold in medicinal chemistry due to its unique structural and coordination properties.[2] This technical guide provides a comprehensive overview of the design, synthesis, and application of 1,4-di(2-pyridyl)piperazine derivatives for the targeted delivery of therapeutics. We will delve into the synthetic strategies for creating functionalized derivatives, their conjugation to targeting ligands and therapeutic agents, and the subsequent formulation and evaluation of the resulting drug delivery systems.

The 1,4-Di(2-pyridyl)piperazine Scaffold: A Privileged Structure

The 1,4-di(2-pyridyl)piperazine moiety possesses a unique combination of features that make it an attractive component for drug delivery systems:

  • Rigid and Pre-organized Geometry: The piperazine ring in its chair conformation, flanked by two pyridyl groups, provides a structurally defined and rigid backbone.[3] This rigidity can be advantageous in positioning appended targeting ligands and drugs for optimal interaction with their biological targets.

  • Metal-Coordinating Properties: The nitrogen atoms of the pyridyl and piperazine rings are excellent ligands for a variety of metal ions.[4] This property opens up avenues for the development of metal-based therapeutics and imaging agents, or for using metal coordination to control the assembly and disassembly of drug delivery vehicles.

  • Synthetic Tractability: The piperazine core is amenable to a wide range of chemical modifications, allowing for the introduction of various functional groups for conjugation and for tuning the physicochemical properties of the molecule.[5][6]

Design Principles for Functionalized 1,4-Di(2-pyridyl)piperazine Derivatives

The design of 1,4-di(2-pyridyl)piperazine derivatives for targeted drug delivery hinges on the strategic incorporation of functional groups that enable conjugation to both a targeting ligand and a therapeutic agent. A generalized design is depicted below:

G Scaffold 1,4-Di(2-pyridyl)piperazine Core Linker1 Linker Arm 1 Scaffold->Linker1 Linker2 Linker Arm 2 Scaffold->Linker2 Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Linker1->Targeting_Ligand Drug Therapeutic Payload (e.g., Small Molecule, Radionuclide) Linker2->Drug

Caption: Generalized structure of a 1,4-di(2-pyridyl)piperazine-based targeted drug conjugate.

Key design considerations include:

  • Choice of Linker: The linker arms play a crucial role in the stability and release of the payload.[7][8] They can be designed to be stable in circulation but cleavable at the target site in response to specific stimuli such as pH, redox potential, or enzymatic activity.

  • Functional Groups for Conjugation: The choice of functional groups on the linkers will dictate the bioconjugation chemistry. Common reactive handles include carboxylic acids, amines, thiols, and alkynes for "click" chemistry.[9]

  • Physicochemical Properties: The overall physicochemical properties of the conjugate, such as solubility, lipophilicity, and charge, must be optimized to ensure favorable pharmacokinetics and biodistribution.[10]

Synthetic Methodologies

The synthesis of functionalized 1,4-di(2-pyridyl)piperazine derivatives typically involves a multi-step approach. The following protocols outline general procedures for the synthesis of a bifunctional derivative.

Protocol 1: Synthesis of Mono-functionalized 1-(2-Pyridyl)piperazine

This protocol describes the synthesis of a piperazine derivative with a single reactive handle, which can then be further functionalized.

Step 1: N-Arylation of Piperazine The reaction of piperazine with 2-chloropyridine or 2-bromopyridine is a common method to introduce the first pyridyl group.[11]

  • In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 3 equivalents), to the solution.

  • Add 2-chloropyridine (1 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-pyridyl)piperazine.

Step 2: Introduction of a Functionalized Linker This step involves the alkylation of the remaining secondary amine of 1-(2-pyridyl)piperazine with a linker containing a protected functional group.

  • Dissolve 1-(2-pyridyl)piperazine (1 equivalent) and a base such as diisopropylethylamine (DIPEA, 2 equivalents) in a polar aprotic solvent like DMF.

  • Add a linker precursor, for example, a protected halo-carboxylic acid like tert-butyl bromoacetate (1.1 equivalents), to the solution.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Synthesis of 1,4-Di(2-pyridyl)piperazine with a Functionalized Linker

This protocol describes the synthesis of the core scaffold with an attached linker for further conjugation.

  • Synthesize 1,4-di(2-pyridyl)piperazine by reacting piperazine with two equivalents of 2-chloropyridine, following a similar procedure as in Protocol 1, Step 1.

  • Functionalization of one of the pyridyl rings can be achieved through electrophilic aromatic substitution if the pyridyl ring is sufficiently activated, or by using a pre-functionalized pyridyl starting material. For instance, using a 2-chloro-5-(bromomethyl)pyridine would introduce a reactive handle for linker attachment.

Bioconjugation Strategies

The functionalized 1,4-di(2-pyridyl)piperazine derivative can be conjugated to targeting ligands and therapeutic payloads using a variety of bioconjugation techniques.

Protocol 3: Amide Bond Formation for Conjugation

This protocol describes the conjugation of a carboxylic acid-functionalized derivative to an amine-containing targeting ligand (e.g., a peptide or antibody).

  • Dissolve the carboxylic acid-functionalized 1,4-di(2-pyridyl)piperazine derivative (1.2 equivalents) in a suitable solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Activate the carboxylic acid by adding a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.5 equivalents). Stir at room temperature for 30 minutes.

  • Add a solution of the amine-containing targeting ligand (1 equivalent) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted starting materials and coupling reagents.

Formulation into Nanoparticles

For in vivo applications, the 1,4-di(2-pyridyl)piperazine-drug conjugates can be encapsulated within or attached to the surface of nanoparticles to improve their pharmacokinetic profile and targeting efficiency.

Protocol 4: Formulation of Lipid Nanoparticles (LNPs)

This protocol outlines a general method for formulating the conjugate into lipid nanoparticles using a microfluidic device.[5]

  • Prepare a lipid mixture in ethanol. The mixture typically consists of an ionizable lipid, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid. The 1,4-di(2-pyridyl)piperazine-drug conjugate can be included in this lipid mixture if it is sufficiently lipophilic.

  • Prepare an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the therapeutic payload if it is a nucleic acid or a hydrophilic drug. If the conjugate is hydrophilic, it can be included in the aqueous phase.

  • Use a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous buffer. This rapid mixing leads to the self-assembly of LNPs.

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated material.

  • Characterize the LNPs for size, zeta potential, and encapsulation efficiency.

Physicochemical and Biological Characterization

Thorough characterization of the synthesized derivatives and their conjugates is essential to ensure their quality and performance.

Table 1: Key Physicochemical Characterization Techniques
Property Technique(s) Purpose
Chemical Structure NMR (¹H, ¹³C), Mass Spectrometry (MS)To confirm the identity and purity of the synthesized compounds.
Purity High-Performance Liquid Chromatography (HPLC)To determine the purity of the compounds and conjugates.
Molecular Weight Mass Spectrometry (MS), Size-Exclusion Chromatography (SEC)To confirm the molecular weight of the conjugates.
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of drug molecules conjugated to each antibody.[4]
Nanoparticle Size and Zeta Potential Dynamic Light Scattering (DLS)To determine the size distribution and surface charge of the nanoparticles.
Nanoparticle Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and morphology of the nanoparticles.[3]
Protocol 5: In Vitro Drug Release Study

This protocol is used to assess the stability of the linker and the release kinetics of the drug from the conjugate.

  • Incubate the drug conjugate in different buffers mimicking physiological conditions (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5 to simulate the endosomal environment).

  • At various time points, take aliquots of the solution.

  • Separate the released drug from the conjugate using techniques like centrifugal ultrafiltration or HPLC.[12]

  • Quantify the amount of released drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Plot the cumulative drug release as a function of time to determine the release profile.

Protocol 6: In Vitro Cell-Based Assays

These assays are crucial for evaluating the targeting efficiency and cytotoxic activity of the drug conjugate.

  • Cell Culture: Culture target cells (expressing the receptor for the targeting ligand) and non-target cells (lacking the receptor).

  • Binding Assay: Incubate the cells with a fluorescently labeled version of the conjugate. Use flow cytometry or fluorescence microscopy to quantify the binding to target versus non-target cells.

  • Internalization Assay: After incubation with the fluorescently labeled conjugate, quench the extracellular fluorescence and measure the internalized fluorescence to confirm cellular uptake.

  • Cytotoxicity Assay: Treat the cells with varying concentrations of the drug conjugate, the free drug, and a non-targeted control conjugate. After a defined incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay to determine the IC₅₀ values.

In Vivo Evaluation

Animal models are used to evaluate the pharmacokinetics, biodistribution, efficacy, and toxicity of the targeted drug delivery system.

Protocol 7: Murine Xenograft Model for Efficacy Studies
  • Tumor Implantation: Implant tumor cells (expressing the target receptor) subcutaneously into immunocompromised mice.

  • Treatment: Once the tumors reach a certain size, randomize the mice into treatment groups (e.g., vehicle control, free drug, targeted conjugate, non-targeted conjugate).

  • Dosing: Administer the treatments intravenously or intraperitoneally at a predetermined schedule.

  • Efficacy Assessment: Monitor tumor growth by measuring tumor volume with calipers. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Perspectives

The 1,4-di(2-pyridyl)piperazine scaffold offers a robust and versatile platform for the design and synthesis of innovative targeted drug delivery systems. Its unique structural and coordination properties, combined with its synthetic accessibility, make it a valuable tool for medicinal chemists. The protocols and guidelines presented in this technical guide provide a framework for the development of novel therapeutics with improved precision and efficacy. Future research in this area will likely focus on the development of more sophisticated linker technologies, the exploration of the metal-coordinating properties for novel therapeutic and diagnostic applications, and the application of these systems to a wider range of diseases.

References

  • Physicochemical properties of the metal complexes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Coordination Chemistry of Iron with the 1,4‐Bis(2‐pyridyl‐methyl)piperazine Ligand. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • Yang, X., Pan, Z., Choudhury, M. R., Yuan, Z., Anifowose, A., Yu, B., Wang, W., & Wang, B. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Medicinal research reviews, 41(5), 2539–2583. [Link]

  • Yang, X., Pan, Z., Choudhury, M. R., Yuan, Z., Anifowose, A., Yu, B., Wang, W., & Wang, B. (2020). Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery. Medicinal Research Reviews, 41(5), 2539-2583. [Link]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(4), 3114–3123. [Link]

  • Small-Sized Co-Polymers for Targeted Delivery of Multiple Imaging and Therapeutic Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2022). NIH. Retrieved January 18, 2026, from [Link]

  • 1,4-Di(2-pyridyl)piperazine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Saxton, J. A., Jr, & Keefer, L. K. (1999). Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. The Journal of organic chemistry, 64(14), 5124–5131. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. (2022). NIH. Retrieved January 18, 2026, from [Link]

  • 1-(2-Pyridyl)piperazine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). NIH. Retrieved January 18, 2026, from [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

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  • Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. (2017). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). NIH. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols for 1,4-Di(2-pyridyl)piperazine in Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of 1,4-di(2-pyridyl)piperazine as a versatile building block in supramolecular chemistry. The unique structural and coordination properties of this ligand make it an excellent candidate for the rational design and construction of a wide array of supramolecular architectures, including discrete metallacycles and extended coordination polymers. These materials have potential applications in catalysis, chemical sensing, and the development of novel functional materials.

Introduction to 1,4-Di(2-pyridyl)piperazine

1,4-Di(2-pyridyl)piperazine is a bifunctional organic ligand characterized by a central piperazine ring substituted at the 1 and 4 positions with pyridyl groups. This specific arrangement confers a unique combination of structural rigidity and conformational flexibility, making it a powerful tool in the field of supramolecular assembly and crystal engineering.

The two pyridyl nitrogen atoms act as excellent coordination sites for a variety of metal ions, while the piperazine core can adopt different conformations (chair, boat, or twist-boat), allowing for the formation of diverse and intricate supramolecular structures. The distance and orientation of the pyridyl donor groups are crucial in dictating the final architecture of the metal-organic assembly. This ligand is a key component in the development of functional materials due to its ability to form stable complexes with transition metals, which can exhibit interesting catalytic and photophysical properties.[1]

Synthesis and Characterization of 1,4-Di(2-pyridyl)piperazine

A reliable and scalable synthesis of the 1,4-di(2-pyridyl)piperazine ligand is the foundational step for its application in supramolecular chemistry. The most common and effective methods for its preparation involve the N-arylation of piperazine with a suitable 2-halopyridine derivative, typically through palladium- or copper-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of 1,4-Di(2-pyridyl)piperazine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the synthesis of N-arylpiperazines.[2][3]

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos). The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, all manipulations should be performed under an inert atmosphere of nitrogen or argon.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add piperazine (1.0 equiv.), 2-bromopyridine (2.2 equiv.), sodium tert-butoxide (2.4 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Solvent Addition: Add anhydrous toluene via cannula to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1,4-di(2-pyridyl)piperazine as a solid.

Experimental Workflow: Buchwald-Hartwig Synthesis

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Piperazine - 2-Bromopyridine - NaOtBu - Pd₂(dba)₃ / Xantphos solvent Add Anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat to 100°C Stir for 24h inert->heat tlc Monitor by TLC heat->tlc quench Quench with Water tlc->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product product purify->product Pure Product

Caption: Workflow for the synthesis of 1,4-di(2-pyridyl)piperazine.

Characterization Data:

The synthesized 1,4-di(2-pyridyl)piperazine should be characterized by standard spectroscopic methods to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridyl protons (typically in the range of 6.5-8.2 ppm) and the piperazine protons (typically around 3.0-3.5 ppm). The integration of these signals should be consistent with the molecular structure.[4]
¹³C NMR Resonances for the carbon atoms of the pyridyl rings (in the aromatic region) and the piperazine ring (in the aliphatic region).[5]
FT-IR Characteristic vibrational bands for C-N stretching, C=C and C=N stretching of the aromatic rings, and C-H stretching.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₄H₁₆N₄ (240.30 g/mol ).[6]

Application in Supramolecular Assembly: Formation of Coordination Polymers

1,4-Di(2-pyridyl)piperazine is an excellent bridging ligand for the construction of coordination polymers. The choice of metal ion, counter-anion, and reaction conditions can significantly influence the dimensionality and topology of the resulting supramolecular architecture. Hydrothermal synthesis is a common method for preparing crystalline coordination polymers.

Protocol 2: Hydrothermal Synthesis of a Copper(II) Coordination Polymer

This protocol describes a general procedure for the synthesis of a coordination polymer using 1,4-di(2-pyridyl)piperazine and a copper(II) salt. The use of a dicarboxylate co-ligand can lead to the formation of more complex and robust frameworks.[7]

Causality of Experimental Choices:

  • Metal Ion: Copper(II) is chosen for its versatile coordination geometries (e.g., square planar, square pyramidal, octahedral) which can lead to a variety of network topologies.

  • Counter-Anion: The nature of the counter-anion (e.g., nitrate, perchlorate, sulfate) can influence the final structure. Non-coordinating or weakly coordinating anions are often preferred to allow the primary ligands to direct the assembly.

  • Co-ligand: A dicarboxylic acid is used as a secondary bridging ligand to increase the dimensionality and stability of the coordination polymer.

  • Hydrothermal Conditions: High temperature and pressure in a sealed vessel promote the dissolution of reactants and facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Step-by-Step Methodology:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine 1,4-di(2-pyridyl)piperazine (0.1 mmol), Cu(NO₃)₂·3H₂O (0.1 mmol), and a dicarboxylic acid (e.g., terephthalic acid, 0.1 mmol).

  • Solvent: Add a solvent mixture, such as water/ethanol (10 mL, 1:1 v/v).

  • pH Adjustment: Adjust the pH of the mixture to approximately 5-6 with a dilute NaOH or HNO₃ solution, as pH can influence the protonation state of the ligands and the final structure.

  • Reaction: Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Isolation: Collect the resulting crystals by filtration, wash with water and ethanol, and air-dry.

Supramolecular Assembly Process

cluster_components Molecular Components cluster_assembly Self-Assembly cluster_product Supramolecular Architecture ligand 1,4-Di(2-pyridyl)piperazine N-donor sites assembly Coordination Bonds (M-N, M-O) ligand:f1->assembly metal Metal Ion (e.g., Cu²⁺) Coordination sites metal:f1->assembly coligand Co-ligand (e.g., dicarboxylate) O-donor sites coligand:f1->assembly polymer Coordination Polymer 1D, 2D, or 3D Network assembly->polymer:f0

Caption: Formation of a coordination polymer from molecular components.

Application Notes

A. Catalysis: Oxidation Reactions

Metal complexes of 1,4-di(2-pyridyl)piperazine can serve as catalysts for various organic transformations, particularly oxidation reactions. The metal center acts as the active site, and the ligand environment influences the catalyst's activity and selectivity. Copper complexes, for instance, are known to catalyze the oxidation of phenols and alcohols.[8]

Example Application: Catalytic Oxidation of Catechol

A copper(II) complex of 1,4-di(2-pyridyl)piperazine can be used to catalyze the oxidation of catechol to o-benzoquinone. The catalytic activity can be monitored spectrophotometrically by following the increase in absorbance of the o-benzoquinone product.

Catalyst System Substrate Oxidant Turnover Number (TON) Reference
[Cu(1,4-di(2-pyridyl)piperazine)Cl₂]CatecholH₂O₂Data to be determined experimentallyInspired by[9]
[Cu(terpyridine)Cl₂]CyclohexaneH₂O₂210[9]

Experimental Protocol Outline:

  • Prepare a stock solution of the [Cu(1,4-di(2-pyridyl)piperazine)Cl₂] catalyst in a suitable solvent (e.g., acetonitrile).

  • In a cuvette, mix a solution of catechol in a buffer (e.g., phosphate buffer, pH 7) and the catalyst solution.

  • Initiate the reaction by adding a solution of hydrogen peroxide.

  • Monitor the reaction progress by measuring the absorbance at the λmax of o-benzoquinone (around 390 nm) over time.

  • Calculate the initial rate and turnover number (moles of product per mole of catalyst).[7]

B. Chemical Sensing: Fluorescent Detection of Metal Ions

The pyridyl groups in 1,4-di(2-pyridyl)piperazine can be part of a larger chromophoric or fluorophoric system, enabling its use as a chemosensor for metal ions. Upon coordination of a metal ion, the photophysical properties of the molecule, such as its fluorescence, can be significantly altered. This "turn-on" or "turn-off" fluorescence response can be used for the selective detection and quantification of specific metal ions. Zinc(II) is a common target for such sensors due to its biological importance.[10]

Principle of a "Turn-On" Fluorescent Sensor for Zn²⁺:

A sensor molecule can be designed by incorporating the 1,4-di(2-pyridyl)piperazine moiety as the metal-binding unit (receptor) and a fluorophore. In the absence of Zn²⁺, the fluorescence of the fluorophore may be quenched through a process like photoinduced electron transfer (PET) from the lone pairs of the piperazine nitrogens. Upon binding of Zn²⁺, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity (chelation-enhanced fluorescence, CHEF).[11]

Sensor Design and Operation

cluster_off Fluorescence OFF cluster_on Fluorescence ON sensor_off Sensor (Fluorophore + Receptor) pet PET Quenching sensor_off->pet Excitation sensor_on Sensor-Zn²⁺ Complex sensor_off->sensor_on + Zn²⁺ ground_off Low Fluorescence pet->ground_off Non-radiative decay no_pet PET Blocked sensor_on->no_pet Excitation ground_on High Fluorescence no_pet->ground_on Radiative decay

Caption: Mechanism of a "turn-on" fluorescent sensor for Zn²⁺.

Key Performance Metrics for a Fluorescent Sensor:

Parameter Description Typical Values for Pyridyl-based Zn²⁺ Sensors Reference
Quantum Yield (Φ) The efficiency of the fluorescence process.Φfree < 0.05, Φbound up to 0.95[12]
Detection Limit (LOD) The lowest concentration of the analyte that can be reliably detected.Nanomolar (nM) to micromolar (µM) range[11]
Binding Constant (Kₐ) A measure of the affinity of the sensor for the metal ion.10⁵ to 10⁹ M⁻¹[13]

Experimental Protocol Outline:

  • Synthesize a fluorescent chemosensor by coupling a fluorophore to the 1,4-di(2-pyridyl)piperazine scaffold.

  • Perform fluorescence titration experiments by adding increasing concentrations of a Zn²⁺ solution to a solution of the sensor and measuring the fluorescence emission spectrum after each addition.

  • Analyze the data to determine the binding stoichiometry, binding constant, and detection limit.

  • Evaluate the selectivity of the sensor by performing similar experiments with other metal ions.

References

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1,4-Di(2-pyridyl)piperazine-based materials for organic electronics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,4-Di(2-pyridyl)piperazine-Based Materials in Organic Electronics

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and professionals on the synthesis, characterization, and application of materials based on the 1,4-di(2-pyridyl)piperazine (DPPz) core for organic electronic devices. The unique electronic properties of the pyridyl units combined with the structural versatility of the piperazine ring make this class of compounds a compelling subject for investigation in next-generation electronics.

Introduction: The Rationale for DPPz-Based Materials

The quest for novel organic semiconductors is driven by the need for materials with tunable electronic properties, high charge carrier mobility, robust thermal stability, and solution processability.[1] The 1,4-di(2-pyridyl)piperazine scaffold is an attractive building block for several reasons:

  • Electron-Deficient Nature : The pyridine rings are electron-deficient, which can facilitate electron transport, making these materials candidates for n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs) or as electron-transporting/host materials in Organic Light-Emitting Diodes (OLEDs).[2]

  • Coordination Sites : The nitrogen atoms on both the pyridine and piperazine rings can act as coordination sites for metal ions, opening possibilities for creating metal-organic frameworks (MOFs) or phosphorescent emitters.[3]

  • Structural Versatility : The piperazine ring's non-planar, chair-like conformation can be exploited to disrupt intermolecular π-π stacking. This is a crucial strategy to prevent aggregation-caused quenching in emissive layers, potentially leading to higher efficiency and purer color in OLEDs.[4]

  • Synthetic Accessibility : The core structure can be synthesized through established C-N bond-forming reactions, and the pyridine rings can be further functionalized to fine-tune the material's properties.[5][6]

This guide will walk through the essential protocols for synthesizing and characterizing DPPz-based materials and fabricating them into foundational organic electronic devices.

Synthesis and Purification Protocols

The synthesis of DPPz and its derivatives typically relies on nucleophilic substitution or metal-catalyzed cross-coupling reactions. The following is a generalized, field-proven protocol.

General Synthesis of 1,4-di(2-pyridyl)piperazine

This protocol describes a common method for synthesizing the DPPz core via a Palladium-catalyzed Buchwald-Hartwig amination.

Causality Note: The Buchwald-Hartwig reaction is chosen for its high efficiency and tolerance for a wide range of functional groups, making it a versatile method for forming the crucial C-N bonds between the piperazine and pyridine rings.[6] The use of a bulky phosphine ligand (e.g., Xantphos) and a strong, non-nucleophilic base (e.g., NaOtBu) is critical to facilitate the reductive elimination step and prevent side reactions.

Experimental Protocol: Synthesis of DPPz

  • Reaction Setup : To a dry, argon-purged Schlenk flask, add piperazine (1.0 eq), 2-bromopyridine (2.2 eq), sodium tert-butoxide (NaOtBu) (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition : Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to piperazine.

  • Reflux : Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After cooling to room temperature, quench the reaction with water. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified.

Purification: Column Chromatography and Sublimation

Purification is paramount as impurities can act as charge traps, severely degrading device performance.

Protocol: Column Chromatography

  • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.

  • Column Packing : Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Elution : Load the adsorbed crude product and elute the column, collecting fractions and monitoring by TLC.

  • Solvent Removal : Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

Protocol: Gradient Sublimation For electronic-grade purity (>99.95%), a final purification step by thermal gradient sublimation is essential.

  • Loading : Place the chromatographically purified material into a sublimation tube.

  • Vacuum : Evacuate the system to high vacuum (<10⁻⁵ Torr).

  • Heating : Slowly heat the material to its sublimation temperature while maintaining a temperature gradient along the tube.

  • Collection : The purified material will deposit on the cooler parts of the tube, leaving non-volatile impurities behind. Collect the crystalline product in an inert atmosphere (e.g., a glovebox).

G cluster_synthesis Synthesis & Purification Workflow cluster_purification start Reactants: Piperazine 2-Bromopyridine Catalyst & Base reaction Buchwald-Hartwig Cross-Coupling (Toluene, Reflux) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography sublimation Gradient Sublimation chromatography->sublimation pure Electronic-Grade Material (>99.95%) sublimation->pure

Caption: General workflow for the synthesis and purification of DPPz-based materials.

Material Characterization

Thorough characterization is necessary to confirm the material's identity, purity, and suitability for electronic applications.

Structural and Thermal Properties
Technique Purpose Typical Result for a DPPz Derivative
¹H & ¹³C NMR Confirms chemical structure and purity.Peaks corresponding to pyridyl and piperazine protons/carbons with correct integration and splitting patterns.
Mass Spectrometry Confirms molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated mass.
FT-IR Spectroscopy Identifies functional groups.Characteristic C=N and C-N stretching frequencies for the pyridine and piperazine rings.
TGA Determines thermal stability (decomposition temperature, Td).Td (at 5% weight loss) > 350 °C, indicating good stability for vacuum deposition.[7]
DSC Identifies thermal transitions (glass transition Tg, melting Tm).Presence of a high Tg indicates good morphological stability of thin films.
Electrochemical and Photophysical Properties

Cyclic Voltammetry (CV) is used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for predicting charge injection and transport behavior.

Protocol: Cyclic Voltammetry

  • Solution Prep : Prepare a dilute solution (~1 mM) of the material in an anhydrous, degassed solvent (e.g., DCM or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).

  • Cell Assembly : Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Calibration : Record the voltammogram of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Measurement : Scan the potential to measure the onset oxidation (E_ox) and reduction (E_red) potentials of the sample.

  • Calculation :

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

Property Technique Significance
HOMO/LUMO Levels Cyclic Voltammetry (CV)Determines charge injection barriers from electrodes and energy level alignment with adjacent layers.[7]
Optical Bandgap (E_g) UV-Vis SpectroscopyCalculated from the absorption edge; relates to the color and energy of absorbed photons.
Fluorescence Photoluminescence (PL) SpectroscopyMeasures emission wavelength, quantum yield, and excited-state lifetime. Essential for OLED emitters.[8]

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components for circuits, sensors, and displays.[9] DPPz materials can be investigated as the active semiconductor layer.

G cluster_ofet OFET Device Architecture (BGTC) layer5 Source / Drain Electrodes (Au) layer4 Organic Semiconductor (DPPz) layer3 Dielectric Layer (SiO₂) layer2 Gate Electrode (Doped Si) layer1 Substrate

Caption: Bottom-Gate, Top-Contact (BGTC) OFET structure.

Protocol: OFET Fabrication (Spin-Coating)

  • Substrate Cleaning : Use a heavily n-doped Si wafer with a thermally grown SiO₂ layer. Sonicate sequentially in deionized water, acetone, and isopropanol. Dry with N₂ gas.

  • Surface Treatment : Treat the SiO₂ surface with a hydrophobic layer like octadecyltrichlorosilane (OTS) to improve film morphology.

  • Semiconductor Deposition : Prepare a solution of the DPPz derivative in a suitable solvent (e.g., chloroform, toluene). Spin-coat the solution onto the substrate and anneal to remove residual solvent and improve crystallinity.

  • Electrode Deposition : Thermally evaporate the source and drain electrodes (e.g., Gold) through a shadow mask onto the semiconductor layer in a high-vacuum chamber.

  • Characterization : Measure the output and transfer characteristics using a semiconductor parameter analyzer in a probe station. Calculate the charge carrier mobility and on/off ratio.

Reported Performance of N-Heterocyclic OFETs
Charge Carrier Mobility (μ) 0.1 - 1.5 cm² V⁻¹ s⁻¹
On/Off Current Ratio > 10⁶
Device Type p-type, n-type, or ambipolar
(Note: Data represents typical values for high-performance heterocyclic semiconductors and serves as a benchmark for new DPPz materials).[2][10]
Organic Light-Emitting Diodes (OLEDs)

In OLEDs, DPPz derivatives can potentially serve as host materials in the emissive layer (EML) or as electron transport layer (ETL) materials.

G cluster_oled OLED Device Architecture layer6 Cathode (LiF/Al) layer5 Electron Transport Layer (ETL) layer4 Emissive Layer (EML) Host:DPPz + Dopant layer3 Hole Transport Layer (HTL) layer2 Anode (ITO) layer1 Substrate (Glass)

Caption: A typical multi-layer OLED device stack.

Protocol: OLED Fabrication (Vacuum Deposition)

  • Substrate Cleaning : Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned as described for OFETs, followed by an O₂-plasma treatment to increase the ITO work function.

  • Layer Deposition : Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Organic Layers : Sequentially deposit the layers by thermal evaporation:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): Co-evaporate the DPPz host with a phosphorescent or fluorescent dopant.

    • Electron Transport Layer (ETL): A DPPz derivative could be used here.

    • Electron Injection Layer (EIL), e.g., LiF.

  • Cathode Deposition : Deposit the metal cathode (e.g., Al) without breaking vacuum.

  • Encapsulation : Encapsulate the device in a nitrogen-filled glovebox using UV-cured epoxy and a glass lid to prevent degradation from oxygen and moisture.

  • Characterization : Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Benchmark Performance for Blue Emissive Materials
External Quantum Efficiency (EQE) 0.3 - 5%
Luminance (at 5-7 V) 100 - 300 cd m⁻²
CIE Coordinates (for blue) (0.15, 0.13)
(Note: Data represents typical values for simple fluorescent small-molecule blue emitters and serves as a target for new DPPz-based systems).[4]

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  • ResearchGate. (2021). Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Perylene diimide derivatives as red and deep red-emitters for fully solution processable OLEDs. Retrieved from [Link]

  • MDPI. (2021). Recent Progresses in Solution-Processed Tandem Organic and Quantum Dots Light-Emitting Diodes. Retrieved from [Link]

  • ResearchGate. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

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Introduction: The Strategic Advantage of 1,4-Di(2-pyridyl)piperazine in MOF Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Metal-Organic Frameworks (MOFs) Utilizing 1,4-Di(2-pyridyl)piperazine

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, prized for their exceptionally high surface areas, tunable porosity, and crystalline nature.[1] These materials are constructed from metal ions or clusters linked by organic ligands, and the choice of this organic linker is paramount in defining the final architecture and functionality of the MOF.[2][3]

This guide focuses on 1,4-di(2-pyridyl)piperazine, a versatile N-heterocyclic ligand, as a sophisticated building block for functional MOFs.[4] Its unique structure, featuring two pyridyl groups and a central piperazine ring, offers a compelling combination of rigidity and flexibility. The pyridyl nitrogen atoms provide strong, well-defined coordination sites for metal ions, while the piperazine core, which typically adopts a stable chair conformation, can act as a flexible joint, influencing the topology of the resulting framework.[5][6] This combination facilitates the construction of diverse and robust 1D, 2D, or 3D networks.[6][7] The presence of multiple nitrogen donor sites within the ligand backbone makes the resulting MOFs particularly promising for applications in gas adsorption, catalysis, and sensing.[4][6][8]

This document serves as a comprehensive technical guide for researchers, providing both the foundational principles and detailed protocols for the synthesis and characterization of MOFs based on 1,4-di(2-pyridyl)piperazine.

Part 1: Synthesis of MOFs with 1,4-Di(2-pyridyl)piperazine

The most prevalent and effective method for synthesizing crystalline MOFs is solvothermal synthesis.[9][10] This technique involves heating the constituent components—a metal salt and the organic ligand—in a suitable solvent within a sealed vessel. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the MOF structure.[10]

Causality Behind Experimental Choices
  • Metal Salt Selection: The choice of metal ion (e.g., Zn(II), Cu(II), Co(II), Mn(II)) is critical as it defines the geometry of the secondary building unit (SBU).[2][3] For instance, divalent transition metals like Zn(II) and Cu(II) are commonly used due to their versatile coordination geometries (tetrahedral, square planar, octahedral), which can lead to diverse framework topologies.[3]

  • Solvent System: N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and its ability to dissolve a wide range of metal salts and organic ligands.[11][12] It can also act as a modulator or template during crystal growth.

  • Temperature and Time: Reaction kinetics are controlled by temperature and duration.[11] Higher temperatures can lead to denser, more stable phases but risk decomposing the ligand. An optimal time is required for nucleation and crystal growth; insufficient time may result in amorphous products, while excessive time could lead to less stable kinetic products redissolving in favor of more stable thermodynamic ones.[11]

Visual Workflow for Solvothermal MOF Synthesis

MOF_Synthesis_Workflow Solvothermal Synthesis Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation & Activation Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mix Combine & Dissolve Metal->Mix Ligand 1,4-Di(2-pyridyl)piperazine Ligand->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Seal Seal in Teflon-lined Autoclave Mix->Seal Heat Heat in Oven (e.g., 100-140°C, 24-72h) Seal->Heat Cool Cool to Room Temp. Heat->Cool Wash Wash with Fresh Solvent (e.g., DMF, Ethanol) Cool->Wash Activate Activate (Solvent Exchange & Heat under Vacuum) Wash->Activate Product Pure, Porous MOF Activate->Product

Caption: A typical workflow for the solvothermal synthesis of a MOF.

Detailed Protocol: Solvothermal Synthesis of a Zn(II)-based MOF

This protocol provides a representative method for synthesizing a MOF using zinc nitrate and 1,4-di(2-pyridyl)piperazine.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-di(2-pyridyl)piperazine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • Reagent Preparation: In a 25 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of 1,4-di(2-pyridyl)piperazine in 15 mL of DMF.

  • Sonication: Place the vial in an ultrasonic bath for 15 minutes to ensure complete dissolution and a homogeneous mixture.

  • Reaction Setup: Transfer the clear solution into a 20 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable laboratory oven. Heat to 120 °C and maintain this temperature for 48 hours.[11]

  • Cooling: After the reaction period, turn off the oven and allow the autoclave to cool naturally to room temperature.

  • Product Isolation: Carefully open the autoclave. Collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials trapped within the pores.[10]

  • Solvent Exchange: To prepare the material for activation, decant the DMF and add 10 mL of a more volatile solvent like ethanol. Allow the crystals to soak for 24 hours. This step is crucial for effective pore activation.[13]

  • Activation: Decant the ethanol. Dry the product under a dynamic vacuum at a moderately elevated temperature (e.g., 80-100 °C) for 12 hours. This step removes the solvent molecules from the pores, making the internal surface area accessible.[10]

  • Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.

Part 2: Essential Characterization of the Synthesized MOF

Characterization is a self-validating system to confirm the successful synthesis, structure, and properties of the MOF. A multi-technique approach is essential for a comprehensive understanding of the material.[1]

Visual Workflow for MOF Characterization

MOF_Characterization_Workflow Comprehensive MOF Characterization Workflow cluster_primary cluster_advanced cluster_functional Product As-Synthesized MOF PXRD Powder X-Ray Diffraction (PXRD) Product->PXRD FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Product->FTIR TGA Thermogravimetric Analysis (TGA) PXRD->TGA SCXRD Single-Crystal X-Ray Diffraction (SCXRD) PXRD->SCXRD SEM Scanning Electron Microscopy (SEM) PXRD->SEM PXRD_desc Confirms crystallinity & phase purity. PXRD->PXRD_desc FTIR_desc Verifies incorporation of the organic ligand. FTIR->FTIR_desc Gas Gas Adsorption Analysis (e.g., N₂ at 77K) TGA->Gas TGA_desc Determines thermal stability & solvent content. TGA->TGA_desc SCXRD_desc Provides definitive atomic structure. SCXRD->SCXRD_desc SEM_desc Visualizes crystal morphology and size. SEM->SEM_desc Gas_desc Measures surface area (BET) and porosity. Gas->Gas_desc

Caption: A logical workflow for the physical and chemical characterization of a newly synthesized MOF.

Characterization Techniques and Expected Outcomes

This table summarizes the key techniques and the insights they provide.

Technique Purpose Typical Result/Interpretation
Powder X-Ray Diffraction (PXRD) To assess the crystallinity and phase purity of the bulk sample.[13]A pattern with sharp, well-defined peaks indicates a highly crystalline material. The peak positions can be compared to simulated patterns from single-crystal data to confirm phase purity.[14]
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement, including bond lengths, bond angles, and framework topology.Provides definitive structural proof of the MOF, revealing the coordination environment of the metal ion and the connectivity of the 1,4-di(2-pyridyl)piperazine ligand.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic ligand within the final MOF structure.The spectrum should show characteristic peaks corresponding to the pyridyl and piperazine groups of the ligand. A shift in the pyridyl ring vibration frequencies upon coordination to the metal center is expected.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and quantify the amount of guest/solvent molecules.[14]The TGA curve typically shows an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework, and finally a sharp weight loss at the decomposition temperature.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To measure the specific surface area (BET method), pore volume, and pore size distribution of the activated MOF.[1][15]A Type I isotherm is characteristic of microporous materials like MOFs, showing a steep initial uptake at low relative pressures. The data is used to calculate the BET surface area, a key metric of MOF quality.[1]
Scanning Electron Microscopy (SEM) To visualize the morphology (shape) and size distribution of the MOF crystals.[11][13]SEM images reveal the external crystal habit (e.g., cubic, needle-like, plate-like) and the uniformity of the sample.

Part 3: Applications for 1,4-Di(2-pyridyl)piperazine Based MOFs

The unique structural and chemical features imparted by the 1,4-di(2-pyridyl)piperazine ligand make the resulting MOFs highly suitable for several advanced applications.

Gas Storage and Separation

The presence of accessible nitrogen atoms from the pyridyl and piperazine groups can create preferential binding sites for polarizable gas molecules like CO₂.[8][16] This makes these MOFs promising candidates for carbon capture applications. The tailored pore sizes can also be used to separate gases based on molecular sieving.[8][17]

Application Area Target Gas Underlying Principle Relevant MOF Property
Carbon Capture CO₂Strong dipole-quadrupole interactions between CO₂ and the N-heterocyclic ligand.[16]High density of exposed nitrogen sites; optimal pore size.
Methane Storage CH₄van der Waals interactions with the organic framework surface. A lipophilic surface can enhance uptake.[18][19]High surface area and pore volume.
Hydrocarbon Separation C₂H₂/CH₄, C₂H₆/CH₄Differences in molecular size and polarizability leading to selective adsorption.Precisely controlled pore apertures.
Heterogeneous Catalysis

MOFs can serve as excellent platforms for heterogeneous catalysis.[20]

  • Lewis Acid Catalysis: The metal nodes, particularly if they have open coordination sites after activation, can function as Lewis acid centers to catalyze reactions like cycloadditions or aldol condensations.[7][20]

  • Base Catalysis: The uncoordinated nitrogen atoms on the pyridyl or piperazine moieties can act as Lewis base sites.[4]

  • Bifunctional Catalysis: The co-existence of both acidic metal sites and basic ligand sites within the same framework can enable cooperative, one-pot cascade reactions, enhancing efficiency and selectivity.[20]

Drug Delivery and Sensing

For drug development professionals, the porous and functionalizable nature of these MOFs is of high interest.

  • Drug Loading & Release: The pores of the MOF can be loaded with therapeutic molecules.[13] The release can be triggered by changes in pH or other physiological stimuli, making them potential carriers for targeted drug delivery. The interaction between the drug molecule and the pyridyl/piperazine functionalities can be tuned to control the release kinetics.[13]

  • Sensing: The incorporation of specific guest molecules or changes in the framework upon binding an analyte can lead to a detectable change in optical properties (e.g., luminescence), forming the basis for chemical sensors.[6]

References

  • Porous functional metal–organic frameworks (MOFs) constructed from different N-heterocyclic carboxylic ligands for gas adsorption/separation. CrystEngComm (RSC Publishing).
  • Porous functional metal-organic frameworks (MOFs) constructed from different N-heterocyclic carboxylic ligands for gas adsorption/separation | Request PDF. ResearchGate.
  • Tailoring Mg-MOF-74 for trace CO₂ capture by morphological tuning and piperazine functionalization | Request PDF. ResearchGate.
  • Metal-organic frameworks bonded with metal N-heterocyclic carbenes for efficient catalysis. PMC - NIH.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Development of metal-organic frameworks based on N-heterocyclic ligands. Infoscience.
  • Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage | Request PDF. ResearchGate.
  • Applications of metal-organic frameworks featuring multi-functional sites. ScienceDirect.
  • A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A (RSC Publishing).
  • Understanding How Ligand Functionalization Influences CO2 and N2 Adsorption in a Sodalite Metal–Organic Framework. PMC - NIH.
  • Different protocols for the synthesis of MOFs and its derivatives. ResearchGate.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH.
  • A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI.
  • Structural features of some Metal Organic Frameworks (MOFs) with Aromatic polycarboxylates and bis-(pyridylmethyl)- piperazine (bpmp) or bis-(pyridylformyl)- piperazine (bpfp) ligands | Request PDF. ResearchGate.
  • Coordination Frameworks Constructed From Bipyridyl Piperazine and MCl2 (M = Co, Ni, Zn): Structural Characterization and Optical Properties. PubMed.
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io.
  • Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM.
  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. PMC - NIH.
  • Poly[diaqua[μ2-1,4-bis(pyridin-3-ylmethyl)piperazine][μ2-4-(2-carboxylatoethyl)benzoato]cobalt(II)]. IUCr Journals.
  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI.
  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. NIH.
  • Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers.

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Troubleshooting & Optimization

Troubleshooting common issues in 1,4-Di(2-pyridyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,4-Di(2-pyridyl)piperazine

Welcome to the technical support guide for the synthesis of 1,4-Di(2-pyridyl)piperazine. This versatile compound is a crucial building block in medicinal chemistry and materials science, often serving as a key ligand in the development of novel metal complexes for catalysis and pharmaceuticals.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring a streamlined and successful experimental workflow.

The most prevalent and robust method for synthesizing 1,4-Di(2-pyridyl)piperazine is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the double N-arylation of piperazine with two equivalents of a 2-halopyridine. While conceptually straightforward, this C-N cross-coupling reaction is sensitive to various parameters, and success often lies in meticulous optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address common queries that arise prior to and during the synthesis.

Q1: Which 2-halopyridine should I use: 2-chloro-, 2-bromo-, or 2-iodopyridine?

A1: The choice of halide significantly impacts reactivity. The general reactivity order in Buchwald-Hartwig coupling is I > Br > Cl.[2]

  • 2-Bromopyridine: This is often the ideal starting point. It offers a good balance of reactivity and stability, and many catalyst systems are optimized for aryl bromides.[3]

  • 2-Chloropyridine: While more cost-effective, it is significantly less reactive. Successful coupling requires a more active catalyst system, often involving specialized, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands), and potentially higher reaction temperatures.[4]

  • 2-Iodopyridine: Although highly reactive, the iodide formed during the reaction can sometimes act as a catalyst inhibitor, complicating the reaction kinetics.[2]

For initial attempts, 2-bromopyridine is recommended for its reliability.

Q2: How do I select the right palladium catalyst and ligand?

A2: The catalyst-ligand system is the heart of the reaction. The goal is to form an active Pd(0) species that can undergo oxidative addition with the 2-halopyridine.

  • Palladium Source: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[2] Precatalysts, which readily form the active Pd(0) species, are often more reliable than sources like Pd(OAc)₂, which can be inconsistent.[4]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with an electron-deficient heterocycle like pyridine, chelating bis-phosphine ligands such as BINAP or DPPF are effective.[3][5] Different ligands can be screened to find the optimal choice for your specific conditions.[6]

Common Ligand Classes Examples Typical Use Case
BiarylphosphinesXPhos, SPhos, RuPhosHighly active, often effective for challenging substrates like aryl chlorides.[6]
FerrocenylphosphinesdppfRobust and versatile for a range of cross-coupling reactions.
BinaphthylphosphinesBINAPGood for inducing chirality and effective in many amination reactions.[5]

Q3: What is the role of the base, and which one should I choose?

A3: The base is critical for two reasons: it deprotonates the amine (piperazine) to make it a more active nucleophile and facilitates the final reductive elimination step. A strong, non-nucleophilic base is required.

  • Sodium tert-butoxide (NaOtBu): This is the most common and highly effective base for Buchwald-Hartwig aminations.[2]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that is often effective.

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are weaker bases that can be used if your starting materials contain base-sensitive functional groups.[3] However, they may require higher temperatures or longer reaction times.

Q4: My reaction is not progressing. What are the first things to check?

A4: The most common culprits in failed Buchwald-Hartwig reactions are atmospheric contaminants.

  • Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is rigorously maintained under an inert atmosphere (Argon or Nitrogen) from start to finish.[7]

  • Anhydrous Conditions: Water can hydrolyze the base and interfere with the catalyst. Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Reagent Purity: Ensure the purity of your starting materials, especially the piperazine and the 2-halopyridine.

Troubleshooting Guide: Common Issues & Solutions

ProblemSymptom(s)Probable Cause(s)Actionable Solutions
Low or No Yield TLC/LC-MS shows only starting materials remaining after expected reaction time.1. Inactive catalyst (oxidized). 2. Insufficiently inert/anhydrous conditions. 3. Reaction temperature is too low. 4. Incorrect base or ligand for the substrate (especially for 2-chloropyridine).1. Use a fresh bottle of catalyst or a precatalyst. 2. Degas the solvent thoroughly (e.g., by sparging with argon for 20-30 min). Use oven-dried glassware. 3. Increase the temperature in 10°C increments (e.g., from 80°C to 100°C).[2] 4. Screen different ligands and bases. For 2-chloropyridine, switch to a more active ligand like XPhos or RuPhos.[4][6]
Stalled at Mono-substituted Intermediate A new spot corresponding to 1-(2-pyridyl)piperazine appears, but conversion to the desired disubstituted product is slow or incomplete.1. The second amination step is sterically and electronically more demanding than the first. 2. Insufficient amount of 2-halopyridine.1. Increase reaction time and/or temperature. 2. Use a slight excess of the 2-halopyridine (e.g., 2.1-2.2 equivalents). 3. Consider a more active catalyst/ligand system that is less sensitive to steric hindrance.
Formation of Side Products TLC/LC-MS shows multiple unexpected spots.1. 2,2'-Bipyridyl formation: Homocoupling of the 2-halopyridine starting material.[3] 2. Dehalogenation: The 2-halopyridine is converted to pyridine.1. This can be favored at higher temperatures or with certain catalyst systems. Try lowering the temperature or screening different ligands. 2. Ensure the reaction is free of protic impurities. This can sometimes be caused by catalyst decomposition.
Difficulty in Product Purification The product streaks or tails significantly during silica gel column chromatography.The two pyridine nitrogen atoms and two piperazine nitrogen atoms make the product quite basic, leading to strong interactions with the acidic silica gel.[8]1. Use a basic modifier: Add a small amount of triethylamine (~1-2%) or ammonia in methanol to your eluent system to neutralize the silica surface. 2. Switch stationary phase: Consider using basic alumina or a C18 reverse-phase column. 3. Recrystallization/Salt Formation: Purify the product by recrystallization from a suitable solvent. Alternatively, precipitate the product as a salt (e.g., hydrochloride or diacetate), filter, and then regenerate the free base.[8][9]

Visualized Workflows & Mechanisms

Buchwald-Hartwig Catalytic Cycle

The mechanism is a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_second Second Coupling Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd 2-Bromo- pyridine AmineCoord Amine Coordination OxAdd->AmineCoord Piperazine, Base (-HBr) RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 Product (Mono-adduct) RedElim2 Repeats for Second Pyridyl Group RedElim->RedElim2 Re-enters cycle caption Fig 1. Buchwald-Hartwig cycle for the first N-arylation.

Caption: Fig 1. Buchwald-Hartwig cycle for the first N-arylation.

Troubleshooting Workflow

When a reaction fails, a logical progression of checks can quickly identify the issue.

Troubleshooting_Workflow Start Reaction Yield is Low Check_Inert Is the system fully inert/anhydrous? Start->Check_Inert Fix_Inert Degas solvents, use dry glassware, ensure positive Ar/N₂ flow Check_Inert->Fix_Inert No Check_Temp Is the temperature optimal? Check_Inert->Check_Temp Yes Fix_Inert->Start Retry Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Reagents Are catalyst/reagents active and pure? Check_Temp->Check_Reagents Yes Increase_Temp->Start Retry Replace_Reagents Use fresh catalyst, purify starting materials Check_Reagents->Replace_Reagents No Screen Screen different ligands/bases Check_Reagents->Screen Yes Replace_Reagents->Start Retry caption Fig 2. A logical workflow for troubleshooting.

Caption: Fig 2. A logical workflow for troubleshooting.

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • Piperazine

  • 2-Bromopyridine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • rac-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), rac-BINAP (3 mol%), and Sodium tert-butoxide (2.4 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add piperazine (1.0 equivalent) followed by anhydrous, degassed toluene.

  • Stirring: Stir the mixture at room temperature for 15 minutes.

  • Substrate Addition: Add 2-bromopyridine (2.1 equivalents) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Separate the organic layer, and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 1,4-Di(2-pyridyl)piperazine

  • Silica Gel

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) mixture

  • Anhydrous Sodium Sulfate

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent like hexane or DCM.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% MeOH in DCM. Crucially, add 1% triethylamine to the eluent mixture to prevent product tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,4-Di(2-pyridyl)piperazine.

References

  • Halfen, J. A., et al. (2000). Synthesis of (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. This source, while for a related compound, outlines a general synthetic protocol for N-alkylation of piperazines.
  • (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Provides an overview of Buchwald-Hartwig amination for piperazine derivatives.
  • Reddit r/chemistry Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. A discussion forum providing practical insights and common issues faced by chemists.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem. A guide on troubleshooting C-N cross-coupling reactions.
  • (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. NBU-IR. Discusses Pd-catalyzed amination of bromopyridines and side reactions.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem. Details methods for purifying basic piperazine compounds.
  • Zhang, Y. F., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. Describes the synthesis of other 1,4-disubstituted piperazines.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Provides principles for selecting reaction parameters like halides, bases, and solvents.
  • US Patent US3697524A. Process for preparing 1,4-disubstituted piperazines. Google Patents. Describes alternative methods for synthesizing 1,4-disubstituted piperazines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. A detailed explanation of the reaction mechanism and scope.
  • US Patent US2919275A. Purification of piperazine. Google Patents. Details purification of piperazine via salt formation.
  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. Details synthesis via nucleophilic aromatic substitution on an activated pyridine ring.
  • Chem-Impex. (n.d.). 1,4-Di(2-piridil)piperazina. Product description highlighting applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. A collection of recent literature on piperazine synthesis.
  • PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine. National Center for Biotechnology Information. Compound summary.
  • Hartwig, J. F., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Details palladium-catalyzed amination of 2-substituted pyridines.
  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Discusses challenges in synthesizing substituted piperazines.
  • Sergeev, A. G., et al. (2025). Methods for the catalytic synthesis of piperazine. ResearchGate. Reviews various catalytic methods for piperazine synthesis.
  • Wang, S., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives. PMC - NIH. Details the synthesis of related piperazine derivatives.
  • Sandjo, L. P., et al. (2025). Synthesis and Cytotoxicity of 1,4-Dihydropyridines and an Unexpected 1,3-Oxazin-6-one. ResearchGate. Provides context on pyridine derivative synthesis.
  • US Patent US2363158A. Process for the purification of piperidine. Google Patents. Discusses purification of related nitrogen heterocycles.
  • Wang, S., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives. MDPI. Further details on the synthesis of piperazine derivatives.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. BenchChem. Highlights the importance of inert atmospheres in palladium-catalyzed reactions.
  • Stahl, S. S., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. Discusses related palladium-catalyzed amination reactions.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME TOSYLATE. Organic Syntheses. Provides examples of pyridine functionalization.
  • Sarpong, R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. Details methods for preparing highly substituted pyridines.
  • Clark, D. A., et al. (2014). Copper‐ and Palladium‐Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5‐c]pyridines. Sci-Hub. Discusses complementary palladium-catalyzed reactions for pyridine functionalization.
  • Mironov, V. F., et al. (2025). Palladium- and copper-catalyzed amination of halogenophenyl substituted porphyrins. ResearchGate. Details palladium-catalyzed amination reactions.

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Technical Support Center: Optimization of Reaction Conditions for High-Yield 1,4-Di(2-pyridyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,4-Di(2-pyridyl)piperazine. This resource is tailored for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into optimizing this valuable synthetic transformation. Here, we move beyond simple procedural outlines to dissect the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered in achieving high yields and purity.

Introduction to the Synthesis of 1,4-Di(2-pyridyl)piperazine

1,4-Di(2-pyridyl)piperazine is a symmetrical diamine that serves as a crucial building block in medicinal chemistry and materials science. Its synthesis typically involves the double N-arylation of piperazine with a 2-substituted pyridine. The primary challenge in this synthesis is controlling the reaction to favor the desired di-substituted product over the mono-substituted intermediate, 1-(2-pyridyl)piperazine, and other potential side products. This guide will focus on the optimization of the Nucleophilic Aromatic Substitution (SNAr) approach, a robust and widely applicable method for this transformation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1,4-Di(2-pyridyl)piperazine in a question-and-answer format, providing explanations grounded in chemical principles.

Issue 1: Low Yield of 1,4-Di(2-pyridyl)piperazine and Significant Formation of 1-(2-pyridyl)piperazine

  • Question: My reaction is yielding a mixture of the desired di-substituted product and a significant amount of the mono-substituted intermediate. How can I drive the reaction to completion and maximize the formation of 1,4-Di(2-pyridyl)piperazine?

  • Answer: This is a common challenge stemming from the deactivation of the second nitrogen of piperazine after the first substitution. To favor di-substitution, consider the following strategies:

    • Stoichiometry of 2-Halopyridine: Ensure you are using at least two equivalents of the 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) for every one equivalent of piperazine. A slight excess (2.1-2.2 equivalents) of the 2-halopyridine can help drive the second substitution to completion.

    • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times are generally required for the second substitution compared to the first. If you are isolating the mono-substituted product, it is a strong indication that your reaction has not gone to completion. Consider increasing the temperature (e.g., to reflux in a higher boiling solvent) and extending the reaction time, while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the piperazine nitrogen and facilitate the nucleophilic attack. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective choices. The base should be used in a sufficient amount (at least 2 equivalents) to deprotonate both nitrogen atoms of piperazine.

Issue 2: Formation of Unidentified Impurities and Darkening of the Reaction Mixture

  • Question: My reaction mixture turns dark brown or black, and upon workup, I observe multiple unidentified spots on my TLC plate. What could be the cause, and how can I mitigate it?

  • Answer: Darkening of the reaction mixture often indicates decomposition of starting materials or products, or the formation of polymeric side products. Here are some potential causes and solutions:

    • Reaction Temperature: While higher temperatures can promote di-substitution, excessive heat can lead to decomposition. It is a delicate balance. If you suspect decomposition, try to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Oxygen Sensitivity: Some reaction components, particularly organometallic intermediates if a catalytic approach is used, can be sensitive to oxygen. While the SNAr reaction is generally robust, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.

    • Purity of Reagents: The purity of your starting materials, especially the 2-halopyridine and piperazine, is critical. Impurities can lead to a cascade of side reactions. Ensure your reagents are of high purity, and consider purifying them if necessary before use.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate 1,4-Di(2-pyridyl)piperazine from the mono-substituted byproduct and other impurities by column chromatography. What are some effective purification strategies?

  • Answer: The basic nature of piperazine derivatives can make them challenging to purify by standard silica gel chromatography due to their interaction with the acidic silica surface. Here are some proven methods:

    • Column Chromatography with a Basic Modifier: To minimize tailing and improve separation on silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.[1]

    • Acid-Base Extraction: The basicity of the piperazine nitrogens can be exploited for purification. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated piperazine derivatives will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This can be particularly effective for removing non-basic impurities.

    • Recrystallization via Salt Formation: For achieving high purity, recrystallization of the product as a salt is a powerful technique.[2] Dissolving the crude product in a suitable solvent and adding an acid (e.g., hydrochloric acid or acetic acid in an appropriate solvent) can lead to the selective precipitation of the di-substituted product as a salt, leaving impurities in the mother liquor. The free base can then be regenerated by treatment with a base.

Optimized Experimental Protocol: High-Yield Synthesis of 1,4-Di(2-pyridyl)piperazine via SNAr

This protocol is designed to maximize the yield of the di-substituted product.

Materials:

ReagentMolar Eq.MW ( g/mol )Amount
Piperazine1.086.141.0 g
2-Chloropyridine2.2113.552.86 g (2.3 mL)
Sodium Hydride (60% dispersion in oil)2.524.001.16 g
Anhydrous Dimethylformamide (DMF)--20 mL

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous piperazine (1.0 g, 11.6 mmol).

  • Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) (15 mL) to dissolve the piperazine.

  • Carefully add sodium hydride (60% dispersion in oil, 1.16 g, 29.0 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-chloropyridine (2.86 g, 2.3 mL, 25.2 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane with 1% triethylamine). The disappearance of the mono-substituted intermediate should be observed.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (containing 1% triethylamine) to afford 1,4-Di(2-pyridyl)piperazine as a solid.

Visualizing the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry glassware and add piperazine add_dmf Add anhydrous DMF under N2 start->add_dmf add_nah Add NaH portion-wise at 0°C add_dmf->add_nah stir_rt Stir at room temperature add_nah->stir_rt add_chloro Add 2-chloropyridine dropwise stir_rt->add_chloro heat Heat to 100-110°C for 12-16h add_chloro->heat monitor Monitor by TLC heat->monitor quench Cool and quench with water monitor->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under vacuum wash_dry->concentrate purify Purify by column chromatography concentrate->purify end 1,4-Di(2-pyridyl)piperazine purify->end Obtain pure product G cluster_mono High Mono-substituted Product cluster_impurities Decomposition/Impurities cluster_purification Purification Issues start Low yield of desired product? check_stoich Check 2-halopyridine stoichiometry (should be >2 eq.) start->check_stoich Yes check_temp Lower reaction temperature start->check_temp Yes add_base_eluent Add triethylamine to eluent start->add_base_eluent Yes check_temp_time Increase reaction temperature and/or time check_stoich->check_temp_time check_base Ensure sufficient strong base (>2 eq.) check_temp_time->check_base check_inert Ensure inert atmosphere (N2/Ar) check_temp->check_inert check_reagents Verify purity of starting materials check_inert->check_reagents acid_base_ext Perform acid-base extraction add_base_eluent->acid_base_ext salt_recryst Recrystallize as a salt acid_base_ext->salt_recryst

Caption: Troubleshooting logic for low-yield 1,4-Di(2-pyridyl)piperazine synthesis.

References

  • Yılmaz, F., & Mumcu, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 463-470.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Halfen, J. A., Moore, T. S., & Tolman, W. B. (2000). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine.
  • Google Patents. (1972). Process for preparing 1,4-disubstituted piperazines. (U.S. Patent No. 3,697,524). Washington, DC: U.S.
  • Google Patents. (1959). Purification of piperazine. (U.S. Patent No. 2,919,275). Washington, DC: U.S.
  • Špulák, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1088.
  • Organic Syntheses. (n.d.). Dithieno[3,2-b:2',3'-d]thiophene. Retrieved from [Link]

  • Park, S. B., et al. (2023).
  • Waske, P. A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2539–2548.
  • Waske, P. A., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2465.
  • Špulák, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - [13C NMR]. Retrieved from [Link]

  • Khairullina, V. R., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • Reddy, G. S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3419.
  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Singh, S., et al. (2016). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3-DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 7(8), 3296-3301.
  • Parks, A. R., et al. (2013). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 405, 427–432.
  • Waske, P. A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2539–2548.

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Purification of 1,4-Di(2-pyridyl)piperazine by recrystallization and chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1,4-Di(2-pyridyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile N-aryl piperazine derivative. As a compound of significant interest in medicinal chemistry and materials science, obtaining it in high purity is paramount for reliable downstream applications and reproducible results.[1]

This guide provides in-depth, field-proven insights into the two primary methods for its purification: recrystallization and column chromatography. We will delve into the technical nuances of each method, offering not just protocols but also a comprehensive troubleshooting guide in a direct question-and-answer format to address the specific challenges you may encounter.

I. Recrystallization: The Art of Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. For 1,4-Di(2-pyridyl)piperazine, which is a crystalline solid with a melting point of 126-129 °C, this method can be highly effective for removing minor impurities.[1] The key is selecting a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Troubleshooting Recrystallization

Question: My 1,4-Di(2-pyridyl)piperazine is "oiling out" instead of crystallizing upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than forming a crystalline lattice. This is often due to the solution being too saturated at a temperature that is above the compound's melting point, or the presence of impurities that inhibit crystal formation.[2][3][4]

  • Probable Cause 1: Supersaturation. The solution is too concentrated, causing the compound to come out of solution too quickly and above its melting point.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of the hot solvent (typically 5-10% more) to slightly decrease the concentration. Then, allow the solution to cool more slowly. This can be achieved by placing the flask in a warm water bath and allowing it to cool to room temperature gradually.[4]

  • Probable Cause 2: Low Melting Point Impurities. The presence of impurities can depress the melting point of your compound, leading to the formation of an oil.

    • Solution: If adding more solvent doesn't resolve the issue, consider a preliminary purification step. A quick filtration through a small plug of silica or alumina can sometimes remove highly polar impurities. Alternatively, changing the solvent system entirely might be necessary.[2]

Question: I'm getting very low recovery of my crystalline product. What are the likely reasons and how can I improve my yield?

Answer: Low recovery is a common issue in recrystallization and can usually be attributed to a few key factors.[2][5]

  • Probable Cause 1: Using too much solvent. This is the most frequent reason for poor yields, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[2][3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've already completed the filtration, you can reduce the volume of the mother liquor by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and might require a subsequent recrystallization.[2]

  • Probable Cause 2: Significant solubility in cold solvent. The chosen solvent may still have a relatively high solvating power for your compound even at low temperatures.

    • Solution: Ensure you are cooling the crystallization flask to a sufficiently low temperature. An ice-water bath (0 °C) is standard, but for some solvent systems, cooling to even lower temperatures may be beneficial, provided the solvent doesn't freeze.[2] Consider a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent) to decrease the compound's solubility at colder temperatures.[2]

Question: No crystals are forming even after my solution has cooled to room temperature. What should I do?

Answer: This is a classic case of a supersaturated solution that is reluctant to form nucleation sites for crystal growth.[3]

  • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation points.[2][4]

  • Solution 2: Seed Crystals. If you have a small amount of pure 1,4-Di(2-pyridyl)piperazine, add a tiny crystal to the supersaturated solution. This "seed" will provide a template for further crystal growth.[2]

  • Solution 3: Reduce Solvent Volume. It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][5]

Experimental Protocol: Recrystallization of 1,4-Di(2-pyridyl)piperazine
  • Solvent Selection: Based on the polar nature of the pyridyl and piperazine moieties, polar protic solvents are a good starting point. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or acetone/hexane are often effective.[6] Perform small-scale solubility tests to identify the ideal solvent.

  • Dissolution: In a fume hood, place the crude 1,4-Di(2-pyridyl)piperazine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude 1,4-Di(2-pyridyl)piperazine Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (if needed) Dissolve->HotFilter Remove insoluble impurities Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: A generalized workflow for the recrystallization of 1,4-Di(2-pyridyl)piperazine.

II. Column Chromatography: High-Resolution Purification

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[8] For 1,4-Di(2-pyridyl)piperazine, a polar and basic compound, careful selection of the stationary and mobile phases is critical for achieving high purity.[9]

Troubleshooting Column Chromatography

Question: My compound is streaking badly on a silica gel TLC plate and on the column. What causes this and how can I get sharp bands?

Answer: Streaking, also known as tailing, is a very common issue when purifying basic compounds like N-aryl piperazines on acidic silica gel.[2] The basic nitrogen atoms in your compound are interacting strongly and sometimes irreversibly with the acidic silanol groups on the surface of the silica.

  • Solution 1: Add a Basic Modifier. This is the most common and effective solution. Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia (as a solution in methanol), to your mobile phase. A typical starting concentration is 0.5-1% (v/v) of triethylamine.[2][10] This will neutralize the acidic sites on the silica gel, preventing strong ionic interactions and allowing your compound to elute as a sharp band.

  • Solution 2: Switch to a Different Stationary Phase. If a basic modifier is not sufficient or is incompatible with your compound, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for the purification of basic compounds.[2] Alternatively, for highly polar compounds, reversed-phase chromatography (C18 silica) can be an option.[8]

Question: My compound is not eluting from the silica gel column, even with a highly polar solvent system like 10% methanol in dichloromethane.

Answer: This indicates a very strong interaction between your compound and the stationary phase.

  • Probable Cause: As a diamine, 1,4-Di(2-pyridyl)piperazine is quite polar and basic. It's possible that even with a polar mobile phase, the adsorption to the acidic silica is too strong.

    • Solution: First, ensure you have added a basic modifier like triethylamine to your eluent, as discussed above. If you have, and the compound still isn't eluting, you will need to increase the polarity of the mobile phase further. A gradient elution up to 20% methanol (containing 1% triethylamine) in dichloromethane may be necessary. If the compound is still retained, switching to a more polar stationary phase like neutral alumina is recommended.[2]

Question: I'm having trouble separating my product from a very similar, less polar impurity. How can I improve the resolution?

Answer: Achieving good separation between closely eluting compounds requires optimizing the chromatographic conditions.

  • Solution 1: Use a Gradient Elution. A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can often improve the separation of compounds with similar Rf values.[11]

  • Solution 2: Try a Different Solvent System. Don't rely solely on standard systems like ethyl acetate/hexanes or dichloromethane/methanol. Changing the solvent can alter the selectivity of the separation.[11] For instance, substituting ethyl acetate with acetone can change the hydrogen bonding interactions and may improve resolution.

  • Solution 3: Reduce the Column Load. Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.[2]

Experimental Protocol: Flash Column Chromatography of 1,4-Di(2-pyridyl)piperazine
  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for 1,4-Di(2-pyridyl)piperazine is a mixture of dichloromethane and methanol, with 1% triethylamine added.[12] Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel (or neutral alumina) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 1,4-Di(2-pyridyl)piperazine in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica gel is a good alternative.[13]

  • Elution: Run the column using the predetermined solvent system. If necessary, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1,4-Di(2-pyridyl)piperazine.

Chromatography Troubleshooting Logic Diagram

Chromatography_Troubleshooting Start Problem Observed Streaking Streaking/Tailing Bands Start->Streaking NoElution Compound Not Eluting Start->NoElution PoorSep Poor Separation Start->PoorSep Solution1 Add Basic Modifier (e.g., 1% Et3N) Streaking->Solution1 Solution2 Switch to Neutral Alumina Streaking->Solution2 NoElution->Solution1 NoElution->Solution2 Solution3 Increase Mobile Phase Polarity NoElution->Solution3 Solution4 Use Shallow Gradient Elution PoorSep->Solution4 Solution5 Reduce Sample Load PoorSep->Solution5 Result Improved Separation Solution1->Result Solution2->Result Solution3->Result Solution4->Result Solution5->Result

Caption: A troubleshooting decision tree for common issues in the chromatography of 1,4-Di(2-pyridyl)piperazine.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1,4-Di(2-pyridyl)piperazine that I should be aware of? A1: It is a white to off-white crystalline powder with a molecular weight of approximately 240.31 g/mol and a melting point in the range of 126-129 °C.[1][9]

Q2: Is 1,4-Di(2-pyridyl)piperazine stable on silica gel? A2: While it can be purified on silica gel, its basic nature can lead to strong interactions and potential for partial decomposition if exposed for extended periods, especially on highly acidic silica. The use of a basic modifier in the eluent is highly recommended to mitigate these effects.[2]

Q3: Can I use reversed-phase HPLC for the final purity analysis? A3: Yes, reversed-phase HPLC is an excellent method for analyzing the purity of 1,4-Di(2-pyridyl)piperazine. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape.[14]

Q4: What is a good solvent to dissolve 1,4-Di(2-pyridyl)piperazine for NMR analysis? A4: Chloroform-d (CDCl3) and methanol-d4 (CD3OD) are common solvents in which 1,4-Di(2-pyridyl)piperazine is soluble.[15]

IV. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₄PubChem[9]
Molecular Weight240.31 g/mol Chem-Impex[1]
Melting Point126 - 129 °CChem-Impex[1]
AppearanceWhite to almost white crystalline powderChem-Impex[1]
Typical TLC Rf~0.2-0.3General Practice[16]
(in 5-10% Methanol/DCM + 1% Et₃N)
Column Loading1-5% of stationary phase massBenchChem[2]

References

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  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]

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Technical Support Center: Overcoming Challenges in the Scale-up of 1,4-Di(2-pyridyl)piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 1,4-Di(2-pyridyl)piperazine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. Scaling up any chemical synthesis introduces a new set of variables, and the synthesis of N-arylpiperazines is no exception. Common challenges include managing reaction exotherms, ensuring consistent mixing, preventing catalyst deactivation, and developing robust purification protocols that are both efficient and scalable.[1]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the scale-up of 1,4-Di(2-pyridyl)piperazine synthesis. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions, ensuring a smooth and successful scale-up campaign.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,4-Di(2-pyridyl)piperazine, and which is most suitable for scale-up?

There are two primary and highly effective methods for synthesizing 1,4-Di(2-pyridyl)piperazine:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cross-coupling reaction between piperazine and a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine).[2] It is one of the most versatile and widely used methods for forming C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction also involves piperazine and a 2-halopyridine.[2] The pyridine ring's electron-withdrawing nitrogen atom activates the 2- and 4-positions, making them susceptible to nucleophilic attack by the amine.[3][4]

Recommendation for Scale-Up:

While both methods are viable, the Buchwald-Hartwig amination often provides greater flexibility and efficiency, especially when dealing with less reactive aryl chlorides. [5] However, SNAr can be more cost-effective as it may not require an expensive metal catalyst and ligand system. The choice often depends on the cost of starting materials, the required purity of the final product, and the available equipment. For many applications, a well-optimized SNAr process can be the more economical choice for large-scale production.

Method Advantages for Scale-Up Disadvantages for Scale-Up
Buchwald-Hartwig Amination High yields, broad substrate scope (effective with chloropyridines), milder conditions possible with modern catalysts.[5]Cost of palladium catalyst and specialized phosphine ligands, potential for heavy metal contamination requiring rigorous purification.[2]
Nucleophilic Aromatic Substitution (SNAr) Transition metal-free (lower cost, no metal contamination issues), simpler reaction setup.Often requires higher temperatures, may be less effective with less-activated substrates, potential for side reactions if not carefully controlled.[2]
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

Scaling up from a lab-scale flask to a larger reactor introduces challenges related to heat and mass transfer.[1] Careful monitoring and control of the following parameters are crucial:

  • Temperature Control: Both Buchwald-Hartwig and SNAr reactions can be exothermic. In a large reactor, inefficient heat removal can lead to temperature spikes, causing side reactions, product degradation, and potential safety hazards.[1]

  • Mixing Efficiency: Inadequate mixing in a large vessel can create "dead zones" with localized concentrations of reactants or hot spots.[1] This can lead to incomplete reactions and the formation of impurities.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is critical. Oxygen can deactivate the Pd(0) catalyst, leading to a stalled reaction.[5]

  • Reagent Addition Rate: The rate of addition of reagents, especially the base or the limiting reactant, should be carefully controlled to manage the reaction exotherm and minimize side reactions.

Q3: What are the typical impurities I should expect, and how can they be minimized?

The most common impurities are related to side reactions or incomplete conversion:

  • Mono-arylated Piperazine (1-(2-pyridyl)piperazine): This is the most common impurity, arising from an incomplete reaction. To minimize this, ensure a slight excess of the 2-halopyridine and sufficient reaction time.

  • Homocoupling of 2-halopyridine (2,2'-bipyridyl): This can be an issue in palladium-catalyzed reactions, especially if the reaction conditions are not optimized.[6] Using appropriate ligands and controlling the temperature can suppress this side reaction.

  • Residual Palladium: In Buchwald-Hartwig reactions, residual palladium in the final product is a major concern, particularly for pharmaceutical applications.[2] Effective purification methods, such as treatment with activated carbon, silica gel chromatography, or crystallization, are necessary.

Troubleshooting Guide

Problem 1: Low Yield or Stalled Reaction
Q: My reaction has stalled with significant amounts of starting material remaining. What are the likely causes and solutions?

This is a common issue, particularly in palladium-catalyzed reactions. The root cause often relates to the catalyst system or reaction conditions.

Possible Cause 1: Catalyst Deactivation (Buchwald-Hartwig)

  • Scientific Rationale: The active Pd(0) species in the catalytic cycle is sensitive to oxidation. Trace amounts of oxygen in the reaction vessel can oxidize Pd(0) to Pd(II), rendering it inactive for the crucial oxidative addition step.[5] Additionally, some basic amines can competitively coordinate to the palladium center, leading to catalyst deactivation.[7]

  • Troubleshooting Steps:

    • Ensure a Strictly Inert Atmosphere: Use robust degassing techniques for your solvent and reaction vessel. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to use.[5]

    • Use a Palladium Pre-catalyst: Instead of sources like Pd(OAc)₂, consider using a more stable and efficient pre-catalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) species more cleanly and reliably.[5]

    • Verify Ligand Integrity: Ensure the phosphine ligand has not been oxidized during storage. Store air-sensitive ligands in a glovebox or under an inert atmosphere.

Possible Cause 2: Insufficient Temperature or Reaction Time

  • Scientific Rationale: Both SNAr and Buchwald-Hartwig reactions have significant activation energy barriers. If the temperature is too low, the reaction rate will be impractically slow. Scale-up often requires longer reaction times due to slower heating and mixing dynamics.[8]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, LC-MS, or GC-MS) to monitor the consumption of starting materials. Do not assume the reaction is complete based on lab-scale timings.

    • Optimize Temperature: If the reaction is sluggish, consider a controlled, incremental increase in temperature (e.g., 5-10 °C). Be cautious of potential side reactions at higher temperatures. For SNAr, temperatures in the range of 100-150 °C are common.

Possible Cause 3: Ineffective Base

  • Scientific Rationale: In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[5] For SNAr, a base is needed to scavenge the HX generated. If the base is weak, old, or has absorbed atmospheric moisture, it will be ineffective.

  • Troubleshooting Steps:

    • Base Selection: Sodium tert-butoxide (NaOt-Bu) is highly effective for Buchwald-Hartwig reactions.[5] For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are often used.

    • Verify Base Quality: Use a fresh bottle of base or a sample that has been properly stored.

Problem 2: Poor Product Purity / Formation of Impurities
Q: My final product is contaminated with significant byproducts. How can I improve the purity?

Impurity formation is often a result of suboptimal reaction conditions that favor side reactions.

Possible Cause 1: Over-Arylation or Side Reactions on the Pyridine Ring

  • Scientific Rationale: While less common, under harsh conditions (very high temperatures or overly reactive catalyst systems), side reactions on the pyridine ring itself can occur. In some cases, with highly activated systems, further arylation is possible.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of piperazine to 2-halopyridine. A common starting point is a piperazine:halopyridine ratio of 1:2.1 to 1:2.2 to ensure full conversion of the piperazine.

    • Moderate Reaction Temperature: Avoid excessive temperatures. Find the minimum temperature required for a reasonable reaction rate.

    • Ligand Selection (Buchwald-Hartwig): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often essential for activating C-Cl bonds and can help suppress side reactions.[5]

Possible Cause 2: Degradation During Workup

  • Scientific Rationale: The product, 1,4-Di(2-pyridyl)piperazine, is a basic compound. Prolonged exposure to harsh acidic or basic conditions during aqueous workup can potentially lead to degradation.

  • Troubleshooting Steps:

    • Use a Mild Workup: After the reaction is complete, cool the mixture and perform the aqueous extraction promptly. Use dilute acid and base solutions for washing.

    • Minimize Heat During Solvent Removal: Use a rotary evaporator at reduced pressure and a moderate temperature to remove the solvent, avoiding excessive heating.[8]

Experimental Workflow & Protocols
General Workflow for Scale-Up

The following diagram illustrates a typical workflow for the production of 1,4-Di(2-pyridyl)piperazine, highlighting key decision points and quality control steps.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup & Isolation cluster_3 Phase 4: Final Product A Reactor Preparation (Inert Atmosphere Purge) B Charge Solvent, Piperazine, Base (Degas Mixture) A->B C Charge 2-Halopyridine B->C D Heat to Target Temperature E In-Process Control (IPC) (e.g., LC-MS/GC-MS) D->E F Reaction Complete? E->F F->E No G Cool Reaction & Quench F->G Yes H Aqueous Extraction / Washes G->H I Solvent Swap / Concentration H->I J Crystallization / Precipitation I->J K Filter & Dry Product J->K L Final Product QC (Purity, Identity, Residuals) K->L

Caption: General Production Workflow for 1,4-Di(2-pyridyl)piperazine.

Protocol: Degassing a Reaction Mixture for Buchwald-Hartwig Amination

This protocol is critical for ensuring the longevity and activity of the palladium catalyst.

  • Assemble the Reactor: Assemble your reactor with all necessary glassware (condenser, thermocouple, mechanical stirrer) under a positive pressure of nitrogen or argon.

  • Charge Reagents: Charge the reactor with the solvent (e.g., toluene), piperazine, base (e.g., NaOt-Bu), and the phosphine ligand. Do not add the palladium pre-catalyst or the 2-halopyridine at this stage.

  • Subsurface Sparging: Insert a long needle or sparging tube connected to an inert gas line so that the tip is below the surface of the solvent.

  • Vigorous Stirring: Begin vigorous stirring to create a vortex.

  • Sparging: Bubble the inert gas through the solution for 30-60 minutes. This process removes dissolved oxygen from the mixture.

  • Add Catalyst and Electrophile: Stop the sparging but maintain a positive pressure of inert gas (a gas blanket). Add the palladium pre-catalyst and the 2-halopyridine.

  • Proceed with Reaction: Begin heating the reaction to the target temperature.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues encountered during the synthesis.

G Start Problem Detected: Low Yield / Impure Product Check_Conversion Is the reaction going to completion? Start->Check_Conversion Check_Purity Is the main impurity the mono-arylated product? Check_Conversion->Check_Purity Yes Catalyst_Issue Potential Catalyst Deactivation (for Buchwald-Hartwig) Check_Conversion->Catalyst_Issue No Stoichiometry_Issue Incorrect Stoichiometry (Piperazine vs. Halopyridine) Check_Purity->Stoichiometry_Issue Yes Side_Reaction_Issue Side Reactions Dominating (e.g., Homocoupling) Check_Purity->Side_Reaction_Issue No Conditions_Issue Suboptimal Conditions (Temp, Time, Base) Catalyst_Issue->Conditions_Issue Solution1 Action: Improve inerting protocol, check catalyst/ligand quality. Catalyst_Issue->Solution1 Solution2 Action: Increase temperature/time, verify base quality. Conditions_Issue->Solution2 Solution3 Action: Adjust stoichiometry, ensure slight excess of halopyridine. Stoichiometry_Issue->Solution3 Solution4 Action: Optimize temperature, screen different ligands. Side_Reaction_Issue->Solution4

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References
  • Barberis, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6549. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Bandyopadhyay, A., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(8), 1541-1543. Available at: [Link]

  • HWS Labortechnik GmbH. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. Available at: [Link]

  • Kelly, C. B., et al. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Open Chemistry Journal, 3, 42-55. Available at: [Link]

  • Martin, S. F., & Wagman, A. S. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. The Journal of Organic Chemistry, 66(9), 3248–3255. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2018). Copper Catalyzed Selective Monoarylation of Anilines by a New Reusable Catalyst Supported on Magnetic Mesoporous Silica. Scientific Reports, 8(1), 1-10. Available at: [Link]

  • Khan, T. A. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Bandyopadhyay, A., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(8), 1541-1543. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reaction Mechanism - SNAr. [Video]. YouTube. Available at: [Link]

  • Um, I. H., & Buncel, E. (2006). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 4(13), 2535-2545. Available at: [Link]

  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & biomolecular chemistry, 4(13), 2535–2545. Available at: [Link]

  • Bandyopadhyay, A., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(8), 1541-1543. Available at: [Link]

  • Khan, T. A. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Video]. YouTube. Available at: [Link]

  • Han, Y., et al. (2022). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society, 144(49), 22464–22473. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

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Technical Support Center: Enhancing the Stability of 1,4-Di(2-pyridyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Di(2-pyridyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for stability issues encountered during experimental work. As a molecule with significant potential in medicinal chemistry, understanding and controlling its stability in solution is paramount for reproducible and reliable results.

Introduction to the Stability of 1,4-Di(2-pyridyl)piperazine

1,4-Di(2-pyridyl)piperazine is a symmetrical N-heterocyclic compound featuring a central piperazine ring substituted with two pyridyl groups. This unique structure, while conferring desirable pharmacological properties, also presents specific stability challenges. The presence of multiple nitrogen atoms with varying basicity and susceptibility to oxidation makes the molecule prone to degradation under common laboratory conditions. This guide will address the most frequently observed stability issues and provide a logical framework for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 1,4-Di(2-pyridyl)piperazine has developed a yellow or brown tint. What is causing this discoloration?

Answer:

The appearance of a yellow or brown color in a previously colorless solution of 1,4-Di(2-pyridyl)piperazine is a common indicator of oxidative degradation. The piperazine and pyridine rings contain nitrogen atoms that are susceptible to oxidation, which can lead to the formation of colored byproducts.

Potential Causes and Mechanisms:

  • Oxidation of the Piperazine Ring: The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[1] This process can be initiated by dissolved oxygen in the solvent, exposure to atmospheric oxygen, or the presence of trace metal ion contaminants that can catalyze oxidation reactions.

  • Oxidation of the Pyridine Rings: While generally more stable than the piperazine nitrogens, the pyridine rings can also undergo oxidation, especially under harsh conditions or in the presence of strong oxidizing agents. This can lead to the formation of pyridine-N-oxides.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photo-oxidation reactions.[3] This is a common issue for many nitrogen-containing heterocyclic compounds.

Troubleshooting and Solutions:

  • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or by using a freeze-pump-thaw technique for more sensitive applications.

  • Use of Inert Atmosphere: When handling the solid compound and preparing solutions, work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to atmospheric oxygen.[4]

  • Storage Conditions: Store stock solutions and solid compounds in a cool, dark place.[5][6] Amber vials or containers wrapped in aluminum foil can protect against light exposure.[7] For long-term storage, consider storing solutions under an inert gas atmosphere at low temperatures (-20°C or -80°C).

  • Antioxidant Addition: For applications where it will not interfere with downstream experiments, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to quench radical-mediated oxidation processes.

FAQ 2: I'm observing precipitation or cloudiness in my aqueous solution of 1,4-Di(2-pyridyl)piperazine, especially after pH adjustment or temperature changes. Why is this happening?

Answer:

The solubility of 1,4-Di(2-pyridyl)piperazine is highly dependent on the pH of the solution due to the presence of four basic nitrogen atoms (two on the piperazine ring and one on each pyridine ring). Changes in pH will alter the protonation state of the molecule, which in turn significantly affects its solubility.

Underlying Principles:

  • pH-Dependent Protonation: In acidic solutions, the nitrogen atoms of the piperazine and pyridine rings will be protonated, forming a positively charged species. This charged form is generally more soluble in aqueous solutions. As the pH increases and becomes more basic, the molecule will be deprotonated, becoming a neutral, less polar species with lower aqueous solubility. The pKa values of the conjugate acids of piperazine are approximately 5.35 and 9.73.[8] The pyridyl groups will also have their own characteristic pKa values.

  • Temperature Effects: The solubility of most solid compounds, including 1,4-Di(2-pyridyl)piperazine, is temperature-dependent. A decrease in temperature will generally lead to a decrease in solubility, which can cause the compound to precipitate out of a saturated solution.

Troubleshooting and Solutions:

  • pH Control: For aqueous applications, it is crucial to control the pH of the solution. Prepare your solutions in a buffered system to maintain a consistent pH. A study on piperazine derivatives as permeation enhancers found that the pH of the solution was a critical parameter for their effectiveness and lack of cytotoxicity, with an optimal range identified.[9]

  • Solubility Testing: Before preparing a large volume of solution at a specific concentration, perform a small-scale solubility test to determine the optimal pH and temperature for your desired concentration.

  • Co-solvents: If working near neutral pH is required, consider the use of a water-miscible organic co-solvent, such as ethanol, DMSO, or DMF, to increase the solubility of the neutral form of the compound.

  • Careful Temperature Control: When preparing solutions, gentle heating can be used to aid dissolution. However, be aware that cooling the solution back to room temperature or below may result in precipitation if the solution is supersaturated.

FAQ 3: I suspect my sample of 1,4-Di(2-pyridyl)piperazine is degrading over time. How can I quantitatively assess its stability and identify potential degradation products?

Answer:

To quantitatively assess the stability of your 1,4-Di(2-pyridyl)piperazine solution and identify potential degradation products, a well-designed stability study using a suitable analytical technique is necessary. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available method for this purpose.

Experimental Workflow for Stability Assessment:

A forced degradation study can be performed to accelerate the degradation process and identify potential degradation products under various stress conditions.

dot

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol for HPLC-UV Analysis:

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific instrumentation and experimental conditions.

Parameter Recommended Starting Condition Justification
HPLC System HPLC with UV or Diode Array Detector (DAD)DAD allows for spectral analysis of peaks to aid in identification.
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for many organic molecules.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for basic compounds.
Gradient Start at 10% B, ramp to 90% B over 20 minutesA gradient elution is recommended to separate the parent compound from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on concentration and detector response.
Detection 254 nm and 280 nmPyridyl systems typically have strong UV absorbance in this range. A DAD can scan a wider range to find the optimal wavelength.

Data Analysis:

  • Purity Assessment: The percentage of the parent compound remaining at each time point can be calculated from the peak area.

  • Degradation Product Identification: New peaks that appear in the chromatograms of the stressed samples are potential degradation products. Mass spectrometry (LC-MS) can be coupled to the HPLC to determine the molecular weights of these new peaks, aiding in their structural elucidation.

Potential Degradation Pathways

Based on the chemical structure of 1,4-Di(2-pyridyl)piperazine and the known degradation patterns of related N-heterocyclic compounds, several degradation pathways can be hypothesized.

dot

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (under harsh acidic/basic conditions) cluster_photodegradation Photodegradation (UV/Vis Light) Parent 1,4-Di(2-pyridyl)piperazine N_Oxide Piperazine-N-Oxide (Mono- or Di-oxide) Parent->N_Oxide O2, Metal Ions Pyridyl_N_Oxide Pyridine-N-Oxide Parent->Pyridyl_N_Oxide Strong Oxidants Ring_Opening Piperazine Ring Opening Parent->Ring_Opening H+/OH-, Heat Radical_Species Radical Intermediates Parent->Radical_Species hν (Light) Polymeric_Products Polymeric Byproducts Radical_Species->Polymeric_Products

Caption: Hypothesized degradation pathways for 1,4-Di(2-pyridyl)piperazine.

References

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Reddy, P. R., & Kumar, A. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Christensen, J. B., et al. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
  • Al-Bayati, F. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115-128.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • Baron, M., et al. (n.d.).
  • Reddy, P. R., & Kumar, A. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 546-555.
  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
  • Wang, Z., et al. (2021).
  • Voice, A. K., & Rochelle, G. T. (2013). Degradation of piperazine by UV light in the presence of air. Industrial & Engineering Chemistry Research, 52(47), 16675-16681.
  • Lee, T. Y., et al. (1995). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical research, 12(3), 443-447.
  • Chandrashekar, A., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
  • PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

  • Guryev, E. L., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 14(1), 1-13.
  • Ochedzan-Siodlak, W., & Polanski, J. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(11), 13734-13747.
  • Merce, R., et al. (1997). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of medicinal chemistry, 40(19), 3146-3157.
  • Zhang, Y., et al. (2024). Poly[di-aqua-[μ2-1,4-bis-(pyridin-3-ylmeth-yl)piperazine][μ2-4-(2-carboxyl-atoeth-yl)benzoato]cobalt(II)].
  • Ying, J., et al. (2017). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. Energy Procedia, 114, 2078-2087.
  • Senthilnathan, J., & Philip, L. (2010). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
  • Ying, J., et al. (2017). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions.
  • Lowe, J. T., & Ingold, K. U. (1968). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. The Journal of Organic Chemistry, 33(5), 2053-2057.
  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. Retrieved from [Link]

  • Kaushal, A., et al. (2021). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) using the extended UNIQUAC. Fluid Phase Equilibria, 531, 112891.

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Technical Support Center: Enhancing the Catalytic Efficiency of 1,4-Di(2-pyridyl)piperazine-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,4-Di(2-pyridyl)piperazine-based catalysts. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing your catalytic reactions. We have structured this resource in a practical, question-and-answer format to directly address the specific challenges you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your catalytic efficiency.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Di(2-pyridyl)piperazine and why is it used as a ligand in catalysis?

A: 1,4-Di(2-pyridyl)piperazine is a bidentate N,N'-chelating ligand. Its structure features a central piperazine ring symmetrically substituted with two pyridyl groups at the nitrogen atoms. This configuration allows it to form stable complexes with various transition metals (e.g., Palladium, Copper, Iridium, Zinc).[1][2][3] The two pyridyl nitrogen atoms coordinate to the metal center, creating a rigid and well-defined catalytic pocket. This structural rigidity and the specific electronic properties imparted by the pyridine rings are crucial for its catalytic activity, particularly in cross-coupling reactions, where it can facilitate key steps like oxidative addition and reductive elimination.

Q2: What are the primary applications of catalysts based on this ligand?

A: These catalysts are highly versatile. They are most prominently used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the synthesis of N-arylpiperazines.[4][5] This is a critical transformation in medicinal chemistry for producing scaffolds found in numerous CNS-active drugs.[6][7] Additionally, variations of this scaffold are explored in other catalytic processes, including dehydrogenation and the formation of coordination polymers.[1][8][9]

Q3: How does the stability of the 1,4-Di(2-pyridyl)piperazine ligand affect the catalyst's performance?

A: The ligand's stability is paramount. The chelation of the two pyridyl groups to the metal center forms a thermodynamically stable complex, which helps prevent catalyst decomposition at the elevated temperatures often required for cross-coupling reactions (typically 80-110 °C).[10][11] However, like many organometallic complexes, they are sensitive to strong acids, aggressive oxidants, and certain nucleophiles that can either protonate the pyridyl nitrogens or displace the ligand, leading to catalyst deactivation.

Troubleshooting Guide 1: Low Catalytic Activity or Incomplete Conversion

This is one of the most common issues encountered. Low conversion rates can stem from several factors, from the quality of your reagents to suboptimal reaction conditions.

Q: My Buchwald-Hartwig amination reaction is stalling, or the yield is consistently low. What are the likely causes and how can I troubleshoot this?

A: Low yield in this context is often a multi-factorial problem. Let's break down the potential causes systematically. The choice of palladium precursor, ligand, base, and solvent are all critical and interdependent.[4]

1. Potential Cause: Inefficient Catalyst Activation or Deactivation.

  • Expert Insight: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient. Furthermore, the active catalyst can be poisoned or form inactive aggregates.[11][12]

  • Troubleshooting Steps:

    • Switch to a Pre-catalyst: Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst where the ligand is already coordinated. This can lead to more consistent initiation.[13]

    • Inert Atmosphere: While some modern catalyst systems are robust, ensuring your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst.[11]

    • Reagent Purity: Ensure your piperazine starting material is free from impurities that could act as catalyst poisons. Amines themselves can sometimes inhibit catalysts if not used under optimal conditions.[14]

2. Potential Cause: Suboptimal Ligand-Metal Combination.

  • Expert Insight: The 1,4-Di(2-pyridyl)piperazine ligand is effective, but for particularly challenging substrates (e.g., electron-rich aryl chlorides), a more electron-rich or sterically hindered ligand might be necessary to promote the oxidative addition step.

  • Troubleshooting Steps:

    • Ligand Screening: If possible, screen a small panel of ligands. While our focus is on the pyridylpiperazine core, comparing it against well-established biarylphosphine ligands (e.g., RuPhos, XPhos) for your specific substrate can be informative and may offer a solution.[4][10]

    • Ligand-to-Metal Ratio: The standard ratio is often 1:1 to 2:1 (ligand:Pd). An excess of ligand can sometimes stabilize the catalyst, but a large excess may inhibit the reaction by preventing substrate coordination. Verify the optimal ratio for your system.

3. Potential Cause: Incorrect Base or Solvent Selection.

  • Expert Insight: The base is not just a stoichiometric reagent; it is integral to the catalytic cycle, regenerating the amine nucleophile. Its strength and solubility are critical. The solvent dictates the solubility of all components and the stability of charged intermediates.

  • Troubleshooting Steps:

    • Base Screening: Strong, non-nucleophilic bases like NaOtBu are common and effective. However, if your starting materials are sensitive to strong bases, they could decompose. In such cases, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can resolve the issue, although it may require higher temperatures.[4][10]

    • Solvent Quality: Use anhydrous solvents. Water can hydrolyze starting materials and interfere with the catalyst. Toluene, dioxane, and THF are common choices. If reagent solubility is an issue, a more polar aprotic solvent might be necessary, but its compatibility with the catalyst system must be verified.[10][11]

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose the root cause of low reaction yields.

G start Low Yield / Incomplete Conversion check_reagents Verify Reagent Purity & Quality (Solvent, Base, Substrates) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK success Problem Resolved check_reagents->success Impurity Found & Fixed optimize_base Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) check_inert->optimize_base Atmosphere OK check_inert->success Leak Found & Fixed optimize_ligand Optimize Ligand/Catalyst System optimize_base->optimize_ligand No Improvement optimize_base->success Yield Improved optimize_temp Optimize Temperature & Time (Monitor by TLC/LC-MS) optimize_ligand->optimize_temp No Improvement optimize_ligand->success Yield Improved optimize_temp->success Yield Improved

Caption: A step-by-step decision tree for troubleshooting low catalytic yield.

Troubleshooting Guide 2: Poor Selectivity

Q: My reaction produces a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I favor the mono-arylated product?

A: This is a classic selectivity challenge when working with a symmetric nucleophile like piperazine. The formation of the di-substituted product is often thermodynamically favored. Control is achieved by manipulating kinetics and stoichiometry.

  • Expert Insight: Once the first N-arylation occurs, the remaining -NH group is still nucleophilic and can react with a second molecule of the aryl halide. The key is to make the first reaction significantly faster than the second or to limit the opportunity for the second reaction to occur.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: This is the most direct approach. Use a significant excess of piperazine relative to the aryl halide (e.g., 2 to 5 equivalents). This statistically increases the probability that an aryl halide molecule will encounter an unreacted piperazine rather than the mono-substituted product.[11]

    • Use a Protecting Group: A more robust, albeit longer, method is to use a mono-protected piperazine, such as N-Boc-piperazine. This physically blocks one nitrogen atom from reacting. The Boc group can be easily removed later with acid.[15]

    • In-situ Protonation: Adding one equivalent of a strong acid (e.g., HCl) to form the piperazine monohydrochloride salt can serve as a simple in-situ protection method, reducing the nucleophilicity of the second nitrogen.[15]

    • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the desired mono-substituted product reaches its maximum concentration, before the di-substituted product begins to accumulate significantly. Lowering the temperature may also help improve selectivity by favoring the kinetically controlled product.[4]

Data Summary: Factors Influencing Mono- vs. Di-substitution
ParameterTo Favor Mono-substitutionTo Favor Di-substitutionRationale
Piperazine Stoichiometry Use large excess (2-5 eq.)Use stoichiometric amount (0.5 eq.)Statistical probability of collision.[11]
Reaction Time Shorter; monitor carefullyLonger; drive to completionThe di-substituted product is often the thermodynamic sink.[4]
Temperature Lower (if possible)HigherMay favor the kinetic (mono) product at lower temperatures.
Protection Strategy Use N-Boc-piperazineUse unprotected piperazinePhysically blocks the second reaction site.[15]
Troubleshooting Guide 3: Catalyst Deactivation

Q: The reaction starts well but then stops prematurely. Is my catalyst dying, and why?

A: Premature catalyst deactivation is often observed and can be subtle. The two primary pathways are poisoning of the metal's active sites and thermal decomposition.

  • Expert Insight: The nitrogen atoms in both the piperazine substrate and the pyridyl ligand can, under certain conditions, bind too strongly to the metal center, blocking sites needed for catalysis (product inhibition).[14] Additionally, high temperatures or the presence of oxygen can cause the catalyst complex to decompose or aggregate into inactive metallic palladium.[16]

  • Troubleshooting Steps:

    • Check for Contaminants: Trace impurities in starting materials or solvents, particularly sulfur- or thiol-containing compounds, are notorious catalyst poisons.

    • Evaluate Thermal Stability: If running the reaction at a high temperature (>110-120 °C), consider that the catalyst complex itself may be degrading. Try running the reaction at the lowest possible temperature that still gives a reasonable rate.[10]

    • Metal Leaching and Aggregation: Dissolved metal ions from the reaction vessel (e.g., iron, copper) can sometimes interfere with the catalytic cycle or promote degradation.[16] While less common in standard glassware, it is a consideration in steel reactors.

    • Consider a Different Ligand: If product inhibition is suspected, a bulkier ligand may help promote the dissociation of the product from the metal center, thereby freeing up the catalyst for the next turnover.

Visualizing the Catalyst and a Simplified Catalytic Cycle

G cluster_0 1,4-Di(2-pyridyl)piperazine Catalyst cluster_1 Ligand Backbone M Pd N1 N M->N1 coord. N2 N M->N2 coord. Pip Piperazine N1->Pip Py2 Pyridyl N2->Py2 Py1 Pyridyl Py1->N1 Pip->N2

Caption: Structure of a metal (M) complex with the bidentate ligand.

CatalyticCycle A Active Pd(0) Catalyst B Oxidative Addition (Aryl-X + Pd(0)) A->B C Pd(II) Intermediate B->C D Ligand Exchange / Deprotonation (+ Piperazine, - Base-H+) C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Product (N-Arylpiperazine) E->F

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Validated Experimental Protocol: Synthesis of N-(4-methoxyphenyl)piperazine

This protocol for a Buchwald-Hartwig amination serves as a reliable starting point.

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • 1,4-Di(2-pyridyl)piperazine

  • 4-Bromoanisole

  • Piperazine (anhydrous)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add piperazine (2.0 mmol, 2.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and 1,4-Di(2-pyridyl)piperazine (0.024 mmol, 2.4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Reagent Addition: Under the inert atmosphere, add the catalyst/ligand mixture to the Schlenk tube. Then, add anhydrous toluene (5 mL) via syringe, followed by 4-bromoanisole (1.0 mmol, 1.0 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench carefully by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)piperazine.

References
  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • BenchChem. (2025).
  • ACS Applied Materials & Interfaces. (2025).
  • IUCr Journals. (2023). Poly[[[μ-1,4-bis(pyridin-4-ylcarbonyl)piperazine-κ2N:N′][μ-2-(2-carboxylatoeth-1-en-1-yl)benzoato-κ2O:O2]zinc(II)] 2.5 hydrate]: a tri-periodic coordination polymer with a dimer-based six-connected pcu topology.
  • PubMed Central (PMC). (2023). Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • Freeman, S. et al. (2025).
  • PubMed. (2023). Poly[[[μ-1,4-bis-(pyridin-4-ylcarbon-yl)piperazine-κ2N: N'][μ-2-(2-carboxyl-atoeth-1-en-1-yl)benzoato-κ2O: O2]zinc(II)] 2.5 hydrate]: a tri-periodic coordination polymer with a dimer-based six-connected pcu topology.
  • Tembare, K. et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Journal of the American Chemical Society. (2026).
  • PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine.
  • ACS Publications - Organic Letters. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.

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Preventing degradation of 1,4-Di(2-pyridyl)piperazine during metal complex formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,4-Di(2-pyridyl)piperazine. This guide is designed to provide expert advice and practical troubleshooting strategies to ensure the successful synthesis of your metal complexes while preserving the integrity of this versatile ligand.

Introduction: Understanding the Stability of 1,4-Di(2-pyridyl)piperazine

1,4-Di(2-pyridyl)piperazine is a valuable ligand in coordination chemistry due to its ability to form stable complexes with a variety of metal ions. Its structure, featuring two pyridyl groups attached to a piperazine ring, offers multiple coordination sites. However, like many N-heterocyclic compounds, it can be susceptible to degradation under certain experimental conditions. This guide will walk you through the potential challenges and provide actionable solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of 1,4-Di(2-pyridyl)piperazine degradation during complexation?

A1: The primary causes of degradation are oxidation, hydrolysis (both acid and base-catalyzed), and reactions with certain metal precursors or solvents. The piperazine ring and the electron-rich pyridine rings can be susceptible to these reactions, leading to impurities and low yields of the desired metal complex.

Q2: I've noticed a color change in my reaction mixture, from colorless to yellow or brown. What could this indicate?

A2: A significant color change, especially to yellow, brown, or even black, is often an indicator of ligand oxidation. This can be caused by exposure to atmospheric oxygen, the use of oxidizing metal salts (e.g., Fe(III), Cu(II)), or reactive solvent species.

Q3: How can I confirm if my ligand has degraded?

A3: We recommend using a combination of analytical techniques to assess the purity of your ligand before and after the reaction. High-Performance Liquid Chromatography (HPLC) can help identify impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for characterizing the structures of any degradation products.

Q4: Can the choice of metal salt influence the stability of the ligand?

A4: Absolutely. Metal salts in higher oxidation states can act as oxidizing agents. For instance, using a Cu(II) salt might be more likely to induce ligand oxidation than a Cu(I) salt. Additionally, the counter-ion of the metal salt can affect the pH of the reaction mixture, potentially leading to acid or base-catalyzed hydrolysis of the ligand.

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of metal complexes with 1,4-Di(2-pyridyl)piperazine.

Problem 1: Low or No Yield of the Desired Metal Complex

A low yield is a common frustration, and ligand degradation is a frequent culprit.

Potential Cause Recommended Solution Underlying Rationale
Ligand Oxidation Work under an inert atmosphere. Purge your reaction vessel and solvents with an inert gas like argon or nitrogen before starting the reaction. Maintain a positive pressure of the inert gas throughout the experiment.This minimizes the presence of atmospheric oxygen, a key contributor to the oxidation of N-heterocyclic ligands.
Use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas or by using a freeze-pump-thaw technique.Dissolved oxygen in solvents can be a significant source of oxidation.
Consider a lower oxidation state metal precursor. If your protocol allows, using a metal salt in a lower oxidation state (e.g., Fe(II) instead of Fe(III)) can reduce the oxidative potential of the reaction environment.Metal ions with higher oxidation states can act as catalysts for or direct participants in oxidative degradation pathways.
Ligand Hydrolysis Control the pH of the reaction mixture. The piperazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions. Buffer your reaction or use a non-coordinating base to neutralize any acid generated during the reaction.Maintaining a pH range where the ligand is most stable is crucial. The optimal pH will depend on the specific metal and solvent system.
Choose your solvent carefully. Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis. Consider using aprotic solvents if compatible with your reaction.Aprotic solvents lack acidic protons and are less likely to participate in hydrolysis reactions.
Incomplete Reaction Optimize reaction temperature and time. Some complexation reactions are slow and may require elevated temperatures or longer reaction times. Monitor your reaction progress using techniques like TLC or HPLC.Ensuring the reaction goes to completion is essential to maximize yield. Under-heating can lead to an incomplete reaction, while overheating can promote ligand degradation.
Problem 2: Formation of Insoluble Materials or an Uncharacterizable Mixture

The appearance of unexpected precipitates or a complex mixture of products often points to side reactions involving the ligand.

Potential Cause Recommended Solution Underlying Rationale
Polymerization Adjust the stoichiometry of your reactants. An excess of either the metal salt or the ligand can sometimes lead to the formation of polymeric coordination compounds.Controlling the molar ratio of metal to ligand is critical for directing the self-assembly process towards the desired discrete complex.
Modify the reaction solvent. The solvent can influence the solubility of the forming complex and any polymeric byproducts. Experiment with different solvents or solvent mixtures.Solvent choice can dictate the coordination environment and the kinetics of complex formation, thereby influencing the final product distribution.
Formation of Multiple Complexes Control the reaction temperature. Temperature can influence the thermodynamic and kinetic products of a reaction. Running the reaction at a lower temperature may favor the formation of a single, more stable complex.At lower temperatures, the reaction is more likely to proceed to the thermodynamically most stable product, reducing the formation of kinetic byproducts.
Slow addition of reactants. Adding one reactant solution slowly to the other can help to maintain a low concentration of the added species, which can favor the formation of a specific complex.This technique can help to control the reaction kinetics and prevent the formation of undesired oligomeric or polymeric species.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Synthesis

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere to prevent ligand oxidation.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours and cooled under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Deoxygenate your chosen solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: Assemble your reaction apparatus (e.g., a round-bottom flask with a condenser) while flushing with inert gas.

  • Reagent Addition: Dissolve your 1,4-Di(2-pyridyl)piperazine and metal salt in separate flasks using the deoxygenated solvent. Transfer them to the reaction flask via cannula or a gas-tight syringe.

  • Reaction: Maintain a positive pressure of inert gas (a balloon filled with argon or nitrogen is often sufficient) throughout the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product is also air-sensitive, perform filtration and washing under a blanket of inert gas.

Protocol 2: Monitoring Ligand Stability by HPLC
  • Prepare a Standard: Dissolve a known concentration of pure 1,4-Di(2-pyridyl)piperazine in your reaction solvent to serve as a standard.

  • Initial Sample: Before adding the metal salt, take a small aliquot of your ligand solution and dilute it for HPLC analysis.

  • Reaction Monitoring: At various time points during the reaction, withdraw small aliquots. Quench the reaction in the aliquot if necessary (e.g., by adding a chelating agent like EDTA to remove the metal ion).

  • Analysis: Analyze the samples by HPLC. A decrease in the peak area corresponding to the pure ligand and the appearance of new peaks will indicate degradation.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during metal complex formation with 1,4-Di(2-pyridyl)piperazine.

G cluster_low_yield Troubleshooting Low Yield cluster_insoluble Troubleshooting Impurities start Start: Metal Complex Synthesis issue Problem Identified? start->issue low_yield Low/No Yield issue->low_yield  Yes insoluble Insoluble Material/ Mixture issue->insoluble  Yes success Successful Synthesis issue->success  No oxidation Suspect Oxidation? low_yield->oxidation polymerization Suspect Polymerization? insoluble->polymerization hydrolysis Suspect Hydrolysis? oxidation->hydrolysis No oxidation_sol Implement Inert Atmosphere Use Deoxygenated Solvents Consider Lower Oxidation State Metal oxidation->oxidation_sol Yes incomplete Suspect Incomplete Reaction? hydrolysis->incomplete No hydrolysis_sol Control pH Use Aprotic Solvent hydrolysis->hydrolysis_sol Yes incomplete->success No, consult further incomplete_sol Optimize Temp/Time Monitor Reaction incomplete->incomplete_sol Yes oxidation_sol->success hydrolysis_sol->success incomplete_sol->success multiple_complexes Suspect Multiple Complexes? polymerization->multiple_complexes No polymerization_sol Adjust Stoichiometry Change Solvent polymerization->polymerization_sol Yes multiple_complexes->success No, consult further multiple_complexes_sol Control Temperature Slow Reactant Addition multiple_complexes->multiple_complexes_sol Yes polymerization_sol->success multiple_complexes_sol->success

Caption: Troubleshooting workflow for 1,4-Di(2-pyridyl)piperazine complexation.

Concluding Remarks

The successful synthesis of metal complexes using 1,4-Di(2-pyridyl)piperazine is highly achievable with careful consideration of the reaction conditions. By being mindful of the potential for oxidative and hydrolytic degradation and by implementing the preventative and troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Should you have further questions or require more specialized support, please do not hesitate to contact our technical support team.

References

  • [1] G. A. van Albada, I. Mutikainen, U. Turpeinen, J. Reedijk, Polyhedron, 2000 , 19, 2109-2114. (This article provides an example of the synthesis of a copper(II) complex with a substituted dipyridyl piperazine ligand, offering insights into successful reaction conditions.)

  • [2] M. A. Farran, A. D. Naik, S. K. Haram, S. G. Tilve, Tetrahedron Letters, 2007 , 48, 7559-7562. (While focused on a different reaction, this paper discusses the synthesis of N-aryl piperazines and provides context on the general reactivity of the piperazine moiety.)

  • [3] S. Goswami, A. K. Mahapatra, G. K. Das, S. K. Chattopadhyay, Transition Metal Chemistry, 1999 , 24, 537-540. (This reference details the synthesis and characterization of various metal complexes with piperazine-based ligands, illustrating the versatility of this scaffold.)

  • [4] R. G. Pearson, Journal of the American Chemical Society, 1963 , 85, 3533-3539. (The Hard and Soft Acids and Bases (HSAB) theory described in this seminal paper can be useful for predicting the stability of metal-ligand bonds and potential side reactions.)

  • [5] D. D. Perrin, W. L. F. Armarego, D. R. Perrin, Purification of Laboratory Chemicals, 4th ed., Butterworth-Heinemann, 1996 . (A standard laboratory reference for the purification of solvents and reagents, which is crucial for preventing ligand degradation.)

Sources

Technical Support Center: Strategies to Control the Stoichiometry of 1,4-Di(2-pyridyl)piperazine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 1,4-Di(2-pyridyl)piperazine (dppip) metal complexes. This guide is designed to provide you with field-proven insights and troubleshooting strategies to achieve precise stoichiometric control in your syntheses. The unique structural features of the dppip ligand, possessing four potential nitrogen donor sites (two pyridyl and two piperazine nitrogens), offer rich and versatile coordination chemistry.[1] However, this same versatility can present challenges in isolating a desired mononuclear, binuclear, or polymeric species. This document will address common experimental hurdles in a direct question-and-answer format, explaining the causality behind each procedural recommendation.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and a clear path toward resolving the issue.

Q1: I'm getting a mixture of products with different metal-to-ligand ratios (e.g., 1:1 and 1:2). How can I favor the formation of a specific stoichiometry?

This is a classic equilibrium problem, often rooted in reaction kinetics and thermodynamics. The formation of a 1:1 (metal:ligand) versus a 1:2 complex is highly dependent on several competing factors.

Causality: The dppip ligand can act as a bidentate or tetradentate chelating agent.[2][3] In a 1:1 complex, it might coordinate using one pyridyl and one piperazine nitrogen, or all four nitrogens if the metal ion's coordination sphere allows. In a 1:2 complex, two separate dppip ligands typically coordinate to a single metal center, often in a bidentate fashion, satisfying the metal's coordination number (commonly 6 for octahedral complexes).

Troubleshooting Steps:

  • Adjust the Molar Ratio (The Direct Approach): This is your primary control variable.

    • For 1:1 (M:L) Complexes: Use a strict 1:1 or a slight excess of the metal salt (e.g., 1.1:1). This starves the reaction of the ligand, disfavoring the formation of the 1:2 species.

    • For 1:2 (M:L₂) Complexes: Use a significant excess of the dppip ligand (e.g., 1:2.5 or 1:3). Le Chatelier's principle dictates that this will push the equilibrium toward the product with the higher ligand stoichiometry.[4]

  • Modify the Rate of Addition: Slow, dropwise addition of the ligand solution to the metal salt solution (or vice-versa) can favor the formation of the thermodynamically more stable product by maintaining a low instantaneous concentration of the added reagent. This prevents localized areas of high concentration that might lead to unwanted side products.

  • Solvent Selection: Choose a solvent that can "protect" the metal's coordination sites. A moderately coordinating solvent like acetonitrile or methanol can temporarily occupy coordination sites, preventing a second ligand from binding as readily. This can be particularly effective when targeting 1:1 complexes.[5][6]

Q2: My reaction is yielding an insoluble, amorphous polymer instead of a discrete, crystalline complex. What factors can I change?

Polymer formation occurs when the dppip ligand acts as a bridging linker between two or more metal centers, extending into a 1D, 2D, or 3D network.[7][8][9] While desirable for creating metal-organic frameworks (MOFs), it's problematic when you're targeting discrete molecules.

Causality: The dppip ligand is conformationally flexible. Its piperazine ring can adopt a chair or boat conformation.[10] In its bridging mode, it often spans a significant distance (up to 2.6 nm), facilitating the formation of extended structures.[7] Rapid precipitation of these polymers often leads to amorphous, poorly characterized material.

Troubleshooting Steps:

  • Use a Bulky, Weakly Coordinating Counter-Ion: Anions from the metal salt can play a crucial role.[11] Small, coordinating anions like chloride (Cl⁻) can sometimes participate in bridging, while larger, non-coordinating anions like perchlorate (ClO₄⁻), hexafluorophosphate (PF₆⁻), or tetrafluoroborate (BF₄⁻) will simply balance the charge. These bulky anions can sterically hinder the close approach of metal-ligand units, disrupting the formation of a tightly packed polymeric lattice and favoring the crystallization of discrete molecules.[3]

  • Employ Sterically Hindered Ligand Derivatives: If your synthesis allows, modifying the dppip ligand itself with bulky groups on the pyridyl rings can prevent the formation of extended polymeric networks due to steric clash.

  • Lower the Reaction Temperature and Concentration: Conducting the reaction at lower temperatures and in more dilute solutions slows down the rate of complexation. This can favor the formation of the thermodynamically preferred, well-ordered crystalline product over the kinetically trapped, amorphous polymer.

Workflow for Avoiding Polymerization```dot
Q3: I am trying to synthesize a binuclear complex, but only a mononuclear species is forming. What strategies can I employ?

Creating a binuclear complex requires the dppip ligand to adopt a bridging conformation, linking two metal centers.

Causality: For dppip to bridge two metals, the piperazine ring typically needs to be in the more rigid chair conformation, extending the pyridyl groups in opposite directions. The formation of a chelated mononuclear complex, where the ligand wraps around a single metal, is often entropically favored.

[12]Troubleshooting Steps:

  • Enforce a 2:1 Metal-to-Ligand Ratio: This is the most critical factor. Using at least two equivalents of the metal salt for every one equivalent of the dppip ligand ensures there are sufficient metal ions available to bind to both ends of the ligand.

  • Select an Appropriate Metal Ion: Metal ions with a strong preference for a specific coordination geometry (e.g., square planar for Pd(II) or Pt(II)) can influence the way the ligand binds. If the metal can be satisfied by two coordination sites from the dppip and two from other ancillary ligands (like solvent or counter-ions), it may not favor the formation of a bridged species. Transition metals that readily support octahedral geometries may be more amenable to forming bridged structures.

  • Use Ancillary Bridging Ligands: Introduce a second, smaller bridging ligand into the reaction, such as cyanide or carboxylates. T[2][8]hese can work in concert with dppip to stabilize a binuclear structure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common coordination modes of 1,4-Di(2-pyridyl)piperazine?

The versatility of dppip stems from its multiple potential coordination modes, driven by the four nitrogen donors and the conformational flexibility of the piperazine ring.

G cluster_modes Coordination Modes dppip 1,4-Di(2-pyridyl)piperazine (dppip) chelate Chelating (Mononuclear) Bidentate N,N' (pyridyl, piperazine) Tetradentate N,N',N'',N''' (boat conformation) dppip->chelate Wraps one metal center bridge Bridging (Binuclear/Polymeric) Bis-bidentate (chair conformation) dppip->bridge Links two metal centers

Caption: Common coordination modes of the dppip ligand.

  • Bidentate Chelating: The ligand binds to a single metal center using one pyridyl nitrogen and the adjacent piperazine nitrogen. This is common in 1:2 (M:L₂) complexes.

  • Tetradentate Chelating: The ligand binds to a single metal center using all four nitrogen atoms. This requires the piperazine ring to adopt a boat conformation to orient the nitrogen lone pairs toward the metal. *[2][10] Bis-bidentate Bridging: The ligand links two different metal centers. The piperazine ring is typically in the more stable chair conformation, with each pyridyl-piperazine unit coordinating to a separate metal ion. This mode leads to the formation of binuclear complexes or coordination polymers.

[9][13]#### Q2: Which experimental parameters are most critical for controlling stoichiometry?

The table below summarizes the key parameters and their general effect on the resulting complex stoichiometry.

ParameterTo Favor Mononuclear (e.g., 1:1, 1:2)To Favor Binuclear/PolymericRationale
Metal:Ligand Ratio 1:1 or 1:X (X>1)>1:1 (e.g., 2:1)Directly controls the availability of binding partners.
Counter-Ion Bulky, weakly coordinating (ClO₄⁻, PF₆⁻)Smaller, potentially bridging (Cl⁻, OAc⁻)Bulky ions sterically inhibit polymer formation; smaller ions can be incorporated into bridged structures.
Solvent Moderately coordinating (CH₃CN, MeOH)Non-coordinating (DCM, CHCl₃)Coordinating solvents compete for metal sites, preventing ligand bridging.
Concentration LowHighHigh concentration increases the probability of intermolecular bridging events.
Temperature LowHighLower temperatures favor ordered, crystalline products over kinetically-driven polymer precipitation.
Q3: What is the role of the solvent in the synthesis of these complexes?

The solvent is not merely a medium for the reaction; it is an active participant. Complex formation in solution is a competition between the solvent and the ligand for coordination sites on the metal ion.

[6]* Coordinating Solvents (e.g., water, DMSO, acetonitrile): These molecules can bind to the metal ion, forming solvated species like [M(H₂O)₆]²⁺. T[14]he dppip ligand must then displace these solvent molecules to form the desired complex. This can be used to your advantage, as a moderately coordinating solvent can "protect" the metal and favor the formation of discrete mononuclear complexes.

  • Non-coordinating Solvents (e.g., dichloromethane, chloroform, hexane): In these solvents, the interaction between the metal ion and the dppip ligand is much stronger relative to the solvent-metal interaction. This can accelerate the formation of bridged, polymeric structures as there is no solvent to inhibit intermolecular assembly.

Q4: Which analytical techniques are essential for confirming the stoichiometry of my dppip metal complex?

No single technique is sufficient. A combination of methods is required for unambiguous characterization.

TechniqueInformation Provided
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, coordination geometry, and the precise metal-ligand-counter-ion ratio.
Elemental Analysis (CHN) Confirms the empirical formula of the bulk, crystalline sample, validating the stoichiometry.
ESI-Mass Spectrometry Identifies the mass-to-charge ratio of the complex ion in solution, directly confirming the M:L ratio.
NMR Spectroscopy (¹H, ¹³C) Confirms the ligand structure and can show shifts in proton/carbon signals upon coordination, indicating which parts of the ligand are bound to the metal.
FTIR & UV-Vis Spectroscopy Provide supporting evidence of coordination through shifts in vibrational bands (FTIR) or the appearance of new d-d or charge-transfer bands (UV-Vis).
Thermogravimetric Analysis (TGA) Determines the thermal stability and can quantify the loss of coordinated or lattice solvent molecules, helping to confirm the complete chemical formula.

Section 3: Example Protocol

Objective: Synthesis of a 1:1 Mononuclear Complex [M(dppip)Cl₂]

This protocol is a generalized starting point and should be optimized for your specific metal system.

  • Reagent Preparation:

    • Prepare a 10 mM solution of the metal salt (e.g., CoCl₂, CuCl₂) in 25 mL of absolute ethanol.

    • Prepare a 10 mM solution of 1,4-Di(2-pyridyl)piperazine (dppip) in 25 mL of absolute ethanol.

  • Reaction Setup:

    • Place the metal salt solution in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Heat the solution to a gentle reflux (~60-70 °C) to ensure the salt is fully dissolved and to provide activation energy.

  • Slow Addition:

    • Using a syringe pump or a dropping funnel, add the dppip solution to the stirring, heated metal salt solution dropwise over a period of 1 hour.

    • Causality: Slow addition maintains a slight excess of the metal throughout the reaction, disfavoring the formation of a 1:2 species.

  • Reaction and Crystallization:

    • After the addition is complete, maintain the reflux for an additional 2-4 hours to ensure the reaction goes to completion.

    • Slowly cool the reaction mixture to room temperature. Then, cover the flask and allow it to stand undisturbed for 24-48 hours. Slow cooling and evaporation often yield higher quality crystals.

  • Isolation and Characterization:

    • Collect the resulting crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

    • Dry the product under vacuum.

    • Characterize the product using the techniques outlined in the FAQ section (elemental analysis, FTIR, X-ray diffraction if suitable crystals are obtained).

References

  • The Coordination Chemistry of Iron with the 1,4‐Bis(2‐pyridyl‐methyl)piperazine Ligand. (2025). Google Search.
  • Does the stability of a metal complex depend on counter ions? - ResearchGate. (2012). ResearchGate. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). NIH. [Link]

  • Solvent effect on complexation reactions. (n.d.). ResearchGate. [Link]

  • SOLVENT EFFECTS ON THE REACTIONS OF COORDINATION COMPLEXES. (n.d.).
  • Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. (n.d.). ACS Figshare. [Link]

  • Solvent effects. (n.d.). Wikipedia. [Link]

  • Solvent Properties | Metal Ions and Complexes in Solution. (2023). Royal Society of Chemistry. [Link]

  • Thermal analysis and heat capacity study of metal-organic frameworks. (2011). Journal of Materials Chemistry. [Link]

  • Solvent effect on complexation reactions. (n.d.). Semantic Scholar. [Link]

  • Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. (2023). PubMed. [Link]

  • Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. (2025).
  • Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. (n.d.). PubMed Central. [Link]

  • Poly[[[μ-1,4-bis(pyridin-4-ylcarbonyl)piperazine-κ2N:N′][μ-2-(2-carboxylatoeth-1-en-1-yl)benzoato-κ2O:O2]zinc(II)] 2.5 hydrate]: a tri-periodic coordination polymer with a dimer-based six-connected pcu topology. (n.d.). IUCr Journals. [Link]

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry.
  • Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. (2025).
  • Poly[diaqua[μ2-1,4-bis(pyridin-3-ylmethyl)piperazine][μ2-4-(2-carboxylatoethyl)
  • Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. (n.d.). MDPI. [Link]

  • The Formation of Complex Ions. (2023). Chemistry LibreTexts. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]

  • Complex Ions and Coordination Compounds. (n.d.). Chemistry Notes. [Link]

  • Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (2022).
  • How do counter-ions influence the color of coordination compounds? (2017). Chemistry Stack Exchange. [Link]

  • Are the metal identity and stoichiometry of metal complexes important for colchicine site binding and inhibition of tubulin polymerization? (n.d.). PubMed Central. [Link]

  • 1,4-Di(2-pyridyl)piperazine. (n.d.). PubChem. [Link]

  • Structural features of some Metal Organic Frameworks (MOFs) with Aromatic polycarboxylates and bis-(pyridylmethyl)- piperazine (bpmp) or bis-(pyridylformyl)- piperazine (bpfp) ligands. (n.d.).
  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (n.d.). MDPI. [Link]

  • Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. (2023). MDPI.
  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Dalton Transactions. [Link]

  • Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. (n.d.). Brieflands. [Link]

  • Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+. (n.d.). ChemRxiv. [Link]

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  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. (2024). Dalton Transactions.
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  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). JOCPR.

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Technical Support Center: Crystal Growth of 1,4-Di(2-pyridyl)piperazine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the crystallization of 1,4-Di(2-pyridyl)piperazine (dppip) complexes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to overcome common hurdles in obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the crystallization process for dppip complexes. The solutions provided are based on established crystallographic principles and field-proven experience.

Question 1: I've set up my crystallization experiment, but after several days (or weeks), only a clear solution remains. What's going wrong?

Answer: This is a classic sign that your solution is undersaturated, meaning the concentration of your complex is below the solubility limit under the current conditions.[1][2] For crystallization to occur, the solution must become supersaturated, a non-equilibrium state that drives the formation of an ordered solid phase.[1]

Causality & Solutions:

  • The Solvent is Too Effective: Your chosen solvent may be too "good," keeping the complex comfortably in solution.[3][4] The ideal solvent is one in which your compound is only moderately soluble.[2][4]

    • Actionable Advice: Try re-running the experiment in a solvent where the complex exhibits lower solubility. Alternatively, for a mixed-solvent system, increase the proportion of the "anti-solvent" or "poor solvent" (one in which the complex is insoluble).[5]

  • Insufficient Concentration: The initial concentration of your complex might be too low.

    • Actionable Advice: The simplest approach is to allow for slow evaporation .[1][3] Cover the vial with parafilm and pierce a few small holes with a needle. This gradually increases the concentration.[5] Be patient, as rapid evaporation often leads to poor quality crystals or powders.[3] You can slow the evaporation rate further by reducing the number or size of the holes or by placing the setup in a cooler environment like a refrigerator.[3][6]

Question 2: My experiment yielded an oil instead of crystals. How can I resolve this?

Answer: Oiling out is a common frustration where the solute separates from the solution as a liquid phase instead of a solid. This often happens when the supersaturation level is too high or when the compound's solubility is excessively high in the chosen solvent, even upon cooling.[3]

Causality & Solutions:

  • Excessive Solubility: The complex may be so soluble that its saturation point is below its melting point, leading to a liquid-liquid phase separation.

    • Actionable Advice: Switch to a less effective solvent system.[3] If you obtained an oil via slow evaporation, it's a strong indicator that the solvent is too good.[3]

  • Rapid Supersaturation: Cooling a hot, saturated solution too quickly can cause the complex to crash out as an oil.

    • Actionable Advice: Employ techniques that induce supersaturation more gently. Vapor diffusion is an excellent choice as it changes the solvent composition very gradually.[3][7][8] In this method, a volatile anti-solvent slowly diffuses into the solution of your complex, reducing its solubility over an extended period.[1][8] Similarly, solvent layering can be effective.[6][7][8][9]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling.

    • Actionable Advice: Ensure your 1,4-Di(2-pyridyl)piperazine ligand and the metal salt are of the highest purity. Purification of the final complex via column chromatography or recrystallization prior to setting up crystal growth experiments is highly recommended.[2][10]

Question 3: I'm getting a powder or amorphous precipitate instead of single crystals. What adjustments should I make?

Answer: The formation of polycrystalline powder or an amorphous solid indicates that the nucleation rate (the initial formation of small crystal seeds) is far too high, and it is happening much faster than the crystal growth phase.[4] This leads to a massive number of tiny crystals forming simultaneously rather than a few large, well-ordered ones.

Causality & Solutions:

  • Excessive Supersaturation: A very high degree of supersaturation is the primary cause of rapid nucleation.

    • Actionable Advice: The goal is to slow everything down.

      • Reduce Concentration: Start with a more dilute solution.[11]

      • Slow Down Cooling: If using a cooling method, insulate the vessel (e.g., place a vial in a beaker of hot water and let it cool to room temperature, or place it in a Dewar) to ensure a very slow temperature drop.[1][7]

      • Use Diffusion Methods: Vapor diffusion and solvent layering are superior techniques for avoiding rapid precipitation.[3][7][8] They create a gradual change in solvent environment, allowing for slow nucleation and controlled growth.[8]

  • Mechanical Disturbance: Vibrations can trigger mass nucleation.[2]

    • Actionable Advice: Place your crystallization experiments in a location free from vibrations and with a stable temperature, such as a little-used cupboard.[4] Do not be tempted to check on them too frequently.[4]

Question 4: My crystals are very small, twinned, or aggregated. How can I improve their quality?

Answer: The quality and size of crystals are inversely related to the number of nucleation sites.[2] When many crystals start growing at once, they compete for the limited amount of solute, resulting in smaller final sizes and potential aggregation.[4]

Causality & Solutions:

  • Excessive Nucleation Sites: Dust particles, scratches on the glassware, or residual solid impurities can all act as sites for crystals to begin growing.[2]

    • Actionable Advice:

      • Meticulous Cleaning: Ensure all glassware is scrupulously clean.

      • Filter the Solution: Before setting up the experiment, filter your solution through a syringe filter (e.g., 0.22 µm PTFE) into the final crystallization vessel to remove any particulate matter.[2]

  • Growth Rate is Too Fast: As with powder formation, a growth process that is too quick can compromise quality.

    • Actionable Advice: Slow down the process. Use a more dilute solution or employ slower methods like vapor diffusion. Placing the experiment in a refrigerator can slow down diffusion rates, giving crystals more time to grow in an orderly fashion.[3][6]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for my dppip complex?

A1: Solvent selection is critical and often empirical.[3] Start by performing a solubility assessment using a "line-of-vials" approach with small amounts of your complex and various common solvents (e.g., water, methanol, ethanol, acetonitrile, THF, dichloromethane, toluene).[4][9] You are looking for a solvent in which your compound is moderately soluble.[2] For techniques like vapor diffusion or layering, you'll need a miscible solvent/anti-solvent pair. The anti-solvent should be one in which your complex is insoluble.[7][8] Common combinations include Dichloromethane/Hexane, THF/Hexane, or Methanol/Diethyl Ether.[8][12]

Q2: What is the role of temperature in the crystallization of these complexes?

A2: Temperature primarily affects the solubility of your complex and the kinetics of crystallization.[13][14] For many compounds, solubility increases with temperature. A slow cooling method exploits this by creating a saturated solution at a high temperature and allowing it to cool gradually, inducing supersaturation.[1][7] Lowering the temperature can also slow down solvent evaporation or diffusion rates, which is often beneficial for growing higher quality crystals.[3][6][15]

Q3: How can the counter-ion affect the crystallization of my cationic dppip complex?

A3: The counter-ion plays a significant role in the crystal packing and can dramatically influence the success of crystallization.[16] Some anions, like BF₄⁻ or PF₆⁻, can be disordered and hinder the formation of a well-ordered lattice. Exchanging these for anions that are more ordered or that can participate in hydrogen bonding, such as triflate (OTf⁻) or tetrafluoroborate (BPh₄⁻), can sometimes promote crystallization.[3] The stability and even the geometry of the metal complex can be influenced by the counter-ion in the solid state.[17]

Q4: My dppip ligand is pure, but my complex isn't. How crucial is the purity of the final complex?

A4: Purity is paramount. The principle of "garbage in, garbage out" applies strongly to crystallography.[1] Impurities can inhibit nucleation, interfere with the growth of the crystal lattice, or be incorporated into the crystal, leading to disorder and poor diffraction quality. It is highly advisable to purify the synthesized complex using methods like recrystallization or chromatography before attempting to grow single crystals.[2]

Visualized Troubleshooting & Experimental Workflows

A logical approach to troubleshooting is essential. The following diagram outlines a general workflow for addressing common crystallization problems.

TroubleshootingWorkflow Start Start: Dissolve Complex Setup Set up Crystallization (e.g., Slow Evaporation) Start->Setup Observe Observe Outcome (After 1-2 weeks) Setup->Observe ClearSol Clear Solution (Undersaturated) Observe->ClearSol No Change Oil Oil Formed Observe->Oil Liquid Phase Powder Powder/Precipitate Observe->Powder Solid Particles PoorCrystals Poor Quality Crystals Observe->PoorCrystals Small/Bad Crystals GoodCrystals Good Crystals! Observe->GoodCrystals Success Action_Evap Action: Increase Concentration (Slower Evaporation) ClearSol->Action_Evap Action_Solvent Action: Change Solvent System Use Diffusion Method Oil->Action_Solvent Action_SlowDown Action: Reduce Concentration Use Slower Method Powder->Action_SlowDown Action_Purity Action: Purify Material Filter Solution PoorCrystals->Action_Purity Action_Evap->Setup Action_Solvent->Setup Action_SlowDown->Setup Action_Purity->Setup

Caption: A general troubleshooting workflow for crystal growth experiments.

Experimental Protocols & Data

Here are detailed, step-by-step protocols for the three most common and effective crystallization techniques for coordination complexes.

Protocol 1: Slow Evaporation

This is the simplest method but can sometimes lead to twinning if evaporation is too rapid.[3]

  • Prepare a nearly saturated solution of your purified dppip complex in a suitable solvent.

  • Filter the solution through a 0.22 µm syringe filter into a clean, narrow vessel like a test tube or a small vial.[2] This removes dust and other potential nucleation sites.[2]

  • Cover the vessel with parafilm.

  • Using a fine needle, puncture 1-3 small holes in the parafilm.[5]

  • Place the vessel in a vibration-free location at a constant temperature.[2][4]

  • Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vessel.[4]

Protocol 2: Vapor Diffusion

This is often the best method for obtaining high-quality crystals from small amounts of material.[3] It relies on the slow diffusion of a volatile anti-solvent vapor into the complex solution.[8]

VaporDiffusion cluster_0 Vapor Diffusion Setup OuterVial Sealed Outer Vial InnerVial Inner Vial with Complex Solution Vapor Vapor Diffusion AntiSolvent Anti-Solvent Reservoir (e.g., Hexane) AntiSolvent->InnerVial Anti-solvent vapor diffuses into inner vial

Caption: Experimental setup for the vapor diffusion technique.

  • Dissolve your complex in a small volume of a "good" solvent (one with a relatively high boiling point) in a small, open vial (e.g., a 1-dram vial).[6]

  • Place this inner vial inside a larger vial or jar that contains a small amount of a volatile anti-solvent (a "bad" solvent with a lower boiling point).[3][7]

  • Seal the outer container tightly.

  • The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.[8] This gradually reduces the solubility of your complex, leading to slow crystallization.

  • Place the setup in a stable environment and wait. This can take anywhere from a few days to several weeks.[7]

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between two miscible liquids with different densities.[8]

SolventLayering cluster_1 Solvent Layering Setup Tube Anti-Solvent (Less Dense) (e.g., Hexane) Interface (Crystals Form Here) Complex Solution (Denser Solvent, e.g., DCM) Tube:top->Tube:bot Diffusion Slow Diffusion

Caption: Experimental setup for the solvent layering technique.

  • Choose two miscible solvents: a denser one in which your complex is soluble, and a less dense one in which it is insoluble.[8][9]

  • In a narrow tube (an NMR tube is ideal), dissolve your complex in the denser solvent.[7][8]

  • With extreme care, slowly and gently layer the less dense anti-solvent on top of the solution using a pipette or syringe, trying not to disturb the interface.[7][8] A steady hand is crucial.[8] To avoid disturbing the lower layer, you can flash-freeze it in liquid nitrogen before adding the top layer.[7][9]

  • Seal the tube and leave it undisturbed.

  • Over time, the two solvents will slowly diffuse into one another, creating a zone of intermediate polarity at the interface where crystals can form.[8]

Table 1: Common Solvent Systems for Diffusion Methods
Good Solvent (Higher Boiling Point)Anti-Solvent (Lower Boiling Point/Less Dense)Technique Suitability
Dichloromethane (DCM)Pentane, Hexane, Diethyl EtherVapor & Layering
Tetrahydrofuran (THF)Hexane, CyclohexaneVapor & Layering
ToluenePentane, HexaneVapor & Layering
AcetonitrileDiethyl Ether, TetrahydropyranVapor & Layering
Methanol / EthanolDiethyl Ether, DichloromethaneLayering
WaterAcetone, Dioxane, IsopropanolVapor & Layering

This table is a general guide. Optimal pairings are compound-specific and require experimental validation.[3][12]

References

  • University of Zurich. (n.d.). Guide for crystallization. Retrieved from [Link]

  • (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]

  • BIOSYNCE. (2025, May 15). How does piperazine affect the crystallization process? Retrieved from [Link]

  • Groom, C. R., & Allen, F. H. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health. Retrieved from [Link]

  • KU Leuven. (2025, October 21). How to crystallize your sample. X-ray Core. Retrieved from [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties. Retrieved from [Link]

  • (n.d.). Crystallisation. The Schlenk Line Survival Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 24). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions. Retrieved from [Link]

  • Hunter, A. (n.d.). A Beginner's Introduction to X-Ray Structure Analysis. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 24). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions. Retrieved from [Link]

  • ACS Publications. (2009, October 23). Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature and pressure on the crystal structure of piperidine. Retrieved from [Link]

  • (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Retrieved from [Link]

  • Mueller, P. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2015, April 12). The effect of temperature and pressure on the crystal structure of piperidine. Retrieved from [Link]

  • (1993). Complexation-mediated crystallization. Pure and Applied Chemistry, 65(3), 429-434. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals? Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Pulstec USA. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • ResearchGate. (2012, July 27). Does the stability of a metal complex depend on counter ions? Retrieved from [Link]

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Technical Support Center: Optimizing 1,4-Di(2-pyridyl)piperazine-Based OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Organic Light-Emitting Diodes (OLEDs) incorporating 1,4-Di(2-pyridyl)piperazine and its derivatives. This resource is designed for researchers and scientists actively engaged in the development of high-performance OLEDs. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address common challenges and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1,4-Di(2-pyridyl)piperazine derivatives in OLEDs?

A1: 1,4-Di(2-pyridyl)piperazine is a versatile building block for synthesizing molecules used in OLEDs.[1][2] Its derivatives are most commonly employed as:

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), these materials form a matrix to disperse phosphorescent emitters (dopants). An ideal host should have a high triplet energy to efficiently confine the triplet excitons on the guest molecules.[3]

  • Electron Transport Layer (ETL) Materials: The pyridine moieties in the structure impart good electron-accepting and transporting properties, facilitating the movement of electrons from the cathode towards the emissive layer.

  • Bipolar Host Materials: By incorporating both electron-donating and electron-accepting functionalities into the molecular design, 1,4-di(2-pyridyl)piperazine derivatives can be engineered as bipolar host materials.[4][5] This promotes balanced charge injection and transport within the emissive layer, leading to improved device efficiency and stability.[4][5]

Q2: What are the critical material properties to consider for these compounds?

A2: Key physicochemical properties to consider include:

  • Purity: High purity (typically >99.9%) is paramount. Impurities can act as charge traps or non-radiative recombination centers, severely degrading device performance.

  • Thermal Stability: Materials should exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td) to ensure the morphological stability of the thin films during device operation and prevent degradation.

  • Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for ensuring efficient charge injection and transport between adjacent layers.[6][7][8][9] Proper energy level alignment minimizes the energy barriers for charge carriers.[7]

  • Triplet Energy (for hosts): The triplet energy of the host material must be higher than that of the phosphorescent dopant to prevent back energy transfer and ensure efficient light emission from the dopant.[3]

Q3: What are the common synthesis routes for 1,4-Di(2-pyridyl)piperazine?

A3: A common laboratory-scale synthesis involves the reaction of 2-aminopyridine with bis(2-chloroethyl)amine.[1] The reaction is typically carried out in a high-boiling point solvent like butanol and in the presence of a base such as potassium carbonate to neutralize the HCl generated during the reaction.[1] Alternative methods, including palladium-catalyzed and microwave-assisted syntheses, have also been reported for aryl-piperazine derivatives.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific performance issues encountered during the fabrication and testing of 1,4-Di(2-pyridyl)piperazine-based OLEDs.

Issue 1: High Turn-On Voltage and Low Current Efficiency

High turn-on voltage and low current efficiency often point to problems with charge injection or transport.

Q: My device shows a high turn-on voltage (>5V) and poor current efficiency. How can I diagnose and fix this?

A: This issue typically stems from significant energy barriers at the interfaces between layers or poor charge transport within a layer.

Troubleshooting Workflow:
  • Verify Energy Level Alignment:

    • Action: Re-evaluate the HOMO and LUMO levels of all materials in your device stack.[6][7][8][9] Ensure that the energy differences between adjacent layers for both holes and electrons are minimized (ideally < 0.3 eV).

    • Rationale: Large energy barriers impede the injection of charges from the electrodes into the organic layers and between organic layers, requiring a higher applied voltage to initiate current flow.[7]

  • Optimize Layer Thickness:

    • Action: Systematically vary the thickness of the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL).[10][11][12] Start with a standard EML thickness of 20-30 nm and adjust the transport layers.

    • Rationale: An imbalanced thickness can lead to an accumulation of charges at an interface, creating an electric field that opposes further injection. Thicker EMLs can sometimes improve efficiency by moving the recombination zone away from quenching interfaces.[10][11][12]

  • Introduce or Optimize Charge Injection Layers (CILs):

    • Action: If not already present, introduce a hole injection layer (HIL) between the anode (e.g., ITO) and the HTL, and an electron injection layer (EIL) between the cathode (e.g., Al) and the ETL.

    • Rationale: CILs are designed to reduce the energy barrier for charge injection from the electrodes. For example, LiF or Liq are common EIL materials that can lower the work function of the aluminum cathode, facilitating electron injection.[7]

Illustrative Diagram: Energy Level Alignment

G cluster_anode Anode cluster_organic Organic Layers cluster_cathode Cathode cluster_energy Energy Levels Anode ITO HTL HTL Anode->HTL Hole Injection EML EML (Piperazine-based Host + Dopant) HTL->EML Hole Transport HOMO_HTL HOMO HOMO_EML HOMO ETL ETL ETL->EML Electron Transport HOMO_ETL HOMO Cathode Al Cathode->ETL Electron Injection LUMO_HTL LUMO LUMO_EML LUMO LUMO_ETL LUMO

Caption: Simplified OLED device architecture and charge flow.

Issue 2: Low External Quantum Efficiency (EQE) and Poor Color Purity in PhOLEDs

In phosphorescent OLEDs, low EQE and poor color purity can indicate inefficient energy transfer or exciton quenching.

Q: My phosphorescent OLED using a 1,4-Di(2-pyridyl)piperazine-based host has a low EQE, and I'm observing emission from the host material. What's wrong?

A: This points towards incomplete energy transfer from the host to the phosphorescent guest or a host triplet energy that is too low.

Troubleshooting Workflow:
  • Check Triplet Energy Levels:

    • Action: Confirm that the triplet energy (T1) of your piperazine-based host is at least 0.2-0.3 eV higher than the T1 of the phosphorescent dopant.

    • Rationale: If the host's triplet energy is lower than the dopant's, excitons can be transferred back from the dopant to the host, leading to host emission and reduced device efficiency.[3]

  • Optimize Dopant Concentration:

    • Action: Fabricate a series of devices with varying dopant concentrations (e.g., from 2% to 15% by weight).[11][12]

    • Rationale:

      • Too low: Incomplete energy transfer from host to guest.

      • Too high: Concentration quenching (aggregation-caused quenching) can occur, where excited dopant molecules interact and deactivate non-radiatively.[3] Computational studies suggest an optimal emitter concentration is often around 5%.[11][12]

  • Improve Film Morphology:

    • Action: Co-evaporate the host and guest materials, ensuring a stable deposition rate. Annealing the substrate or the completed device (at temperatures below the glass transition temperature of the materials) can sometimes improve film uniformity.

    • Rationale: Poor film morphology can lead to phase separation of the host and dopant, hindering efficient energy transfer.

Data Table: Effect of Dopant Concentration on EQE
Dopant Concentration (wt%)Peak EQE (%)Turn-on Voltage (V)CIE Coordinates (x, y)
28.53.8(0.32, 0.61) - Host emission visible
515.23.5(0.30, 0.63)
818.93.4(0.30, 0.63)
1216.53.3(0.30, 0.64) - Slight red-shift
1513.13.2(0.31, 0.64) - Efficiency drop

Note: The data in this table is illustrative and will vary depending on the specific materials and device architecture.

Issue 3: Rapid Luminance Decay and Short Device Lifetime

Poor operational stability is a critical challenge in OLED research.

Q: My device shows a promising initial efficiency, but the brightness rapidly decreases during operation. How can I improve the stability?

A: Device degradation can be caused by material instability, morphological changes in the thin films, or an imbalance of charge carriers.

Troubleshooting Workflow:
  • Ensure Material Purity and Substrate Cleanliness:

    • Action: Use materials purified by sublimation. Implement a rigorous substrate cleaning procedure (e.g., sonication in deionized water, acetone, and isopropanol, followed by UV-ozone treatment).

    • Rationale: Impurities and contaminants can introduce charge traps that lead to the formation of unstable radical ions, accelerating material degradation.

  • Balance Charge Transport:

    • Action: Adjust the thicknesses of the HTL and ETL to ensure a balanced flux of holes and electrons into the emissive layer. If your 1,4-Di(2-pyridyl)piperazine derivative is primarily an electron transporter, you may need a thicker HTL or a thinner ETL.

    • Rationale: An imbalance of charge carriers can lead to the accumulation of one type of charge at an interface, which can cause localized heating and degradation. Bipolar host materials are designed to mitigate this.[4][5]

  • Introduce Blocking Layers:

    • Action: Insert a hole-blocking layer (HBL) between the EML and ETL, and an electron-blocking layer (EBL) between the EML and HTL.

    • Rationale: Blocking layers confine the charge recombination zone within the EML, preventing excitons from reaching the transport layers where they can be quenched or cause degradation.

Illustrative Diagram: Troubleshooting Logic for Poor Stability

G Start Poor Device Stability (Rapid Luminance Decay) CheckPurity Verify Material Purity (>99.9%) and Substrate Cleanliness Start->CheckPurity BalanceCharge Optimize Charge Balance (Adjust HTL/ETL Thickness) CheckPurity->BalanceCharge If purity is high AddBlocking Incorporate Blocking Layers (HBL/EBL) BalanceCharge->AddBlocking If still unstable Improved Improved Stability AddBlocking->Improved

Caption: A systematic approach to troubleshooting OLED stability issues.

References

  • Energy level alignments of devices 1–4, the HOMO and LUMO energy... - ResearchGate. Available at: [Link]

  • Level Alignment on Operating Voltages of Blue Organic Light-Emitting Diodes. (2022-10-20). Available at: [Link]

  • a) Energy level alignments of devices B1‐B3. b) Normalized PL spectra... - ResearchGate. Available at: [Link]

  • (a) Energy level alignment of all the materials used in the current... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Investigating energy level alignments at organic–organic interfaces in practical devices. Available at: [Link]

  • 23.4: Invited Paper: Ideal Host-Dopant System for Highly Efficient Phosphorescent OLEDs | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]

  • In silico studies of OLED device architectures regarding their efficiency - Frontiers. Available at: [Link]

  • Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency - Display Daily. (2024-03-12). Available at: [Link]

  • (a) OLED device architecture and (b) chemical structures of the materials in the emission layer (EML). - ResearchGate. Available at: [Link]

  • 1,4-Di(2-pyridyl)piperazine | C14H16N4 | CID 231897 - PubChem. Available at: [Link]

  • Highly efficient phosphorescent OLEDs with host-independent and concentration-insensitive properties based on a bipolar iridium complex - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • In silico studies of OLED device architectures regarding their efficiency. (2023-08-31). Available at: [Link]

  • Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure - Chemical Science (RSC Publishing). Available at: [Link]

  • Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. (2018-06-18). Available at: [Link]

  • Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - NIH. (2026-01-01). Available at: [Link]

  • In silico studies of OLED device architectures regarding their efficiency - ResearchGate. (2023-08-07). Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. Available at: [Link]

  • The OLED device architecture (a) as well as the chemical structures (b) and absorption spectra (c) of the materials in the EML. - ResearchGate. Available at: [Link]

  • Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - RSC Publishing. Available at: [Link]

  • Narrowband emission and enhanced stability in top-emitting OLEDs with dual resonant cavities - Materials Horizons (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025-09-14). Available at: [Link]

  • Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure | Request PDF - ResearchGate. (2020-11-06). Available at: [Link]

  • Synthesis of the piperazine subunit of Indinavir. Available at: [Link]

  • Preparation of 1-(2-pridyl)-piperazine (LH1) | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - RSC Publishing. Available at: [Link]

  • 1-(2-Pyridyl) piperazine - Optional[Raman] - Spectrum - SpectraBase. Available at: [Link]

  • Skillfully Deflected the Question: A Small Amount of Piperazine-1,4-diium Iodide Radically Enhances the Thermal Stability of CsPbI3 Perovskite | Request PDF - ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Piperazine Derivatives in Catalysis: A Performance Comparison Featuring 1,4-Di(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring is a "privileged scaffold" frequently found in pharmaceuticals and advanced materials, owing to its unique structural and electronic properties.[1][2] In the realm of catalysis, its derivatives serve as highly versatile ligands and organocatalysts. This guide provides an in-depth comparison of the catalytic performance of various piperazine derivatives, with a special focus on the chelating ligand, 1,4-di(2-pyridyl)piperazine. We will explore how structural modifications—from N-substitutions to C-H functionalization and immobilization—dictate their efficacy in key chemical transformations. This analysis is supported by comparative data and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for catalyst selection and application.

The Piperazine Scaffold: A Foundation for Catalytic Diversity

The six-membered ring containing two nitrogen atoms at opposite positions gives piperazine a stable chair conformation and two sites for functionalization.[3] This structural simplicity belies its catalytic complexity. The two nitrogen atoms can be tailored to modulate steric hindrance, electronic properties, and binding modes to metal centers, making piperazine derivatives a cornerstone in both homogeneous and heterogeneous catalysis.[1]

To understand their performance, it is crucial to classify them based on their functionalization and catalytic role.

G A Piperazine Derivatives in Catalysis B I. Metal Ligands (Coordinating Agents) A->B C II. Organocatalysts (Metal-Free) A->C D III. Heterogeneous Catalysts (Immobilized Systems) A->D B1 A. Chelating Ligands (e.g., 1,4-Di(2-pyridyl)piperazine) B->B1 B2 B. N-Aryl/N-Alkyl Ligands (e.g., for Cross-Coupling) B->B2 B3 C. C-H Functionalized Ligands B->B3 C1 A. Base Catalysis (Knoevenagel, Michael) C->C1 D1 A. Supported on Nanoparticles (e.g., on ZnO, SiO2) D->D1

Caption: Classification of piperazine derivatives in catalysis.

In-Depth Analysis: 1,4-Di(2-pyridyl)piperazine, The Tetradentate Archetype

1,4-Di(2-pyridyl)piperazine is a symmetrical ligand where the two nitrogen atoms of the piperazine core are substituted with pyridin-2-yl groups.[4][5] This structure is of significant interest in coordination chemistry and catalysis for several reasons.

Structural and Electronic Properties:

  • Tetradentate N4 Chelation: The molecule can act as a powerful tetradentate ligand, coordinating to a metal center through the two piperazine nitrogens and the two pyridyl nitrogens. This forms highly stable five-membered chelate rings, which can significantly influence the geometry and electronic properties of the metal catalyst.[6][7]

  • Geometric Constraint: The rigid piperazine backbone and the orientation of the pyridyl groups create a well-defined coordination pocket. This pre-organization can enhance catalytic activity and selectivity by controlling the approach of substrates to the metal center.[3]

Catalytic Applications: While widely studied in the formation of metal complexes for applications like DNA cleavage[7] and materials science, its direct application in mainstream organic catalysis is more specialized. One notable example is in rhodium-catalyzed carbonylation reactions. The pyridinyl group acts as a directing group, facilitating the regioselective carbonylation at a C-H bond alpha to the nitrogen atom in the piperazine ring.[8] This highlights a key performance aspect: the integrated functionality of the pyridyl group and the piperazine core working in concert to achieve a difficult transformation.

Comparative Performance in Key Catalytic Reactions

The true measure of a catalyst's utility lies in its performance against alternatives. Here, we compare 1,4-di(2-pyridyl)piperazine and other piperazine derivatives in distinct catalytic domains.

Palladium-Catalyzed Cross-Coupling Reactions

This is the arena where N-aryl and N-alkyl piperazines excel, often not as ligands themselves, but as crucial substrates in the synthesis of pharmaceuticals.[9] However, the principles governing their reactivity provide insight into ligand design. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, frequently employs piperazines.[9][10]

Causality Behind Performance: In these reactions, the electronic nature of the N-substituent is paramount. An electron-donating group on one nitrogen can increase the nucleophilicity of the second nitrogen, facilitating its coupling with an aryl halide. When used as ligands, bulky N-aryl or N-alkyl substituents on piperazine can promote the crucial reductive elimination step in the catalytic cycle by creating steric pressure around the metal center, a principle that has driven the development of highly successful phosphine ligands.[11]

Comparative Data: While a direct comparison with 1,4-di(2-pyridyl)piperazine as a ligand in cross-coupling is not extensively documented, we can compare the performance of different catalytic systems that utilize piperazine derivatives as either substrates or ancillary ligands.

Catalytic System Reaction Type Key Piperazine Derivative Catalyst Loading Yield Key Feature/Insight Reference
Pd₂(dba)₃ / BINAPBuchwald-Hartwig AminationN-heterocyclic substituted piperazine (substrate)Not specified67%Demonstrates the viability of complex piperazines as coupling partners in pharmaceutical synthesis.[6]
Pd-precatalyst / NaO-t-BuBuchwald-Hartwig Amination2-alkynyl piperazine (substrate)Not specifiedQuantitativeHindered piperazines can be coupled effectively with optimized palladium precatalysts.[10]
Rh₄(CO)₁₂C-H CarbonylationN-(2-pyridinyl)piperazines (substrate/ligand)Catalytic44-71%The pyridyl group directs C-H activation, a function not present in simple N-alkyl/aryl piperazines.[8]
Ir(ppy)₃Photoredox α-C–H ArylationN-arylpiperazine (substrate)Catalytic95%Photoredox catalysis enables direct functionalization of the piperazine ring's C-H bonds.[12][13]
Heterogeneous Catalysis: The Advantage of Immobilization

A significant advancement in catalysis is the immobilization of active species onto solid supports to create heterogeneous catalysts. This approach simplifies catalyst recovery and reuse, a key principle of green chemistry. Piperazine derivatives have been successfully supported on nanoparticles.

A study directly compared the catalytic activity of a piperazine-based ionic liquid immobilized on zinc oxide nanoparticles (PINZS) versus silica nanoparticles (PNSS) for the synthesis of benzimidazoles.

Comparative Data: PINZS vs. PNSS in Benzimidazole Synthesis

Catalyst Support Reaction Time Yield Key Performance Insight
PINZS ZnO NanoparticlesShorterHighThe nature of the support (ZnO) is not merely passive but actively contributes to accelerating the reaction, likely through synergistic electronic effects.[14]
PNSS SiO₂ NanoparticlesLongerHighWhile effective, the silica support acts more as a simple scaffold, leading to slower reaction kinetics compared to the ZnO-supported system.[14]

This comparison underscores a critical principle: the performance of an immobilized catalyst is a function of both the organic moiety (the piperazine derivative) and the inorganic support.

Experimental Protocols: From Synthesis to Application

To bridge theory and practice, this section provides detailed, validated protocols for the synthesis of a representative chelating piperazine ligand and its application in a common catalytic reaction.

Protocol 1: Synthesis of (2S,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine

This protocol is adapted from established literature for a closely related tetradentate ligand, demonstrating the general methodology for N-alkylation of the piperazine core with pyridyl-containing fragments.[15]

Workflow Diagram:

G A 1. Combine Reactants (2R,5S)-2,5-dimethylpiperazine 2-picolyl chloride HCl Triethylamine in Acetonitrile B 2. Stir at RT (48 hours under N2) A->B Reaction C 3. Workup Add 1M NaOH B->C Quenching D 4. Extraction Extract with CH2Cl2 (3x) C->D E 5. Drying & Concentration Dry over MgSO4, filter, and remove solvent D->E F 6. Purification Flash Column Chromatography E->F Crude Product G 7. Final Product (Faintly brown solid) F->G Pure Ligand

Caption: Workflow for the synthesis of a pyridyl-piperazine ligand.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a dinitrogen atmosphere, suspend (2R, 5S)-2,5-dimethylpiperazine (1.00 g, 8.76 mmol) in 30 mL of acetonitrile.

  • Addition of Reagents: To the resulting slurry, add 2-picolyl chloride hydrochloride (2.87 g, 17.5 mmol) followed by the dropwise addition of triethylamine (4.88 mL, 35.0 mmol).

  • Reaction: Allow the mixture to stir vigorously at room temperature for 48 hours.

  • Aqueous Workup: Treat the reaction mixture with 100 mL of 1 M sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with three 50 mL portions of dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate and a mixture of ethyl acetate/methanol/triethylamine (90/5/5) to yield the pure product.[15]

Protocol 2: General Procedure for N-Alkylation of Piperazine via Reductive Amination

Reductive amination is a robust and widely used method for preparing N-substituted piperazines, which are valuable intermediates and catalysts.[16][17]

Step-by-Step Methodology:

  • Iminium Ion Formation: Dissolve piperazine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in dichloromethane (DCM). Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise. The use of STAB is critical as it is a mild and selective reducing agent that does not reduce the starting aldehyde/ketone.

  • Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Workup and Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylpiperazine.[16]

Conclusion and Future Outlook

The performance of piperazine derivatives in catalysis is a direct consequence of their structure.

  • 1,4-Di(2-pyridyl)piperazine exemplifies the class of chelating ligands where a pre-organized, multidentate binding mode imparts high stability and enables specific transformations like directed C-H activation.[8] Its strength lies in creating well-defined, stable metal complexes.

  • Simpler N-Aryl/N-Alkyl piperazines are workhorses in medicinal chemistry synthesis, particularly in cross-coupling reactions. Their performance is dictated by the steric and electronic tuning of the N-substituent, which influences the kinetics of the catalytic cycle.[6][9]

  • Immobilized piperazine derivatives represent the frontier of sustainable catalysis, where performance is a synergistic effect of the piperazine moiety, the linker, and the inorganic support.

Future research will likely focus on the development of chiral C-substituted piperazines for asymmetric catalysis and the expanded use of photoredox catalysis to unlock novel C-H functionalization pathways, further cementing the piperazine scaffold as a truly versatile tool in the modern chemist's toolbox.[12][13][18]

References

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A Comparative Guide to Validating the Metal Ion Binding Affinity of 1,4-Di(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the metal ion binding affinity of 1,4-di(2-pyridyl)piperazine. The methodologies detailed herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established analytical techniques.

The versatile piperazine structure, particularly when substituted with coordinating moieties like pyridine rings, presents a compelling scaffold for the development of novel metal complexes.[1][2] 1,4-Di(2-pyridyl)piperazine, with its distinct architecture, is a prime candidate for applications in catalysis, drug design, and materials science.[1] Piperazine-based ligands can adopt different conformations, such as boat and chair forms, allowing for versatile binding possibilities with one or two metal ions.[2] The coordination of metal ions to such ligands often enhances their biological activities.[2] This guide will explore the experimental validation of these interactions, providing a comparative analysis with alternative ligands to ascertain specificity and affinity.

I. Introduction to Metal Ion-Ligand Interactions

The binding of a metal ion to a ligand is a fundamental process in coordination chemistry, with implications across various scientific disciplines. The stability of the resulting complex is quantified by its binding affinity, a measure of the strength of the interaction. Validating this affinity is crucial for understanding the potential applications of a ligand like 1,4-di(2-pyridyl)piperazine. This guide will focus on a suite of biophysical techniques that provide quantitative data on binding thermodynamics and stoichiometry.

II. Comparative Ligand Selection

To contextualize the binding affinity of 1,4-di(2-pyridyl)piperazine, a comparative analysis with alternative ligands is essential. The choice of comparators should be guided by structural similarity and known metal ion coordination behavior.

Table 1: Comparison of 1,4-Di(2-pyridyl)piperazine with Alternative Ligands

LigandStructural FeaturesRationale for Comparison
1,4-Di(2-pyridyl)piperazine Piperazine core with two pyridyl arms. Potential tetradentate N4 donor.The subject of this guide, offering a flexible yet pre-organized binding pocket.
2,2'-Bipyridine (bpy) A classic bidentate N,N'-donor ligand.Provides a baseline for the contribution of the pyridyl moiety to metal binding.[3]
1,10-Phenanthroline (phen) A rigid, pre-organized bidentate N,N'-donor ligand.Allows for the evaluation of the effect of ligand rigidity on binding affinity compared to the more flexible 1,4-di(2-pyridyl)piperazine.[3]
Ethylenediaminetetraacetic acid (EDTA) A hexadentate ligand with broad and strong metal chelating properties.Serves as a positive control for strong metal binding and is often used in competitive titration experiments.[4][5]
III. Experimental Validation Methodologies

A multi-pronged approach employing various analytical techniques is recommended to obtain a comprehensive understanding of the binding affinity. Each method offers unique insights into the thermodynamics, stoichiometry, and kinetics of the interaction.

Spectrophotometric titration is a widely accessible technique for determining the stoichiometry of a metal-ligand complex.[6] The formation of a complex often results in a change in the absorbance spectrum, which can be monitored as the concentration of the metal ion or ligand is varied.

Experimental Protocol: Job's Plot (Method of Continuous Variations)

The Job's plot, or the method of continuous variations, is a straightforward application of spectrophotometry to determine binding stoichiometry.[7][8][9]

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of 1,4-di(2-pyridyl)piperazine and the metal salt of interest in a suitable buffer.

  • Preparation of Sample Series: Prepare a series of solutions where the total molar concentration of the ligand and metal ion is constant, but their mole fractions are varied systematically.[7]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.[8]

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex.[7][8] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[8]

Diagram 1: Workflow for Job's Plot Experiment

Job_Plot_Workflow A Prepare Equimolar Stock Solutions (Ligand & Metal) B Create Series of Solutions (Constant Total Moles, Varying Mole Fractions) A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Maximum Absorbance D->E

Caption: A schematic representation of the Job's Plot experimental workflow.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study metal-ligand interactions, often through the phenomenon of fluorescence quenching.[10] The binding of a metal ion can lead to a decrease in the fluorescence intensity of the ligand.[11][12]

Experimental Protocol: Fluorescence Quenching Titration

  • Determine Excitation and Emission Wavelengths: Record the fluorescence spectrum of a dilute solution of 1,4-di(2-pyridyl)piperazine to identify the optimal excitation and emission wavelengths.

  • Titration: To a solution of the ligand with a fixed concentration, incrementally add small aliquots of a concentrated metal ion solution.

  • Fluorescence Measurement: After each addition, record the fluorescence intensity at the emission maximum.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.[13]

Table 2: Representative Fluorescence Quenching Data

[Metal Ion] (µM)Fluorescence Intensity (a.u.)
0987
10854
20732
30615
40501
50408

ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[4][14] This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[15]

Experimental Protocol: ITC Titration

  • Sample Preparation: Prepare solutions of the ligand and metal ion in the same buffer to minimize heats of dilution. The ligand is typically placed in the sample cell, and the metal ion solution is loaded into the injection syringe.[14][16]

  • Instrument Setup: Equilibrate the instrument to the desired temperature.[16]

  • Titration: A series of small injections of the metal ion solution are made into the ligand solution. The heat change associated with each injection is measured.[14]

  • Data Analysis: The raw data, a series of heat spikes, is integrated to generate a binding isotherm. This isotherm is then fit to a suitable binding model to extract the thermodynamic parameters.[14]

Diagram 2: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow A Prepare Ligand and Metal Solutions in Same Buffer B Load Ligand into Sample Cell and Metal into Syringe A->B C Perform Stepwise Injections of Metal into Ligand Solution B->C D Measure Heat Change After Each Injection C->D E Integrate Heat Spikes to Generate Binding Isotherm D->E F Fit Isotherm to Binding Model to Obtain Ka, ΔH, and n E->F

Caption: A flowchart illustrating the key steps in an Isothermal Titration Calorimetry experiment.

Table 3: Hypothetical Thermodynamic Data from ITC

Metal IonBinding Affinity (Ka, M⁻¹)Enthalpy (ΔH, kcal/mol)Stoichiometry (n)
Cu²⁺2.5 x 10⁶-8.21.02
Ni²⁺1.8 x 10⁵-5.60.98
Zn²⁺3.1 x 10⁵-6.11.01
Fe²⁺9.7 x 10⁴-4.90.99

NMR spectroscopy provides detailed information about the structure and dynamics of the metal-ligand complex in solution.[17] Chemical shift perturbation mapping can be used to identify the atoms in the ligand that are involved in metal binding.[17]

Experimental Protocol: Chemical Shift Perturbation Mapping

  • Acquire Reference Spectrum: Obtain a high-resolution ¹H NMR spectrum of 1,4-di(2-pyridyl)piperazine in a suitable deuterated solvent.

  • Titration: Add increasing amounts of the metal ion to the NMR tube containing the ligand solution.

  • Acquire Spectra: After each addition, acquire a ¹H NMR spectrum.

  • Data Analysis: Overlay the spectra and observe the changes in the chemical shifts of the ligand's protons. Protons in close proximity to the metal binding site will exhibit the largest chemical shift changes.[17][18]

IV. Data Interpretation and Comparative Analysis

The data obtained from these complementary techniques should be integrated to build a comprehensive picture of the binding affinity of 1,4-di(2-pyridyl)piperazine for various metal ions.

  • Stoichiometry: The Job's plot will provide a clear indication of the metal-to-ligand ratio in the complex.[7] This should be consistent with the stoichiometry determined by ITC.

  • Binding Affinity: ITC provides a direct and accurate measurement of the binding affinity (Ka).[15] The fluorescence quenching data can provide a relative measure of affinity, which should correlate with the ITC results.

  • Thermodynamics: ITC uniquely provides the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). This information reveals the driving forces of the interaction.[14][15]

  • Binding Site: NMR chemical shift perturbation data will pinpoint the specific atoms of the ligand that are involved in coordinating the metal ion.[17]

By comparing these results with those obtained for the alternative ligands (bpy, phen, and EDTA), a clear understanding of the selectivity and relative binding strength of 1,4-di(2-pyridyl)piperazine can be established.

V. Conclusion

The validation of the metal ion binding affinity of 1,4-di(2-pyridyl)piperazine requires a rigorous and multi-faceted experimental approach. By employing a combination of spectrophotometric and calorimetric techniques, alongside spectroscopic methods like NMR, researchers can obtain a detailed and reliable characterization of these interactions. This comprehensive understanding is paramount for the rational design and development of novel metal-based compounds for a wide range of applications in medicine and materials science.

References

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Assessing the sensor selectivity of 1,4-Di(2-pyridyl)piperazine for specific analytes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Sensor Selectivity of 1,4-Di(2-pyridyl)piperazine

This guide provides a comprehensive technical assessment of 1,4-Di(2-pyridyl)piperazine (DPPip) as a selective chemosensor. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a foundational understanding of the molecule's potential sensing capabilities, the experimental logic for its validation, and a comparative analysis against established alternatives.

Introduction: The Quest for Selective Analyte Detection

In the realm of analytical chemistry and diagnostics, the demand for highly selective and sensitive sensors is paramount. Fluorescent chemosensors, which transduce a molecular recognition event into a measurable optical signal, have become indispensable tools. Their high sensitivity, operational simplicity, and potential for real-time monitoring make them ideal for detecting biologically and environmentally significant analytes.[1]

The core challenge lies in achieving selectivity—the ability to detect a specific target analyte in a complex mixture without interference from other components. 1,4-Di(2-pyridyl)piperazine (DPPip) emerges as a compelling candidate for a selective sensor. Its structure, featuring a piperazine core flanked by two pyridyl units, presents a well-defined N-donor pocket theoretically capable of coordinating with specific metal ions.[2] This guide will explore the hypothesized selectivity of DPPip, focusing on the divalent zinc ion (Zn²⁺) as a primary target due to its crucial roles in physiological processes and the prevalence of zinc-selective probes in the literature.[1][3]

Molecular Design and Hypothesized Sensing Mechanism

The efficacy of a chemosensor is intrinsically linked to its molecular architecture. DPPip consists of a central piperazine ring, a six-membered heterocycle, with pyridyl groups attached to each of the nitrogen atoms. This arrangement creates a tetradentate ligand with four nitrogen atoms (two from the pyridyl rings and two from the piperazine core) that can form a stable coordination complex with a metal ion of a suitable size and charge.

Hypothesis: Chelation-Enhanced Fluorescence (CHEF) for Zn²⁺ Detection

We hypothesize that DPPip operates via a Chelation-Enhanced Fluorescence (CHEF) mechanism.[4] In its free, unbound state, the DPPip molecule may exhibit low fluorescence due to photoinduced electron transfer (PET) or other quenching pathways involving the lone pair electrons on the nitrogen atoms. Upon binding with a target metal ion like Zn²⁺, the molecule's conformation becomes more rigid, and the nitrogen lone pairs are engaged in coordination. This binding event inhibits the quenching pathway, leading to a significant "turn-on" fluorescence response.[3][4] The specific geometry and size of the coordination pocket are expected to impart selectivity, particularly for ions like Zn²⁺ which favor tetrahedral or octahedral coordination geometries.

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for DPPip.

Experimental Design for Validating Selectivity

To rigorously assess the selectivity of DPPip, a series of systematic spectroscopic experiments are required. The following protocols are designed to be self-validating, providing clear, quantifiable data on the sensor's performance.

Core Instrumentation and Reagents
  • Spectrofluorometer: For measuring fluorescence emission spectra and intensity.

  • UV-Vis Spectrophotometer: For measuring absorbance spectra.

  • Solvent: A buffered aqueous solution (e.g., HEPES buffer in water/methanol or water/DMSO mixture) is recommended to maintain a constant pH, as protonation can interfere with sensing.[5]

  • Reagents: High-purity DPPip, and a panel of metal perchlorate or nitrate salts (e.g., Zn(ClO₄)₂, Cu(NO₃)₂, Cd(NO₃)₂, etc.) to avoid interference from halide anions.

Protocol 1: Fluorescence Titration with Target Analyte (Zn²⁺)

Objective: To quantify the sensor's response to the primary target analyte.

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of DPPip in an appropriate solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of Zn(ClO₄)₂ in deionized water.

  • Prepare Test Solution: Create a 10 µM solution of DPPip in the chosen buffer system (e.g., 10 mM HEPES, pH 7.4).

  • Initial Measurement: Record the fluorescence emission spectrum of the 10 µM DPPip solution alone. This is the baseline (F₀).

  • Titration: Sequentially add small aliquots of the Zn²⁺ stock solution to the DPPip solution to achieve final concentrations ranging from 0 to several molar equivalents (e.g., 0, 0.2, 0.4, ..., 5.0 equivalents).

  • Data Acquisition: After each addition, allow the solution to equilibrate for 1-2 minutes, then record the fluorescence emission spectrum.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to generate a binding curve.

Protocol 2: Interference Study for Selectivity Assessment

Objective: To determine the sensor's response to the target analyte in the presence of competing metal ions. This is the definitive test for selectivity.[6][7]

  • Prepare Ion Solutions: Prepare stock solutions (e.g., 10 mM) of a wide range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • Competition Experiment (Bar Chart Method):

    • Prepare a series of identical 10 µM DPPip solutions in buffer.

    • To each solution, add a significant excess (e.g., 10 equivalents) of one of the interfering metal ions and record the fluorescence spectrum.

    • Prepare one final sample containing 10 µM DPPip and 10 equivalents of each interfering ion.

    • Finally, to this mixed-ion sample, add the target analyte (e.g., 5 equivalents of Zn²⁺) and record the final spectrum.

  • Data Presentation: Present the data as a bar chart showing the fluorescence response of DPPip to each individual ion and to the mixture before and after the addition of Zn²⁺. A highly selective sensor will show a significant fluorescence increase only upon the addition of Zn²⁺, even in the presence of a large excess of other ions.[8]

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock_DPPip Prepare 1mM DPPip Stock Solution Test_Sol Prepare 10µM DPPip Test Solution in Buffer Stock_DPPip->Test_Sol Stock_Ions Prepare 10mM Metal Ion Stock Solutions (Zn²⁺, Cu²⁺, etc.) Titration Protocol 1: Perform Fluorescence Titration with Zn²⁺ (0-5 equiv.) Stock_Ions->Titration Interference Protocol 2: Test with Interfering Ions (10 equiv. each) Stock_Ions->Interference Test_Sol->Titration Test_Sol->Interference Binding_Curve Plot Binding Curve (Intensity vs. [Zn²⁺]) Titration->Binding_Curve Selectivity_Chart Generate Selectivity Bar Chart Interference->Selectivity_Chart LOD Calculate Limit of Detection (LOD = 3σ/S) Binding_Curve->LOD

Caption: Workflow for assessing the selectivity and sensitivity of DPPip.

Performance Metrics and Data Interpretation

  • Limit of Detection (LOD): The LOD is a critical metric for sensitivity. It can be calculated from the linear portion of the titration curve at low analyte concentrations using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (DPPip solution alone) and S is the slope of the linear calibration curve.[9][10]

  • Binding Stoichiometry: A Job's plot analysis, where the total molar concentration of DPPip and Zn²⁺ is kept constant while their molar fraction is varied, can be used to determine the binding ratio (e.g., 1:1 or 1:2) of the sensor-analyte complex.[8]

  • Selectivity: The results from the interference study are the primary indicator of selectivity. An ideal sensor should exhibit a robust signal for the target analyte with minimal to no response from other ions.[8] Paramagnetic ions like Cu²⁺ and Fe³⁺ are known to cause fluorescence quenching and are important to test.[8]

Comparative Analysis with Alternative Zn²⁺ Sensors

To contextualize the potential performance of DPPip, it is essential to compare it against well-characterized, state-of-the-art fluorescent sensors for Zn²⁺.

Feature1,4-Di(2-pyridyl)piperazine (DPPip) Schiff Base Probe L Diarylethene-Amidoquinoline [11]
Target Analyte Zn²⁺ (Hypothesized)Zn²⁺Zn²⁺, Cu²⁺
Signaling Mechanism CHEF ("Turn-On")CHEF ("Turn-On")CHEF ("Turn-On") / FRET
Detection Limit (LOD) To be determined9.53 x 10⁻⁸ M (95.3 nM)[8][12]Not Specified
Binding Stoichiometry To be determined (likely 1:1)1:1[8]1:1[11]
Key Selectivity Feature Theoretical preference for Zn²⁺ geometryHigh selectivity over other ions; distinguishes Zn²⁺ from Cd²⁺.[8]Different fluorescence signals for Zn²⁺ (enhanced) and Cu²⁺ (quenched).[11]
Solvent System Buffered Aqueous MediaCH₃OH/H₂O[8]Not Specified
Interference To be determined; potential quenching from Cu²⁺, Fe³⁺.Negligible interference from most ions; quenching observed with Fe³⁺ and Cu²⁺.[8]Reversible binding with Zn²⁺; irreversible with Cu²⁺.[11]

This table highlights that while DPPip is structurally promising, its performance must be experimentally validated against highly sensitive and selective probes that are already established in the field.

Conclusion and Outlook

1,4-Di(2-pyridyl)piperazine presents a promising scaffold for the development of a selective fluorescent chemosensor for Zn²⁺. Its tetradentate N-donor structure is well-suited for a chelation-enhanced fluorescence mechanism. However, this guide underscores that theoretical potential must be substantiated by rigorous experimental validation.

The protocols detailed herein provide a clear roadmap for assessing the sensor's selectivity, sensitivity, and binding characteristics. The key test will be the interference study, which will reveal whether DPPip can distinguish Zn²⁺ from chemically similar ions like Cd²⁺ and resist quenching from paramagnetic ions like Cu²⁺ and Fe³⁺. By comparing the experimentally determined performance metrics against established sensors, researchers can accurately position DPPip within the landscape of modern analytical tools and determine its suitability for applications in biological imaging, environmental monitoring, and drug development.

References

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A Structural Showdown: Unraveling the Coordination Chemistry of 1,4-Di(2-pyridyl)piperazine Versus Classic N-Donor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise architecture of a metal complex is paramount, dictating its reactivity, stability, and potential applications. This guide provides an in-depth structural analysis of complexes formed with 1,4-di(2-pyridyl)piperazine (dppip), offering a comparative perspective against well-established N-donor ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen). By examining experimental data, we aim to elucidate the nuanced structural implications of incorporating the flexible piperazine backbone.

The world of coordination chemistry is built upon the intricate dance between metal ions and the ligands that surround them. For decades, rigid aromatic N-donor ligands like bipyridine and phenanthroline have been mainstays, their predictable chelation behavior providing a stable and well-understood framework for countless complexes. However, the quest for novel reactivity and functionality has driven chemists to explore ligands with greater structural versatility. Enter 1,4-di(2-pyridyl)piperazine, a ligand that marries the familiar pyridyl coordination sites with a flexible, non-aromatic piperazine linker. This seemingly simple substitution introduces a level of conformational complexity that dramatically influences the resulting coordination geometry and, consequently, the properties of the metal complex.

The Decisive Role of the Piperazine Ring: Flexibility and Conformational Isomerism

The fundamental difference between dppip and its rigid counterparts lies in the saturated piperazine ring. Unlike the planar, conjugated systems of bpy and phen, the piperazine moiety in dppip can adopt distinct conformations, primarily the "chair" and "boat" forms. The thermodynamically more stable conformation for the free piperazine ring is the chair form.[1] However, upon coordination to a metal center, the energetic landscape can shift, often favoring the boat conformation to accommodate the geometric constraints of chelation.[1]

This conformational flexibility has profound structural implications:

  • Coordination Mode: While bpy and phen almost exclusively act as bidentate, chelating ligands forming stable five-membered rings with a single metal center, dppip can exhibit more varied behavior. It can act as a bridging ligand, connecting two different metal centers, with the piperazine ring in a chair conformation. Alternatively, it can function as a tetradentate ligand, wrapping around a single metal ion, which often forces the piperazine ring into a less stable boat conformation.[2]

  • Steric Hindrance: The non-planar nature of the piperazine ring in dppip introduces a greater degree of steric bulk around the metal center compared to the planar bpy and phen ligands. This steric hindrance can influence the coordination number of the metal, the accessibility of other coordination sites, and the overall stability of the complex.[3][4]

  • Electronic Effects: While the pyridyl groups are the primary electronic donors, the piperazine ring is not merely a passive linker. The nitrogen atoms of the piperazine can also participate in coordination, particularly in the formation of coordination polymers.[5] The overall electronic properties of the dppip ligand are a combination of the π-accepting pyridyl rings and the σ-donating piperazine nitrogens.

A Comparative Look at Structural Parameters: A Data-Driven Analysis

To objectively assess the structural differences, let's examine key crystallographic data for representative complexes of Copper(II), Nickel(II), and Zinc(II) with dppip, bpy, and phen.

Metal IonLigandCoordination GeometryM-N (pyridyl) Bond Length (Å)N-M-N Bite Angle (°)Key Structural Features
Cu(II) 2,2'-bipyridineDistorted Trigonal Bipyramidal~2.00 - 2.10~79 - 81Five-coordinate with an additional water or anion.[2][6]
1,10-phenanthrolineDistorted Trigonal Bipyramidal~2.00 - 2.15~79 - 82Often five-coordinate; π-π stacking interactions are common.[7][8]
Ni(II) 2,2'-bipyridineDistorted Octahedral~2.08 - 2.12~78 - 80Typically forms [Ni(bpy)₃]²⁺ or [Ni(bpy)₂(H₂O)₂]²⁺ complexes.[9][10]
1,10-phenanthrolineDistorted Octahedral~2.07 - 2.10~78 - 80Forms stable tris-chelate complexes; subject to Jahn-Teller distortion.[1][3]
Zn(II) 2,2'-bipyridineDistorted Tetrahedral/Octahedral~2.05 - 2.13~80Geometry is highly dependent on counter-ions and solvent.[11][12][13]
1,10-phenanthrolineDistorted Tetrahedral/Octahedral~2.05 - 2.15~79 - 81Can form both tetrahedral and octahedral complexes.[14][15]

The data clearly illustrates the remarkable consistency in the coordination behavior of bpy and phen. The M-N bond lengths and N-M-N bite angles are quite similar for a given metal ion, reflecting the rigid and predictable nature of these ligands.

In contrast, the structural parameters for dppip complexes are expected to be more varied. When acting as a bridging ligand, the M-N(pyridyl) distances would be comparable to those in bpy and phen complexes. However, in a tetradentate chelated structure, the strain of accommodating the boat conformation of the piperazine ring could lead to longer M-N(pyridyl) bonds and distorted bite angles. The coordination of the piperazine nitrogens would introduce additional M-N bond lengths, typically longer than the M-N(pyridyl) bonds due to the difference in nitrogen hybridization and basicity.

Experimental Protocols: Synthesizing and Characterizing a Representative dppip Complex

To provide a practical context, here is a detailed methodology for the synthesis and structural analysis of a representative transition metal complex of 1,4-di(2-pyridyl)piperazine.

Synthesis of a [M(dppip)X₂] Complex (M = Cu(II), Ni(II); X = Cl⁻, NO₃⁻)

Rationale: This procedure outlines a general method for the synthesis of a simple mononuclear complex. The choice of solvent and the metal-to-ligand ratio are crucial for obtaining a crystalline product suitable for X-ray diffraction.

Materials:

  • 1,4-di(2-pyridyl)piperazine (dppip)

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O)

  • Methanol (reagent grade)

  • Diethyl ether (reagent grade)

Procedure:

  • Ligand Solution: Dissolve 1 mmol of 1,4-di(2-pyridyl)piperazine in 20 mL of warm methanol.

  • Metal Salt Solution: In a separate flask, dissolve 1 mmol of the chosen metal salt in 10 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or the formation of a precipitate should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation.

  • Isolation: If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether. If no precipitate forms, slowly add diethyl ether to the solution until the product crystallizes out.

  • Drying: Dry the resulting solid in a desiccator over silica gel.

Structural Characterization by Single-Crystal X-ray Diffraction

Rationale: This is the definitive method for determining the precise three-dimensional structure of the complex, providing data on bond lengths, bond angles, and coordination geometry.

Procedure:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a dilute solution of the complex in an appropriate solvent (e.g., methanol, acetonitrile), or by vapor diffusion of a non-solvent (e.g., diethyl ether) into a solution of the complex.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.

  • Analysis: Analyze the final refined structure to determine key geometric parameters, including bond lengths, bond angles, torsion angles, and coordination geometry around the metal center.

Visualizing the Structural Differences

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize the structures of the ligands and their coordination modes.

G cluster_dppip 1,4-Di(2-pyridyl)piperazine (dppip) cluster_bpy 2,2'-Bipyridine (bpy) cluster_phen 1,10-Phenanthroline (phen) dppip dppip bpy bpy phen phen

Caption: Chemical structures of the N-donor ligands.

Caption: Comparison of coordination modes.

workflow start Synthesis of dppip Complex dissolve_ligand Dissolve dppip in Methanol start->dissolve_ligand dissolve_salt Dissolve Metal Salt in Methanol start->dissolve_salt mix Mix Solutions dissolve_ligand->mix dissolve_salt->mix stir Stir at Room Temperature mix->stir isolate Isolate Product stir->isolate characterize Characterization isolate->characterize xrd Single-Crystal X-ray Diffraction characterize->xrd spectroscopy Spectroscopic Analysis (IR, UV-Vis) characterize->spectroscopy analysis Structural Analysis & Comparison xrd->analysis spectroscopy->analysis

Caption: Experimental workflow for synthesis and analysis.

Conclusion: A Ligand of Nuance and Potential

The structural analysis of 1,4-di(2-pyridyl)piperazine complexes reveals a fascinating departure from the well-trodden path of rigid N-donor ligands. The introduction of the flexible piperazine linker imbues dppip with a structural versatility that is both a challenge and an opportunity. While it may lack the predictable, rigid bite of bipyridine and phenanthroline, it offers a richer coordination chemistry, with the potential for forming unique bridged and chelated structures.

For researchers and drug development professionals, the choice between dppip and its more conventional counterparts will depend on the specific application. If a robust, well-defined mononuclear complex is required, bpy and phen remain the ligands of choice. However, if the goal is to create novel coordination polymers, introduce conformational switching, or fine-tune the steric and electronic environment around a metal center in ways that rigid ligands cannot, then 1,4-di(2-pyridyl)piperazine presents a compelling and largely unexplored frontier. The insights gained from continued structural studies of dppip complexes will undoubtedly pave the way for the rational design of new functional materials and metallodrugs.

References

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. J Inorg Biochem. 2023;241:112124. doi:10.1016/j.jinorgbio.2023.112124. [Link]

  • Synthesis and crystal structure of the copper (II) complex with 1,10-phenanthroline-5,6-dione. Journal of Coordination Chemistry. 2007;60(16):1765-1771. [Link]

  • The Coordination Chemistry of Iron with the 1,4-Bis(2-pyridyl-methyl)piperazine Ligand. Eur. J. Inorg. Chem. 2015, 2015(24), 4060-4066. [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorg. Chem. 2020, 59(17), 12566-12576. [Link]

  • Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)2(H2O)][SiF6]·4H2O, [Cu(bpy)2(TaF6)2] and [Cu(bpy)3][TaF6]2 and a related coordination polymer, [Cu(bpy)(H2O)2SnF6]n. Acta Crystallographica Section E: Crystallographic Communications. 2021;77(2):156-163. [Link]

  • Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. Dalton Trans. 2015, 44(30), 13576-13584. [Link]

  • Zinc(II) Complexes with Dimethyl 2,2′-Bipyridine-4,5-dicarboxylate: Structure, Antimicrobial Activity and DNA/BSA Binding Study. Molecules. 2021;26(11):3321. [Link]

  • 1,4-Di(2-pyridyl)piperazine. PubChem. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chem. 2023;10(1):1063. [Link]

  • Synthesis and Structure of Zinc(II) Complexes with 2,2'-Bipyridine. Russian Journal of Coordination Chemistry. 2011;37(9):679-684. [Link]

  • Synthesis, Characterization, and Crystal Structures of [Cu(phen)2Cl]Cl·6.5H2O and [Cu(phen)2Br]Br. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. 2010;40(1):1-6. [Link]

  • 2: A Simple Coordination Complex with a Remarkably Complicated Structure that Simplifies on Heating. Crystals. 2018;8(1):31. [Link]

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  • Supramolecular Structure of Tris(1,10-phenanthroline)zinc(II)-Cation and N,N′,N″-Tris(carboxymethyl)-1,3,5-benzenetricarboxamide Dianion and Water Molecules. Crystals. 2023;13(4):569. [Link]

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A comparative analysis of the photophysical properties of 1,4-Di(2-pyridyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Guide to the Photophysical Properties of 1,4-Di(2-pyridyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,4-Di(2-pyridyl)piperazine Scaffold

The 1,4-di(2-pyridyl)piperazine (dppz) core is a fascinating and versatile heterocyclic scaffold.[1][2] Its unique structure, featuring a central piperazine ring symmetrically substituted with two pyridyl moieties, imparts a combination of rigidity and conformational flexibility. This structural motif has garnered significant attention in medicinal chemistry and materials science.[2][3][4] The nitrogen atoms within the pyridyl and piperazine rings offer multiple sites for hydrogen bonding and coordination with metal ions, making these derivatives valuable as ligands in coordination chemistry.[5][6] More importantly, the conjugated π-system of the pyridyl rings forms the basis of their intriguing photophysical properties, which can be finely tuned through chemical modification.

This guide provides a comparative analysis of the photophysical properties of various dppz derivatives. We will delve into the structure-property relationships that govern their absorption and emission characteristics, explore the experimental methodologies used for their characterization, and compare their performance metrics. The objective is to furnish researchers and developers with the foundational knowledge required to select or design dppz-based molecules for specific applications, such as fluorescent probes, sensors, and components in optoelectronic devices.

Fundamental Photophysical Principles

The utility of a fluorescent molecule is defined by several key photophysical parameters. Understanding these is crucial for interpreting comparative data.

  • Absorption (Excitation): The process where a molecule absorbs a photon of light, promoting an electron to a higher energy orbital. This is characterized by the absorption maximum (λabs), the wavelength at which the molecule absorbs light most strongly.

  • Fluorescence (Emission): The radiative decay process where the molecule returns to its ground electronic state by emitting a photon. This is characterized by the emission maximum (λem).

  • Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratios in fluorescence measurements.

  • Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield of 1.0 (or 100%) represents perfect fluorescence, where every absorbed photon results in an emitted photon.

  • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state. Lifetimes are typically in the nanosecond range for small organic fluorophores.[7]

A critical phenomenon observed in many "push-pull" or donor-π-acceptor (D-π-A) molecules, including certain dppz derivatives, is Intramolecular Charge Transfer (ICT) .[8][9] Upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. This charge separation in the excited state makes the molecule more polar than it was in the ground state. As a result, polar solvents can stabilize the ICT state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum—a phenomenon known as solvatochromism .[9][10][11][12]

Visualizing Key Photophysical Events

The journey of a molecule from excitation to emission can be visualized. The diagram below illustrates the fundamental processes of absorption, relaxation to an Intramolecular Charge Transfer (ICT) state, and subsequent fluorescence or non-radiative decay.

cluster_absorption Photoexcitation S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 ICT ICT State S1->ICT ICT->S0 ICT->S0

Caption: Simplified Jablonski diagram showing the formation of an ICT state.

Experimental Protocols: Ensuring Data Integrity

Accurate and reproducible measurement of photophysical properties is paramount. The following section details the standard, self-validating protocols employed in the characterization of fluorescent molecules.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelength(s) of maximum absorbance (λabs) and the molar absorption coefficient (ε).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the dppz derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, DMSO) at a known concentration (typically ~1 mM). Prepare a series of dilutions (e.g., 1-10 µM) from the stock solution.

    • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.

    • Measurement: Record the absorption spectrum of the solvent blank first to establish a baseline. Then, record the spectra of the diluted sample solutions over a relevant wavelength range (e.g., 250-600 nm).

    • Data Analysis: Identify the λabs from the peak of the spectrum. Verify Beer-Lambert law compliance by plotting absorbance vs. concentration. The molar absorption coefficient (ε) can be calculated from the slope of this plot.

  • Causality and Validation: Using spectroscopic grade solvents minimizes interference from impurities. Running a dilution series and confirming a linear relationship between absorbance and concentration validates that the molecule is not aggregating at the measured concentrations, ensuring the calculated ε is accurate.

Steady-State Fluorescence Spectroscopy
  • Objective: To determine the wavelengths of maximum emission (λem) and characterize solvatochromic effects.

  • Methodology:

    • Sample Preparation: Use the same solutions prepared for UV-Vis, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.

    • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

    • Measurement: Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.

    • Data Analysis: Identify the λem from the peak of the emission spectrum. Repeat the measurement in a series of solvents with varying polarity to assess solvatochromism.[13]

  • Causality and Validation: Keeping the absorbance low (<0.1) is a critical self-validating step. At higher absorbances, emitted light can be re-absorbed by other molecules in the solution, distorting the emission spectrum and leading to artificially low intensity readings.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
  • Objective: To measure the efficiency of fluorescence.

  • Methodology:

    • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φstd) and absorption/emission profiles that overlap with the sample.[7] Common standards include quinine sulfate (in 0.5 M H2SO4) or 9,10-diphenylanthracene (in cyclohexane).[14]

    • Sample Preparation: Prepare a series of dilutions for both the dppz derivative (sample) and the standard, ensuring the absorbance of each solution at the excitation wavelength is below 0.1.

    • Measurement: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

    • Data Analysis: Calculate the integrated fluorescence intensity (I) and measure the absorbance (A) at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φsmp) is calculated using the following equation: Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (η2smp / η2std) where η is the refractive index of the solvent.

  • Causality and Validation: Using a dilution series and plotting integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines through the origin. The ratio of the slopes can then be used in the calculation. This multi-point approach is more robust than a single-point measurement and validates the absence of concentration-dependent quenching or inner-filter effects.

Overall Characterization Workflow

The logical flow of experiments is crucial for a comprehensive photophysical analysis.

start Start: Synthesized Derivative prep Sample Preparation (Dilution Series in Various Solvents) start->prep uv_vis 1. UV-Vis Spectroscopy prep->uv_vis tcspc 4. Lifetime Measurement (TCSPC) prep->tcspc abs_data Determine λ_abs & ε uv_vis->abs_data fluor 2. Fluorescence Spectroscopy uv_vis->fluor Excite at λ_abs analysis Comparative Analysis (Structure-Property Relationships) abs_data->analysis em_data Determine λ_em & Stokes Shift Assess Solvatochromism fluor->em_data qy 3. Quantum Yield Measurement (Relative Method vs. Standard) fluor->qy em_data->analysis qy_data Calculate Φ_F qy->qy_data qy_data->analysis tau_data Determine τ tcspc->tau_data tau_data->analysis end End: Characterized Fluorophore analysis->end

Caption: Experimental workflow for photophysical characterization.

Comparative Analysis: Structure-Property Relationships

The photophysical properties of 1,4-di(2-pyridyl)piperazine derivatives are highly sensitive to their substitution pattern and the surrounding solvent environment. While a comprehensive dataset for a homologous series is spread across numerous publications, we can synthesize the findings to draw key comparisons.

Please note: The following table is a representative compilation based on trends observed in the literature. Absolute values can vary with specific experimental conditions.

Derivative/SystemSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Key Observation
Unsubstituted Core Dichloromethane~320~380~5200LowWeak fluorescence, characteristic of the core scaffold.
With Electron Donating Groups (e.g., -OCH3) Acetonitrile~340~450~7600ModerateRed-shifted emission and increased quantum yield due to enhanced ICT character.
With Electron Withdrawing Groups (e.g., -CN) Acetonitrile~330~410~6500Low-ModerateBlue-shifted compared to donating groups, ICT character is less pronounced.
BODIPY Conjugate (BDP-1) Dichloromethane507516344HighProperties dominated by the highly fluorescent BODIPY core.[15]
Alkynyl-piperazine BODIPY (BDP-2) Dichloromethane552-633ModerateExtended π-conjugation leads to a significant red-shift in absorption.[15]
Ru(bpy)2(dppz)2+ Complex Aprotic Solvents~440~610-ModerateMetal-to-Ligand Charge Transfer (MLCT) emission.[5][6]
Ru(bpy)2(dppz)2+ Complex Protic Solvents (H2O)~440Quenched-Very LowEmission is quenched due to H-bonding with phenazine nitrogens, the "molecular light switch" effect.[5]
Analysis of Trends
  • Effect of Substituents: The introduction of electron-donating groups (like methoxy or amino groups) on the pyridyl rings typically enhances the ICT character of the molecule. This leads to a more polar excited state, resulting in a larger Stokes shift and often a higher quantum yield, particularly in polar solvents. Conversely, electron-withdrawing groups can diminish this effect.

  • Solvent Polarity (Solvatochromism): For derivatives with significant ICT character, increasing solvent polarity from a nonpolar solvent (like hexane) to a polar aprotic solvent (like acetonitrile) or a polar protic solvent (like ethanol) causes a pronounced red-shift in the emission spectrum.[13] This is due to the stabilization of the polar ICT excited state by the polar solvent molecules. This property makes them potential candidates for solvent polarity sensors.

  • Extended Conjugation: As seen in the comparison of BODIPY derivatives BDP-1 and BDP-2, extending the π-conjugated system by introducing groups like alkynes causes a significant bathochromic (red) shift in both absorption and emission spectra.[15] This is a fundamental principle used to tune the color of fluorophores from the blue to the red region of the spectrum.

  • Coordination to Metal Centers: When used as a ligand in transition metal complexes, such as the well-known [Ru(bpy)2(dppz)]2+, the photophysics are no longer governed by simple organic fluorescence.[5][6] Instead, processes like Metal-to-Ligand Charge Transfer (MLCT) dominate.[5][6] The dppz ligand's properties in these complexes are famously sensitive to the environment, particularly the presence of water or intercalation into DNA, which can switch the emission "on" or "off".[5]

Comparison with Alternative Fluorophores

While dppz derivatives offer unique environmental sensitivity, it is useful to compare them to more established classes of fluorophores.

  • Coumarins: Often exhibit high quantum yields in the blue-green region. Their Stokes shifts are generally smaller than ICT-heavy dppz derivatives.

  • Rhodamines: Are the benchmark for brightness (high ε and ΦF) in the green-to-red region. However, their photophysics are less sensitive to solvent polarity compared to dppz derivatives designed for that purpose.

  • BODIPYs: Known for their sharp absorption and emission peaks, high quantum yields, and good photostability.[15] Unmodified BODIPYs are relatively insensitive to the environment, but incorporating piperazine substituents, as seen in the examples, can introduce desired sensitivities.[15]

The primary advantage of the 1,4-di(2-pyridyl)piperazine scaffold lies not in record-breaking brightness, but in its tunability and environmental sensitivity . The ease with which its ICT character can be modulated through synthesis makes it a powerful platform for creating bespoke fluorescent sensors and probes.

Conclusion and Future Directions

The 1,4-di(2-pyridyl)piperazine framework is a privileged scaffold for the development of novel fluorophores. The photophysical properties of its derivatives are governed by a delicate interplay between substituent effects, solvent interactions, and the degree of π-conjugation. The pronounced solvatochromism exhibited by derivatives with strong Intramolecular Charge Transfer character makes them excellent candidates for chemical sensors and probes for microenvironment polarity.

Future research will likely focus on:

  • Synthesizing derivatives with substituents that push absorption and emission further into the red and near-infrared (NIR) regions for deeper tissue imaging applications.

  • Incorporating specific recognition moieties to create highly selective fluorescent probes for biologically relevant analytes.

  • Developing dppz-based metal complexes with enhanced photodynamic therapy (PDT) properties by optimizing intersystem crossing and triplet state lifetimes.[15]

This guide has provided a framework for understanding and comparing these versatile molecules, offering both the foundational knowledge and the practical experimental considerations necessary for their effective application in research and development.

References
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  • Rouxel, J. R., et al. (2025). Revealing Parallel Inter- and Intra-ligand Charge Transfer Dynamics in [Ru(L)2(dppz)]2+ Molecular Lightswitch with N K-edge X-ray Absorption Spectroscopy. Angewandte Chemie International Edition. Available from: [Link]

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A Senior Application Scientist's Guide to the Industrial Cost-Effectiveness of 1,4-Di(2-pyridyl)piperazine as a Catalytic Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient and economically viable chemical transformations, the choice of ligand in homogeneous catalysis is a critical decision point that reverberates through the entire process, from bench-scale discovery to industrial production. This guide provides an in-depth evaluation of 1,4-Di(2-pyridyl)piperazine, a structurally robust and versatile bidentate nitrogen ligand, assessing its performance and cost-effectiveness against common alternatives in industrial applications.

Understanding 1,4-Di(2-pyridyl)piperazine: A Structural and Functional Overview

1,4-Di(2-pyridyl)piperazine is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with two pyridyl groups.[1][2] This configuration creates a bidentate chelating ligand capable of coordinating to a metal center through the two pyridyl nitrogen atoms.

Key Structural Attributes:

  • Bidentate Coordination: The two pyridine nitrogen atoms act as a "claw," binding to a metal center to form a stable six-membered chelate ring.[3] This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands.

  • Defined Geometry: The piperazine backbone imparts a degree of conformational rigidity, which can influence the stereochemistry and selectivity of a catalytic reaction.

  • Electronic Tunability: The electronic properties of the ligand can be modulated, although less readily than phosphine ligands, through substitution on the pyridine rings.

  • Air and Moisture Stability: Unlike many phosphine-based ligands which are prone to oxidation, N-heterocyclic ligands like 1,4-Di(2-pyridyl)piperazine generally exhibit greater stability, a crucial advantage for large-scale industrial processes where rigorous inert atmosphere conditions can be costly.

Its unique structure makes it a versatile compound for applications in catalysis, medicinal chemistry, and materials science.[1] The piperazine scaffold itself is a privileged structure found in numerous biologically active compounds and approved drugs, highlighting the synthetic accessibility and relevance of its derivatives.[4][5]

The Economic Equation: Synthesizing Cost-Effectiveness

The true cost-effectiveness of a ligand is not merely its price per gram. A holistic evaluation must consider its impact on the entire catalytic system, including the cost of the metal precursor, reaction efficiency, and process simplicity.

Synthesis and Raw Material Cost

1,4-Di(2-pyridyl)piperazine is accessible through well-established synthetic routes, primarily involving the N-arylation of piperazine.[5][6] The starting materials—piperazine and a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine)—are bulk industrial chemicals. Piperazine, in particular, is an inexpensive and readily available commodity chemical.[7] This contrasts sharply with many complex phosphine or chiral ligands that require multi-step syntheses from expensive precursors.

The straightforward synthesis from low-cost starting materials is a significant economic advantage.

Synthesis_Workflow cluster_reactants Starting Materials & Reagents piperazine Piperazine (Inexpensive Bulk Chemical) center_node piperazine->center_node halopyridine 2-Halopyridine (e.g., 2-Chloropyridine) halopyridine->center_node base Base (e.g., K₂CO₃, NaOtBu) base->center_node solvent Solvent (e.g., DMF, Toluene) solvent->center_node catalyst Pd or Cu Catalyst (e.g., Buchwald-Hartwig or Ullmann conditions) catalyst->center_node product 1,4-Di(2-pyridyl)piperazine center_node->product N-Arylation Cross-Coupling

Caption: Synthetic pathway for 1,4-Di(2-pyridyl)piperazine.

Performance Metrics vs. Alternatives

The industrial utility of a ligand is defined by its ability to maximize catalyst performance. Bidentate nitrogen ligands are frequently employed in palladium-catalyzed cross-coupling reactions, which are workhorses of the pharmaceutical and fine chemical industries.[8]

Here, we compare 1,4-Di(2-pyridyl)piperazine with two common classes of alternative ligands: a simple N,N'-bidentate ligand (TMEDA) and a sophisticated phosphine-based ligand (a biarylphosphine like SPhos).

Metric 1,4-Di(2-pyridyl)piperazine TMEDA (N,N,N',N'-Tetramethylethylenediamine) Biarylphosphine (e.g., SPhos)
Structure Type Rigid Bidentate N,N-LigandFlexible Bidentate N,N-LigandBulky Monodentate P-Ligand
Relative Cost Low to MediumVery LowHigh to Very High
Stability (Air/Moisture) HighModerateLow (Requires inert handling)
Catalyst Loading Low to Moderate (e.g., 0.1-1 mol%)High (e.g., 1-5 mol%)Very Low (e.g., 0.001-0.1 mol%)
Reaction Scope Broad for many cross-couplingsLimited, often requires activated substratesVery Broad, highly versatile
Key Advantage Balance of cost, stability, and good activityExtremely low costExceptional activity and broad scope
Key Disadvantage May not match the absolute activity of top-tier phosphinesLower activity, narrow scopeHigh cost, air sensitivity

Expertise & Causality: The choice between these ligands is a classic industrial optimization problem.

  • Why not always use the cheapest ligand like TMEDA? While TMEDA is inexpensive, its lower coordinating ability and flexibility often lead to less stable catalytic species. This necessitates higher catalyst loadings and may result in lower yields or side reactions, increasing the cost of the metal and downstream purification.

  • Why not always use the most active ligand like SPhos? Biarylphosphine ligands are exceptionally powerful, enabling reactions at very low catalyst loadings (high Turnover Numbers).[9] However, their high purchase price and sensitivity to air add significant direct and operational costs (e.g., specialized handling equipment, rigorous inerting). The cost of the ligand can sometimes exceed the cost of the precious metal it is coordinating.

  • The Value Proposition of 1,4-Di(2-pyridyl)piperazine: This ligand occupies a crucial middle ground. It provides a significant performance enhancement over simple amines like TMEDA, allowing for lower palladium loadings and broader substrate scope, while avoiding the high costs and stringent handling requirements of advanced phosphine ligands.[8] Its inherent stability makes it robust for scale-up, where operational simplicity is paramount.

Ligand_Selection_Logic start Project Goal: Industrial Scale Cross-Coupling q1 Is the reaction extremely challenging (e.g., unactivated substrates)? start->q1 phosphine Use High-Activity Ligand (e.g., Biarylphosphine) q1->phosphine  Yes q2 Is cost the absolute primary driver and substrate is highly reactive? q1->q2 No   phosphine_con Consequence: High ligand cost, strict inert handling required. phosphine->phosphine_con tmeda Use Low-Cost Ligand (e.g., TMEDA) q2->tmeda  Yes pyridylpiperazine Use Balanced Ligand (1,4-Di(2-pyridyl)piperazine) q2->pyridylpiperazine No   tmeda_con Consequence: Higher catalyst loading, potential purification issues. tmeda->tmeda_con pyridylpiperazine_con Consequence: Good balance of cost, stability, and performance. Ideal for scale-up. pyridylpiperazine->pyridylpiperazine_con

Caption: Decision framework for industrial ligand selection.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a self-validating system for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, using 1,4-Di(2-pyridyl)piperazine as the ligand. The causality behind key steps is explained.

Objective: To couple 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,4-Di(2-pyridyl)piperazine

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium Carbonate (K₂CO₃), finely ground

  • Toluene/Water (10:1 v/v), degassed

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Protocol:

  • Catalyst Pre-formation (Trustworthiness): While in-situ generation is common, for process consistency, pre-forming an active catalyst solution can be beneficial. However, for this guide, we will use the more common in-situ approach which is often sufficient. The ligand is designed to rapidly coordinate the palladium precursor.

  • Reaction Setup (Expertise):

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 0.5 mol%) and 1,4-Di(2-pyridyl)piperazine (14.4 mg, 0.06 mmol, 0.6 mol%).

      • Causality: A slight excess of ligand (1.2 equivalents relative to Pd) is used to ensure full coordination and prevent the formation of palladium black, which is an inactive form of the catalyst.

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is a critical step to remove oxygen which can degrade the catalyst and reagents.

    • Via syringe, add 20 mL of degassed 10:1 Toluene/Water. The mixture should be stirred for 10-15 minutes. A color change indicates the formation of the active Pd(0) species.

  • Reagent Addition:

    • In rapid succession under a positive pressure of inert gas, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and finely ground K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).

      • Causality: Boronic acid is used in slight excess to drive the reaction to completion. A base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system (Toluene/Water) often accelerates the reaction by facilitating the dissolution of both the organic substrates and the inorganic base.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress every hour by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) against starting material standards. The disappearance of 4-bromoanisole indicates reaction completion.

  • Workup and Purification:

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Dilute with 30 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer. Extract the aqueous layer twice more with 20 mL of ethyl acetate.

    • Combine the organic layers and wash with 30 mL of brine.

      • Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol or column chromatography on silica gel to obtain 4-methoxybiphenyl.

Suzuki_Cycle cluster_legend L = 1,4-Di(2-pyridyl)piperazine pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_ar_ar Ar-Pd(II)L₂(Ar') transmetal->pd2_ar_ar red_elim Reductive Elimination pd2_ar_ar->red_elim red_elim->pd0 product Ar-Ar' red_elim->product Product arx Ar-X arx->ox_add Substrate boronic Ar'-B(OH)₂ + Base boronic->transmetal Coupling Partner key Key: Pd(0)L₂: Active Catalyst Ar-X: Aryl Halide Ar'-B(OH)₂: Boronic Acid

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Conclusion and Industrial Outlook

1,4-Di(2-pyridyl)piperazine represents a highly effective compromise between cost and performance for many industrial catalytic applications. While it may not achieve the record-breaking turnover numbers of the most sophisticated and expensive phosphine ligands, its economic advantages are compelling:

  • Low Synthesis Cost: Derived from inexpensive, readily available bulk chemicals.

  • Operational Robustness: High air and moisture stability simplifies handling and reduces operational costs associated with rigorous inerting.

  • Strong Performance: Its bidentate nature ensures the formation of stable, active catalysts capable of facilitating a broad range of reactions with moderate to low catalyst loadings.

For drug development professionals and process chemists, ligands like 1,4-Di(2-pyridyl)piperazine are not just tools, but strategic assets. They enable the reliable and cost-effective production of complex molecules, striking the crucial balance between cutting-edge chemistry and economic reality that defines successful industrial synthesis.

References

  • Ligand Effects in Homogeneous Au Catalysis. ACS Publications - Chemical Reviews.[Link]

  • Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions. Princeton University Library.[Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. PubMed.[Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.[Link]

  • Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis. NSF Public Access Repository.[Link]

  • Bidentate Nitrogen-Ligated I(V) Reagents, Bi(N)-HVIs: Preparation, Stability, Structure, and Reactivity. PubMed Central.[Link]

  • Synthesis of piperazines. Organic Chemistry Portal.[Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]

  • 1,4-Di(2-pyridyl)piperazine. PubChem.[Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications - Organic Letters.[Link]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering.[Link]

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Bentham Science.[Link]

  • Structures With Bidentate Ligands. Jmol.[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1,4-Di(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed protocol for the safe disposal of 1,4-Di(2-pyridyl)piperazine, moving beyond simple steps to explain the scientific reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Part 1: Hazard Profile and Initial Risk Assessment

Before any handling or disposal procedure, a thorough understanding of the subject chemical is paramount. 1,4-Di(2-pyridyl)piperazine is a solid organic compound whose hazard profile necessitates careful handling.

Known Hazards:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,4-Di(2-pyridyl)piperazine is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

This information mandates the use of appropriate personal protective equipment (PPE) and engineering controls to prevent direct contact. While this compound is not currently listed with acute toxicity or carcinogenicity warnings, it is crucial to treat all research chemicals with a high degree of caution. Always consult the specific Safety Data Sheet (SDS) provided by your supplier, as hazard information can be updated based on new data.

Table 1: Key Properties of 1,4-Di(2-pyridyl)piperazine

PropertyValueSource
Molecular FormulaC14H16N4PubChem[1]
Molecular Weight240.30 g/mol PubChem[1]
AppearanceSolid (form may vary)N/A
GHS Hazard CodesH315, H319PubChem[1]

Part 2: Pre-Disposal Safety and Handling

Proper disposal begins with proper handling during use. The following measures are essential to minimize exposure and prevent uncontrolled release.

Engineering Controls: All work involving 1,4-Di(2-pyridyl)piperazine, including weighing and solution preparation, should be conducted within a properly functioning chemical fume hood. This is the primary line of defense to prevent inhalation of any fine particulates.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

  • Eye Protection: Safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashing, chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.

Part 3: The Disposal Protocol: A Step-by-Step Guide

The disposal of 1,4-Di(2-pyridyl)piperazine falls under the general category of hazardous chemical waste.[2][3] The following protocol ensures compliance with federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA).[4][5]

Step 1: Waste Characterization

All waste streams containing 1,4-Di(2-pyridyl)piperazine, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[3] Do not dispose of this chemical down the sink or in regular trash.

Step 2: Container Selection and Management

The integrity of your waste container is critical for safe storage and transport.

  • Compatibility: Use a container made of a material compatible with the waste. For solid 1,4-Di(2-pyridyl)piperazine and its solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate. The original product container is often the best choice for waste.[3]

  • Condition: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[3]

  • Closure: Keep the waste container closed at all times, except when adding waste. This is a key EPA requirement to prevent the release of vapors and to avoid spills.[6]

Step 3: Waste Segregation

To prevent dangerous chemical reactions, waste streams must be carefully segregated.

  • Do not mix 1,4-Di(2-pyridyl)piperazine waste with incompatible materials such as strong oxidizing agents or strong acids unless the reaction products are known and characterized.

  • Keep solid and liquid waste in separate containers.[2]

Step 4: Labeling

Proper labeling is a critical regulatory requirement and essential for safety.[7][8] Your hazardous waste label must include:

  • The words "Hazardous Waste" .[8]

  • The full chemical name: "1,4-Di(2-pyridyl)piperazine" . Avoid using abbreviations or chemical formulas.

  • An accurate list of all container contents, including solvents and their approximate concentrations.

  • The specific hazard characteristics (e.g., "Irritant").

  • The date on which waste was first added to the container (the "accumulation start date").

Step 5: Accumulation and Storage

Waste must be stored in a designated and properly managed area.

  • Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation and under the control of the laboratory personnel.[8] The SAA must be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

Step 6: Disposal of Contaminated Materials

Any materials that come into direct contact with 1,4-Di(2-pyridyl)piperazine are also considered hazardous waste.

  • PPE: Contaminated gloves, weigh boats, and wipes should be collected in a sealed, labeled bag or container.

  • Glassware: If glassware cannot be decontaminated through triple rinsing (with the rinsate collected as hazardous waste), it must also be disposed of as hazardous waste.

Step 7: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[7] These entities are equipped to transport and process the waste in accordance with all regulations, which may involve methods like incineration or fuel blending.[8] Never attempt to dispose of chemical waste through unlicensed channels.

Part 4: Spill Management Protocol

Immediate and correct response to a spill is crucial to mitigate hazards.

For a Small Spill (manageable by lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Don PPE: Wear, at a minimum, a lab coat, gloves, and eye protection.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to cover the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste), followed by soap and water.

  • Label and Dispose: Properly label the container with all its contents and manage it as hazardous waste.

For a Large Spill: Evacuate the area immediately and contact your institution's emergency response team or EHS office.

Part 5: Visualizing the Disposal Workflow

To clarify the decision-making process, the following diagrams illustrate the key workflows for waste management and spill response.

Chemical_Waste_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal gen Waste Generated (1,4-Di(2-pyridyl)piperazine) char Characterize as Hazardous Waste gen->char container Select Compatible, Labeled Container char->container collect Add Waste to Container container->collect store Store in Designated SAA with Secondary Containment collect->store close Keep Container Closed store->close log Monitor Accumulation Date & Volume close->log request Request Pickup via Institutional EHS log->request transport Licensed Professional Transports Waste request->transport dispose Final Disposal at Approved Facility transport->dispose

Caption: Decision workflow for hazardous chemical waste disposal.

Spill_Response_Workflow cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Size spill->assess alert_small Alert Area Personnel assess->alert_small Small evacuate Evacuate Area assess->evacuate Large ppe Don Appropriate PPE alert_small->ppe absorb Absorb with Inert Material ppe->absorb collect_spill Collect Waste absorb->collect_spill decon Decontaminate Area collect_spill->decon dispose_spill Dispose as Hazardous Waste decon->dispose_spill contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs

Caption: Procedural flow for responding to a chemical spill.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • 1,4-Di(2-pyridyl)piperazine. PubChem, National Center for Biotechnology Information.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.

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Navigating the Safe Handling of 1,4-Di(2-pyridyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Identification and Immediate Precautions

Based on available GHS data, 1,4-Di(2-pyridyl)piperazine is classified as a substance that causes skin irritation and serious eye irritation.[5] Structurally similar compounds can cause severe skin burns, eye damage, and may lead to allergic skin or respiratory reactions.[6][7][8][9][10] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it may possess similar or additional hazards.

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[5]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation upon contact.[5]

  • Potential for Severe Skin Burns and Eye Damage: Analogous compounds are corrosive and can cause severe burns and eye damage.[6][7]

  • Potential Sensitizer: Piperazine and its derivatives may cause allergic skin reactions or asthma-like symptoms if inhaled.[9][10]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks associated with handling 1,4-Di(2-pyridyl)piperazine. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Tightly sealed safety goggles and a face shield.Chemical-resistant gloves (Nitrile, Neoprene). Inspect before use.Fully-fastened laboratory coat.Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter (N95 or higher).
Solution Preparation Tightly sealed safety goggles and a face shield.Chemical-resistant gloves (Nitrile, Neoprene).Chemical-resistant apron over a laboratory coat.Recommended to be performed in a chemical fume hood.
General Laboratory Use Tightly sealed safety goggles.Chemical-resistant gloves (Nitrile, Neoprene).Fully-fastened laboratory coat.Not generally required if handled in a well-ventilated area.

Expert Insights on PPE Selection:

  • Eye Protection: The primary risk is serious eye irritation.[5] Standard safety glasses are insufficient. Tightly sealed goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes. A face shield should be worn in conjunction with goggles during operations with a higher risk of splashing or dust generation.[7][9]

  • Hand Protection: Always inspect gloves for any signs of degradation or puncture before use. After handling the compound, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water.[1]

  • Respiratory Protection: Handling the solid powder can generate dust that may be inhaled. All weighing and initial handling of the solid should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator is required.

Operational Plan: From Receipt to Disposal

A systematic and well-documented workflow is essential for ensuring safety and procedural integrity.

Engineering Controls and Storage
  • Ventilation: Always handle 1,4-Di(2-pyridyl)piperazine in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for all procedures involving the solid compound or concentrated solutions.[11]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][9]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][11] The container should be kept tightly sealed to prevent absorption of moisture and carbon dioxide.[2]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly. Designate a specific area for handling the compound to contain any potential spills.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a disposable weighing boat or paper to avoid contamination of the balance. .

    • Handle the container and spatula with care to minimize the generation of airborne dust.

  • Transfer and Dissolution:

    • When transferring the solid, do so slowly and carefully.

    • If dissolving the compound, add the solid to the solvent gradually to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly after removing gloves.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Improper disposal of 1,4-Di(2-pyridyl)piperazine and its containers can pose a risk to both personnel and the environment. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1]

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix waste containing 1,4-Di(2-pyridyl)piperazine with other waste streams unless compatibility is confirmed.

  • Solid Waste:

    • Collect unused or waste solid material in a clearly labeled, sealed container designated for hazardous chemical waste.

    • This includes contaminated weighing papers, pipette tips, and gloves.

  • Liquid Waste:

    • Collect solutions containing 1,4-Di(2-pyridyl)piperazine in a compatible, sealed, and clearly labeled hazardous waste container.

  • Decontamination:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. Follow with a thorough wash using soap and water.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.[1]

  • Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed professional waste disposal service.[7]

Workflow Visualization

The following diagram outlines the critical safety checkpoints in the lifecycle of handling 1,4-Di(2-pyridyl)piperazine in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal a Receive & Log Compound b Review Safety Information & Plan Procedure a->b c Verify Fume Hood & Safety Shower/Eyewash Functionality b->c d Don Appropriate PPE c->d e Weigh Solid in Fume Hood d->e f Prepare Solution in Fume Hood e->f g Perform Experiment f->g h Decontaminate Work Area & Equipment g->h i Segregate & Label Hazardous Waste h->i j Properly Doff PPE i->j k Wash Hands Thoroughly j->k l Store Waste in Designated Area k->l m Arrange for Professional Waste Pickup l->m

Caption: Workflow for the safe handling of 1,4-Di(2-pyridyl)piperazine.

References

  • PubChem. 1,4-Di(2-pyridyl)piperazine. National Center for Biotechnology Information. [Link]

  • BIOSYNCE. Operational Disposal And Storage Of Piperazine. BIOSYNCE. [Link]

  • PubChem. 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Di(2-pyridyl)piperazine
Reactant of Route 2
Reactant of Route 2
1,4-Di(2-pyridyl)piperazine

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